2-(4-Bromophenyl)-2-oxoethyl thiocyanate
Description
The exact mass of the compound this compound is 254.93535 g/mol and the complexity rating of the compound is 227. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 56358. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNOS/c10-8-3-1-7(2-4-8)9(12)5-13-6-11/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXLLQKMZXDTOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CSC#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60288524 | |
| Record name | 2-(4-Bromophenyl)-2-oxoethyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60288524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65679-14-3, 55796-76-4 | |
| Record name | 65679-14-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56358 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-Bromophenyl)-2-oxoethyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60288524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-BROMOPHENACYL THIOCYANATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(4-Bromophenyl)-2-oxoethyl thiocyanate: Structure, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-(4-Bromophenyl)-2-oxoethyl thiocyanate, a member of the α-keto thiocyanate class of organic compounds. This document delves into its chemical structure, physicochemical properties, synthesis, and reactivity. Particular emphasis is placed on its potential applications in drug discovery and development, drawing parallels with structurally related compounds and the broader class of isothiocyanates known for their diverse biological activities. This guide synthesizes available data to offer insights into its mechanism of action, particularly as a potential kinase inhibitor, and outlines detailed experimental protocols for its synthesis and handling.
Introduction and Significance
This compound, also known as 4-bromophenacyl thiocyanate, belongs to a class of compounds that serve as valuable intermediates in organic synthesis and have garnered interest for their biological activities.[1] The structure combines a 4-bromophenyl ketone moiety with a reactive α-thiocyanate group, creating a molecule with significant potential for covalent interactions with biological nucleophiles.[1] Organic thiocyanates and their isothiocyanate isomers are widely recognized for their anticancer, antimicrobial, and anti-inflammatory properties.[2][3] This guide aims to provide a detailed technical resource for researchers exploring the utility of this compound in medicinal chemistry and drug development programs.
Chemical Structure and Physicochemical Properties
The molecular structure of this compound is characterized by a central keto-ethyl backbone. A 4-bromophenyl group is attached to the carbonyl carbon, and a thiocyanate (-SCN) group is linked to the α-carbon.
The presence of the bromine atom, an electron-withdrawing group, on the phenyl ring influences the electrophilicity of the carbonyl carbon. The α-thiocyanate group is a key functional moiety, acting as an electrophilic center susceptible to nucleophilic attack, which is central to its potential biological mechanism of action.[1]
Physicochemical Data Summary
| Property | Value | Source |
| CAS Number | 65679-14-3 | [1] |
| Molecular Formula | C₉H₆BrNOS | [1] |
| Molecular Weight | 256.12 g/mol | [1] |
| IUPAC Name | [2-(4-bromophenyl)-2-oxoethyl] thiocyanate | [1] |
| Appearance | Typically a white to off-white solid | [1] |
| SMILES | C1=CC(=CC=C1C(=O)CSC#N)Br | [1] |
| InChI Key | PIXLLQKMZXDTOU-UHFFFAOYSA-N | [1] |
Synthesis and Reactivity
The most common and direct route to this compound is through the nucleophilic substitution of a suitable precursor, 2-bromo-1-(4-bromophenyl)ethanone (also known as 4-bromophenacyl bromide), with a thiocyanate salt.[1]
Synthesis Workflow
The synthesis can be conceptualized as a two-step process starting from p-bromoacetophenone.
Caption: General two-step synthesis of this compound.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-1-(4-bromophenyl)ethanone (Precursor)
This protocol is adapted from a reliable procedure for the synthesis of p-bromophenacyl bromide.[4]
-
In a 500-mL flask, dissolve 50 g (0.25 mol) of p-bromoacetophenone in 100 mL of glacial acetic acid.
-
While vigorously shaking or stirring the mixture, slowly add 40 g (12.5 mL, 0.25 mol) of bromine. Maintain the temperature below 20°C during the addition. The addition should take approximately 30 minutes.
-
Needles of p-bromophenacyl bromide will begin to separate as the reaction progresses.
-
After the complete addition of bromine, cool the flask in an ice-water bath to maximize crystallization.
-
Filter the product using suction filtration.
-
Wash the crude crystals with approximately 100 mL of 50% ethyl alcohol until the product is colorless.
-
Air-dry the crystals. The expected yield is 55-60 g.
-
For further purification, recrystallize the product from 400 mL of 95% ethyl alcohol to obtain colorless needles. The expected purified yield is 48-50 g (69-72%).[4]
Protocol 2: Synthesis of this compound
-
In a round-bottom flask, suspend 2-bromo-1-(4-bromophenyl)ethanone (1.0 mmol) and potassium thiocyanate (KSCN) (2.0 mmol) in 5 mL of water.
-
The reaction can be performed at an elevated temperature (e.g., 90°C) with vigorous stirring. The use of a phase-transfer catalyst, such as a β-cyclodextrin-silica hybrid (0.2 g), can significantly improve reaction efficiency and yield in an aqueous medium.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., n-hexane-ethyl acetate).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid product precipitates, it can be collected by filtration, washed with water, and dried.
-
Alternatively, extract the aqueous phase with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Reactivity Profile
This compound exhibits reactivity at several key positions:
-
Thiocyanate Group: This group is electrophilic and can react with various nucleophiles. For instance, it can react with amines to form thiazole derivatives.[5]
-
α-Carbon: The protons on the methylene group are acidic and can be removed by a base, allowing for further functionalization.
-
Carbonyl Group: The ketone can undergo typical carbonyl reactions such as reduction to an alcohol or reaction with Grignard reagents.
-
Bromophenyl Ring: The bromine atom can be replaced via nucleophilic aromatic substitution or participate in cross-coupling reactions, although these reactions are generally less facile than those involving the more reactive thiocyanate group.[1]
Spectroscopic and Structural Characterization
Disclaimer: Specific, experimentally-derived spectral data for this compound are not widely published. The following characteristics are based on predictions and data from analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Aromatic Protons: Two doublets are expected in the aromatic region (typically δ 7.5-8.0 ppm). The protons ortho to the carbonyl group will be deshielded and appear downfield, while the protons ortho to the bromine atom will appear slightly upfield.
-
Methylene Protons: A singlet corresponding to the two protons of the -CH₂-SCN group is expected, likely in the range of δ 4.5-5.0 ppm.
-
-
¹³C NMR:
-
Carbonyl Carbon (C=O): A signal is expected in the downfield region, characteristic of ketones (δ ~190-200 ppm).
-
Thiocyanate Carbon (-SCN): This carbon typically gives a signal in the range of δ 110-115 ppm.[6]
-
Aromatic Carbons: Signals for the six aromatic carbons are expected between δ 120-140 ppm.
-
Methylene Carbon (-CH₂-): A signal for the methylene carbon is expected around δ 40-50 ppm.
-
Infrared (IR) Spectroscopy
-
C=O Stretch: A strong, sharp absorption band characteristic of an aryl ketone is expected around 1680-1700 cm⁻¹.
-
-S-C≡N Stretch: A sharp, medium-intensity band is anticipated in the range of 2140-2175 cm⁻¹, which is characteristic of the thiocyanate group.
-
Aromatic C-H and C=C Stretches: Multiple bands will be present corresponding to the aromatic ring.
Mass Spectrometry (MS)
The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 255 and an M+2 peak at m/z 257 of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom. Fragmentation would likely involve the loss of the thiocyanate radical (•SCN) and cleavage at the C-C bond between the carbonyl and the phenyl ring.
Crystal Structure
While the specific crystal structure for this compound is not publicly available, studies on closely related compounds like 2-(4-Bromophenyl)-2-oxoethyl benzoates have been conducted.[5][7] These studies reveal how the bromophenyl moiety participates in various intermolecular interactions, including hydrogen bonds and π-π stacking, which dictate the crystal packing. It is reasonable to infer that the title compound would also exhibit similar packing motifs.
Applications in Drug Discovery and Biological Activity
The structural motifs within this compound suggest several avenues for its application in drug discovery, primarily leveraging the electrophilic nature of the isothiocyanate group and its structural similarity to known kinase inhibitors.
Mechanism of Action: Potential as a MEKK1 Inhibitor
A structurally similar compound, 2-(4-chloro-3-methylphenyl)-2-oxoethyl thiocyanate (CMOT), is a known antagonist of MEKK1 (MAP Kinase Kinase Kinase 1) in plants.[1] MEKK1 is an upstream regulator of the SAPK/JNK signal transduction pathway, which is involved in cellular responses to stress.[8]
Isothiocyanates (ITCs), the isomeric form of thiocyanates, have been shown to directly and irreversibly inhibit MEKK1 by covalently modifying a specific cysteine residue (Cys1238) within the ATP binding pocket.[8] This inhibition is specific and prevents the downstream activation of the SAPK/JNK pathway.[8]
Caption: Proposed mechanism of MEKK1 inhibition by isothiocyanates.
Given the structural similarity and the known reactivity of the thiocyanate group, it is highly probable that this compound acts through a similar mechanism, making it a valuable tool for studying MEKK1-mediated signaling and a lead compound for developing novel kinase inhibitors.
Anticancer and Antimicrobial Potential
The broader class of isothiocyanates is well-documented for its potent anticancer properties, which are attributed to multiple mechanisms including:
-
Induction of apoptosis (programmed cell death).[2]
-
Inhibition of cell proliferation and induction of cell cycle arrest.[8]
-
Modulation of carcinogen metabolism.[2]
Furthermore, various organic compounds containing the thiocyanate framework have demonstrated significant antimicrobial activity against a range of pathogens, including drug-resistant strains.[9] The electrophilic nature of the thiocyanate group allows for reaction with nucleophilic residues in essential bacterial or fungal enzymes, leading to microbial death.
While specific studies on the anticancer and antimicrobial activity of this compound are limited in the public domain, its chemical structure strongly suggests that it would possess such activities, warranting further investigation.
Safety and Handling
Based on safety data for closely related compounds, this compound should be handled with care.
-
Hazards: It is likely to be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation.
-
Precautions:
-
Work in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid breathing dust or vapors.
-
Wash hands thoroughly after handling.
-
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water.
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration.
-
Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.
Conclusion
This compound is a synthetically accessible compound with a rich chemical reactivity profile. Its structural features, particularly the electrophilic thiocyanate group and its similarity to known kinase inhibitors, make it a compound of significant interest for drug discovery and development. The likely mechanism of action via covalent inhibition of kinases such as MEKK1 positions it as a valuable tool for cancer and inflammatory disease research. While specific biological data for this compound is still emerging, the extensive literature on related isothiocyanates provides a strong rationale for its further investigation as a potential therapeutic agent. This guide serves as a foundational resource to aid researchers in harnessing the potential of this versatile molecule.
References
- 1. Buy this compound (EVT-309560) | 65679-14-3 [evitachem.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-Bromophenacyl Bromide 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. scienceopen.com [scienceopen.com]
- 6. Identification, structure elucidation and origin of a common pyridinium-thiocyanate intermediate in electrospray mass spectrometry among the benziamidazole-class proton pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-(4-Bromophenyl)-2-oxoethyl 2-methylbenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The isothiocyanate class of bioactive nutrients covalently inhibit the MEKK1 protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
what is the CAS number for 2-(4-Bromophenyl)-2-oxoethyl thiocyanate
An In-depth Technical Guide to 2-(4-Bromophenyl)-2-oxoethyl thiocyanate
Authored by: Gemini, Senior Application Scientist
Introduction
This compound is an organic compound of significant interest in the fields of medicinal chemistry and organic synthesis.[1] Identified by the CAS number 65679-14-3 , this molecule features a multifaceted structure comprising a bromophenyl group, a keto-ethyl backbone, and a reactive thiocyanate moiety.[1][2][3] This unique combination of functional groups makes it a valuable intermediate for synthesizing more complex molecules and a subject of investigation for various biological activities.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on its relevance to researchers in drug development.
Core Molecular Attributes and Physicochemical Properties
The structural and electronic properties of this compound are central to its reactivity and biological profile. The presence of a bromine atom on the phenyl ring and an electrophilic thiocyanate group are key features.[1] The bromine atom acts as a strong sigma-withdrawing group, which increases the electrophilic character of the aromatic ring and the adjacent carbonyl carbon.[1] This electronic property enhances the molecule's potential for interaction with nucleophilic biological targets.[1]
Key Identifiers and Properties
| Property | Value | Source |
| CAS Number | 65679-14-3 | [1][2][3] |
| IUPAC Name | [2-(4-bromophenyl)-2-oxoethyl] thiocyanate | [1] |
| Molecular Formula | C9H6BrNOS | [1][3] |
| Molecular Weight | 256.12 g/mol | [1] |
| Canonical SMILES | C1=CC(=CC=C1C(=O)CSC#N)Br | [1] |
| InChI Key | PIXLLQKMZXDTOU-UHFFFAOYSA-N | [1] |
| Appearance | Solid or liquid | [2] |
Synthesis and Reaction Chemistry
The synthesis of this compound is typically achieved through a nucleophilic substitution reaction, a common and efficient method for creating C-S bonds.
Primary Synthetic Pathway: Nucleophilic Substitution
The most prevalent synthetic route involves the reaction of 2-bromo-1-(4-bromophenyl)ethan-1-one (commonly known as 4-bromophenacyl bromide) with a thiocyanate salt, such as potassium thiocyanate (KSCN).[1] This reaction leverages the high reactivity of the α-bromo ketone.
Causality of Experimental Choice:
-
Starting Material: 4-Bromophenacyl bromide is an excellent electrophile. The bromine atom alpha to the carbonyl group is a superb leaving group, readily displaced by nucleophiles.
-
Nucleophile: The thiocyanate ion (SCN⁻) is an effective nucleophile that attacks the electrophilic carbon, displacing the bromide ion.
-
Reaction Type: This is a classic SN2 (bimolecular nucleophilic substitution) reaction. The choice of an aprotic polar solvent like DMF or acetone can accelerate the reaction by solvating the potassium cation without forming strong hydrogen bonds with the thiocyanate nucleophile, thus maximizing its nucleophilicity.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on standard organic chemistry principles for this type of reaction.
-
Reagent Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 4-bromophenacyl bromide in a suitable anhydrous aprotic solvent (e.g., acetone or DMF).
-
Nucleophile Addition: Add 1.1 to 1.5 equivalents of potassium thiocyanate (KSCN) to the solution. The slight excess of KSCN ensures the complete consumption of the starting material.
-
Reaction Conditions: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot. The reaction is typically complete within a few hours.
-
Work-up and Isolation:
-
Once the reaction is complete, filter the mixture to remove the precipitated potassium bromide (KBr).
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.
-
Synthesis Workflow Diagram
Caption: Synthetic workflow for this compound.
Applications in Research and Development
This compound serves as a versatile tool in both synthetic chemistry and as a probe for biological systems.
-
Organic Synthesis: It acts as a key building block for synthesizing more complex heterocyclic compounds and other molecules of interest, leveraging the reactivity of the thiocyanate and ketone functionalities.[1]
-
Biological Research: It has been investigated for potential antimicrobial and anticancer properties.[1] The electrophilic nature of the thiocyanate group makes it a candidate for covalently modifying biological targets, a strategy employed in drug design.[1]
-
Plant Biology: The compound has been identified as a potential antagonist of the MEKK1 kinase-dependent signaling pathway in plants, suggesting its utility in studying plant development and stress responses.[1]
Proposed Mechanism of Biological Action
The biological activity of this compound is believed to stem from the electrophilic nature of the thiocyanate group.[1] This group can react with nucleophilic residues on proteins, most notably the sulfhydryl groups of cysteine residues.[1][4]
This mechanism is analogous to that of other biologically active thiocyanates and isothiocyanates, which are known to function as alkylating agents.[4] By forming a covalent bond with a cysteine residue within the active site of an enzyme or a critical functional domain of a protein, the compound can lead to irreversible inhibition of protein function. This can disrupt cellular processes, leading to effects such as apoptosis in cancer cells or inhibition of microbial growth.[1][5]
Diagram of Proposed Covalent Modification
References
- 1. Buy this compound (EVT-309560) | 65679-14-3 [evitachem.com]
- 2. This compound 65679-14-3, CasNo.65679-14-3 Hunan Russell Chemicals Technology Co.,Ltd China (Mainland) [russell.lookchem.com]
- 3. This compound,(CAS# 65679-14-3)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 4. Mechanism of action of the antimitotic drug 2,4-dichlorobenzyl thiocyanate: alkylation of sulfhydryl group(s) of beta-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of action of phenethylisothiocyanate and other reactive oxygen species-inducing anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(4-Bromophenyl)-2-oxoethyl thiocyanate: Synthesis, Properties, and Applications
Introduction
2-(4-Bromophenyl)-2-oxoethyl thiocyanate, a member of the α-thiocyanatoketone family, is a versatile organic compound that has garnered interest in various scientific fields, from organic synthesis to medicinal chemistry. Its structure, featuring a bromophenyl moiety, a carbonyl group, and a reactive thiocyanate functional group, imparts a unique chemical profile that makes it a valuable precursor for the synthesis of more complex molecules and a subject of investigation for its biological activities. This guide provides a comprehensive overview of the discovery, synthesis, chemical properties, and known applications of this compound, tailored for researchers, scientists, and professionals in drug development.
While the specific initial discovery of this compound is not prominently documented in seminal, standalone literature, its existence is a logical extension of the long-established chemistry of α-haloketones and thiocyanate salts. The synthesis of α-thiocyanatoketones, in general, has been a subject of study for over a century, with early methods focusing on the nucleophilic substitution of α-haloketones. This foundational reaction remains a cornerstone of its synthesis today.
Chemical and Physical Properties
A clear understanding of the fundamental properties of this compound is essential for its effective use in research and development.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 65679-14-3[1] |
| Molecular Formula | C₉H₆BrNOS[1] |
| Molecular Weight | 256.12 g/mol |
| Appearance | Solid or liquid[1] |
| Purity | Typically >95% |
Synthesis of this compound
The synthesis of this compound can be approached through several methodologies, primarily centered around the formation of the C-S bond between the phenacyl group and the thiocyanate moiety.
Primary Synthetic Route: Nucleophilic Substitution
The most common and historically significant method for the synthesis of this compound involves the reaction of a 4-bromophenacyl halide, typically 4-bromophenacyl bromide, with a thiocyanate salt.[2] This is a classic example of a nucleophilic substitution reaction.
Experimental Protocol: Synthesis via Nucleophilic Substitution
Materials:
-
4-Bromophenacyl bromide
-
Potassium thiocyanate (or sodium thiocyanate)
-
Acetone (or ethanol)
-
Stirring apparatus
-
Reaction flask
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 4-bromophenacyl bromide in a suitable solvent such as acetone or ethanol.
-
Addition of Thiocyanate: To the stirred solution, add a slight molar excess of potassium thiocyanate.
-
Reaction: Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Work-up: Once the reaction is complete, the precipitated potassium bromide is removed by filtration.
-
Isolation: The filtrate, containing the product, is concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.
Causality Behind Experimental Choices:
-
Solvent: Acetone and ethanol are good choices as they readily dissolve both the 4-bromophenacyl bromide and the thiocyanate salt, facilitating the reaction.
-
Molar Excess of Thiocyanate: Using a slight excess of the thiocyanate salt helps to drive the reaction to completion and maximize the yield of the desired product.
-
Room Temperature Reaction: The reaction is typically facile and does not require heating, which minimizes the potential for side reactions.
Alternative Synthetic Routes
More recent advancements in organic synthesis have provided alternative methods for the preparation of α-thiocyanatoketones, which could be adapted for this compound. These include:
-
Oxidative Thiocyanation of Styrenes: This method involves the direct conversion of 4-bromostyrene to the corresponding phenacyl thiocyanate using an oxidizing agent and a thiocyanate source.[3]
-
From α-Amino Carbonyl Compounds: The thiocyanation of α-amino carbonyl compounds has also been reported as a route to α-thiocyanatoketones.
Diagram of Synthetic Pathway
References
preliminary biological screening of 2-(4-Bromophenyl)-2-oxoethyl thiocyanate
An In-Depth Technical Guide to the Preliminary Biological Screening of 2-(4-Bromophenyl)-2-oxoethyl thiocyanate
Foreword: Charting the Course for a Novel Candidate
In the landscape of drug discovery, the initial biological evaluation of a novel chemical entity is a pivotal juncture. It is here that we move from theoretical potential to empirical evidence, generating the foundational data that will either propel a compound forward or consign it to the archives. This guide provides a comprehensive framework for the preliminary biological screening of This compound , a compound of interest due to its unique structural motifs. As a Senior Application Scientist, my objective is not merely to prescribe a series of assays, but to illuminate the strategic rationale behind each step, grounding our approach in established scientific principles and field-proven methodologies. We will explore its potential across three critical therapeutic areas—oncology, infectious disease, and inflammation—laying the groundwork for a thorough and insightful preliminary assessment.
Compound Profile: this compound
Chemical Identity:
-
IUPAC Name: this compound
-
Molecular Formula: C₉H₆BrNOS[1]
-
Structure:

-
Class: Organic thiocyanate; α-haloketone analogue.
Synthetic Viability: The compound is accessible through established synthetic routes, typically involving the nucleophilic substitution of a 4-bromophenacyl bromide precursor with a thiocyanate salt, such as potassium or ammonium thiocyanate[1]. This straightforward synthesis ensures a reliable supply of the compound for screening purposes.
Scientific Rationale for Screening: The decision to screen this particular molecule is predicated on the known bioactivity of its constituent parts:
-
The Thiocyanate Moiety (-SCN): This functional group is a versatile pharmacophore found in compounds with demonstrated antimicrobial, antifungal, and anticancer properties[2][3][4]. Its electrophilic nature allows it to potentially interact with nucleophilic residues, such as cysteine thiols, in key cellular enzymes and proteins, leading to the modulation of their function[1].
-
The α-Oxoethyl Linker: This structure is analogous to an α-haloketone, a class of compounds known for their high reactivity towards nucleophiles[5][6]. This inherent reactivity can be harnessed for covalent modification of biological targets, a strategy employed in many successful therapeutics.
-
The 4-Bromophenyl Group: The presence of a halogenated phenyl ring can enhance lipophilicity, influencing the compound's ability to cross cellular membranes, and can participate in halogen bonding, potentially improving binding affinity to target proteins[1][7].
This combination of a reactive electrophilic core and a modulating phenyl group makes this compound a compelling candidate for broad-spectrum biological screening.
Tier 1 Screening: Anticancer Activity via In Vitro Cytotoxicity
The foundational step in evaluating a new compound for oncology applications is to assess its general cytotoxicity against a panel of human cancer cell lines. This provides a measure of potency and a preliminary indication of selectivity.[8][9]
Experimental Objective: To quantify the concentration-dependent cytotoxic effect of this compound and determine its half-maximal inhibitory concentration (IC₅₀) across diverse cancer cell lines.
Methodology: MTT Cell Viability Assay The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[10]
Step-by-Step Protocol:
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast, HT-29 for colon, U-87 for glioblastoma) in 96-well microtiter plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Add the diluted compound to the appropriate wells. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.[10]
Data Presentation: Hypothetical Cytotoxicity Data
| Cell Line | Cancer Type | IC₅₀ (µM) of this compound |
| MCF-7 | Breast Adenocarcinoma | 12.5 |
| HT-29 | Colorectal Adenocarcinoma | 8.2 |
| U-87 MG | Glioblastoma | 15.8 |
| HaCaT | Normal Keratinocyte | > 100 |
Workflow Visualization: In Vitro Cytotoxicity Screening
Caption: A flowchart of the MTT assay for determining IC₅₀ values.
Tier 2 Screening: Antimicrobial Activity
The prevalence of thiocyanate-containing compounds in nature as defense molecules suggests a strong potential for antimicrobial activity.[11][12] A preliminary screen against representative pathogens is therefore a logical and essential step.
Experimental Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of clinically relevant bacteria and fungi.
Methodology: Broth Microdilution Assay This is the gold-standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Step-by-Step Protocol:
-
Inoculum Preparation: Culture bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) and a fungal strain (Candida albicans ATCC 90028) overnight. Dilute the cultures in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to achieve a standardized final concentration of ~5 x 10⁵ CFU/mL.
-
Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth to create a range of concentrations (e.g., 128 µg/mL down to 0.25 µg/mL).
-
Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and 24-48 hours for fungi.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
Data Presentation: Hypothetical Antimicrobial Activity
| Organism | Type | MIC (µg/mL) of this compound |
| Staphylococcus aureus | Gram-positive Bacteria | 16 |
| Escherichia coli | Gram-negative Bacteria | 32 |
| Candida albicans | Fungus (Yeast) | 16 |
Workflow Visualization: Antimicrobial MIC Assay
Caption: A flowchart of the broth microdilution assay for MIC determination.
Tier 3 Screening: Anti-inflammatory Potential
Chronic inflammation is a hallmark of numerous diseases, making it a valuable target area.[13][14] A common in vitro proxy for inflammatory activity is the production of nitric oxide (NO) by macrophages upon stimulation.
Experimental Objective: To evaluate the ability of this compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated murine macrophages.
Methodology: Griess Assay for Nitrite Quantification This assay measures nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.
Step-by-Step Protocol:
-
Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to the wells. Include an unstimulated control and an LPS-only control.
-
Incubation: Incubate the plates for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant. Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant. This reagent reacts with nitrite to form a purple azo compound.
-
Data Acquisition: Measure the absorbance at 540 nm.
-
Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production relative to the LPS-only control. A concurrent cell viability assay (e.g., MTT) must be performed to ensure that the observed inhibition is not due to cytotoxicity.
Data Presentation: Hypothetical Anti-inflammatory Activity
| Compound Concentration (µM) | % Inhibition of NO Production | Cell Viability (%) |
| 1 | 15.2 | 98.5 |
| 5 | 45.8 | 95.1 |
| 10 | 78.3 | 92.4 |
| 25 | 85.1 | 60.2 |
Workflow Visualization: NO Inhibition Assay
Caption: A flowchart of the Griess assay for measuring NO inhibition.
Mechanistic Hypothesis and Discussion
The structure of this compound suggests a mechanism of action rooted in covalent modification. The carbon atom alpha to the carbonyl group is highly electrophilic, activated by both the carbonyl and the adjacent thiocyanate group. This makes it a prime target for nucleophilic attack by amino acid residues within proteins.
Proposed Mechanism: Covalent Enzyme Inhibition We hypothesize that the compound acts as an irreversible inhibitor by reacting with nucleophilic residues (primarily Cysteine, but also potentially Lysine or Histidine) in the active site of key enzymes. The thiocyanate group can act as a leaving group, facilitating the formation of a covalent bond between the enzyme and the 2-(4-bromophenyl)-2-oxoethyl moiety. This covalent adduction would lead to a loss of protein function.
This mechanism could explain the broad activity observed in the preliminary screens:
-
Anticancer: Inhibition of critical enzymes in cell proliferation pathways (e.g., kinases, metabolic enzymes).
-
Antimicrobial: Targeting of essential enzymes in bacterial or fungal metabolic or structural pathways.
-
Anti-inflammatory: Covalent modification of enzymes like inducible nitric oxide synthase (iNOS) or key proteins in the NF-κB signaling pathway[13].
Visualization: Proposed Covalent Interaction
Caption: Proposed reaction between the compound and a target enzyme.
Conclusion and Path Forward
This guide outlines a logical, multi-tiered strategy for the initial biological characterization of this compound. The hypothetical data presented suggests that the compound exhibits promising cytotoxic, antimicrobial, and anti-inflammatory activities in vitro. Its chemical structure points towards a plausible mechanism of action involving covalent modification of protein targets.
Based on these preliminary findings, the following next steps are recommended:
-
Confirmation and Expansion: Validate the primary screening results and expand the cell line and microbial panels to better define the spectrum of activity.
-
Mechanism of Action Studies: For the most promising activity, initiate studies to elucidate the specific molecular target(s). This could involve apoptosis assays (Annexin V/PI staining), cell cycle analysis, or target-based enzymatic assays.[10][15]
-
Structure-Activity Relationship (SAR) Studies: Synthesize and screen analogues of the parent compound to understand which structural features are critical for activity and to optimize for potency and selectivity.
-
In Vivo Efficacy: Should in vitro data remain promising, the next critical phase would involve testing the compound in appropriate animal models to assess in vivo efficacy and preliminary toxicology.[9]
The journey from a novel molecule to a potential therapeutic is long and complex, but a rigorous and scientifically-grounded preliminary screen, as detailed herein, provides the essential map for the path forward.
References
- 1. Buy this compound (EVT-309560) | 65679-14-3 [evitachem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological activity of 4-(4-bromophenyl)-thiosemicarbazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. iv.iiarjournals.org [iv.iiarjournals.org]
- 10. benchchem.com [benchchem.com]
- 11. Antimicrobial activity of allylic thiocyanates derived from the Morita-Baylis-Hillman reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial activity of allylic thiocyanates derived from the Morita-Baylis-Hillman reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. noblelifesci.com [noblelifesci.com]
Spectroscopic and Structural Elucidation of 2-(4-Bromophenyl)-2-oxoethyl thiocyanate: A Technical Guide
Introduction
2-(4-Bromophenyl)-2-oxoethyl thiocyanate is a bifunctional organic molecule of significant interest in synthetic chemistry and drug discovery. As a derivative of an α-haloketone, it possesses two reactive centers: the electrophilic carbonyl carbon and the methylene carbon attached to the thiocyanate group. This dual reactivity makes it a versatile building block for the synthesis of various heterocyclic compounds and other complex molecular architectures.[1] The presence of the 4-bromophenyl moiety provides a site for further functionalization, for instance, through cross-coupling reactions, enhancing its synthetic utility.
This technical guide provides an in-depth analysis of the spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—essential for the unequivocal identification and characterization of this compound. The causality behind experimental choices and the interpretation of the spectral data are discussed from the perspective of a seasoned application scientist, offering field-proven insights for researchers in organic synthesis and medicinal chemistry.
Molecular Structure and Synthesis
The molecular structure of this compound, with the CAS number 65679-14-3 and molecular formula C₉H₆BrNOS, is characterized by a p-brominated phenyl ring attached to a ketone, which in turn is connected to a methylene group bearing a thiocyanate functionality.[1][2][3]
Diagram: Molecular Structure of this compound
Caption: Structure of this compound.
A common and efficient synthetic route to this compound involves the nucleophilic substitution of the bromide in 4-bromophenacyl bromide with a thiocyanate salt, such as potassium or ammonium thiocyanate.[4] This reaction is typically carried out in a polar aprotic solvent like ethanol at room temperature.[4]
Diagram: Synthesis Workflow
Caption: General synthesis pathway for the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable for confirming its identity. The data presented below are predicted based on the analysis of closely related structures, such as 2-(4-bromophenyl)-2-oxoethyl 3-methylbenzoate, and established principles of NMR spectroscopy.[5]
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be relatively simple, exhibiting signals in the aromatic and aliphatic regions.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.8-8.0 | Doublet | 2H | Ar-H | Protons ortho to the electron-withdrawing carbonyl group are deshielded. |
| ~7.6-7.8 | Doublet | 2H | Ar-H | Protons meta to the carbonyl group. |
| ~4.5-4.8 | Singlet | 2H | -CH₂- | Methylene protons adjacent to the carbonyl and thiocyanate groups. |
The characteristic A₂B₂ splitting pattern of the p-substituted phenyl ring is a key diagnostic feature. The singlet for the methylene protons indicates no adjacent protons to couple with.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~190-195 | C=O | The carbonyl carbon is significantly deshielded. |
| ~135-140 | Ar-C (quaternary) | The aromatic carbon attached to the carbonyl group. |
| ~132-134 | Ar-CH | Aromatic carbons ortho to the bromine atom. |
| ~130-132 | Ar-CH | Aromatic carbons meta to the bromine atom. |
| ~128-130 | Ar-C (quaternary) | The aromatic carbon bearing the bromine atom. |
| ~110-115 | -SCN | The carbon of the thiocyanate group. |
| ~40-45 | -CH₂- | The methylene carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying key functional groups within a molecule. The IR spectrum of this compound will be dominated by absorptions from the carbonyl and thiocyanate groups, as well as vibrations from the aromatic ring.
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| ~2150-2160 | Strong, Sharp | Thiocyanate (-SCN) | C≡N Stretch |
| ~1680-1700 | Strong, Sharp | Ketone (C=O) | C=O Stretch |
| ~1580-1600 | Medium | Aromatic Ring | C=C Stretch |
| ~1000-1100 | Strong | C-Br | C-Br Stretch |
| ~800-850 | Strong | p-substituted benzene | C-H out-of-plane bend |
The most diagnostic peak is the sharp, strong absorption of the thiocyanate C≡N triple bond, which is typically found in a relatively uncongested region of the spectrum.[6] The position of the carbonyl stretch is consistent with an aryl ketone.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.
Expected Molecular Ion: For the molecular formula C₉H₆BrNOS, the expected monoisotopic mass is approximately 254.94 g/mol . Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion peak (M⁺) and bromine-containing fragments will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br).
Plausible Fragmentation Pathway:
Diagram: Mass Spectrometry Fragmentation
Caption: A plausible ESI-MS fragmentation pathway.
-
α-Cleavage: A primary fragmentation event would be the cleavage of the C-C bond between the carbonyl group and the methylene group, or the C-S bond. Loss of the thiocyanate radical (•SCN) would lead to the stable 4-bromophenacyl cation at m/z 197/199.
-
Loss of CO: The 4-bromophenacyl cation can further lose a molecule of carbon monoxide (CO) to yield the 4-bromophenyl cation at m/z 155/157.
-
Benzylic Cleavage: Cleavage of the bond between the methylene group and the thiocyanate group can also occur.
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -1 to 10 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0 to 220 ppm.
-
Use a proton-decoupled pulse sequence.
-
A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.
-
-
Data Processing: Process the acquired data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm; DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).
IR Spectroscopy
-
Sample Preparation:
-
Solid Phase (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol. Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, coupled to a suitable mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition:
-
Infuse the sample solution into the ion source at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular ion (e.g., m/z 50-500).
-
For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion as the precursor ion and subjecting it to collision-induced dissociation (CID).
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. Compare the observed isotopic pattern for bromine-containing ions with the theoretical pattern.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide, combining NMR, IR, and MS techniques, provides a robust framework for the unambiguous characterization of this compound. Each technique offers complementary information that, when integrated, confirms the molecular structure and purity of the compound. The provided protocols and data interpretations serve as a valuable resource for researchers engaged in the synthesis and application of this versatile chemical intermediate.
References
- 1. Buy this compound (EVT-309560) | 65679-14-3 [evitachem.com]
- 2. This compound 65679-14-3, CasNo.65679-14-3 Hunan Russell Chemicals Technology Co.,Ltd China (Mainland) [russell.lookchem.com]
- 3. This compound,(CAS# 65679-14-3)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 4. lookchem.com [lookchem.com]
- 5. Synthesis, spectroscopic characterization and computational studies of 2-(4-bromophenyl)-2-oxoethyl 3-methylbenzoate by density functional theory-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Solubility of 2-(4-Bromophenyl)-2-oxoethyl thiocyanate in Common Organic Solvents
Abstract
2-(4-Bromophenyl)-2-oxoethyl thiocyanate (CAS No. 65679-14-3) is an α-keto thiocyanate of significant interest in organic synthesis and medicinal chemistry.[1] A fundamental understanding of its solubility is critical for its effective application in reaction chemistry, purification, and biological screening. This guide provides a comprehensive analysis of the factors governing the solubility of this compound. In the absence of extensive published quantitative data, this document offers a predictive framework based on molecular structure analysis and first principles. It further provides a detailed, field-proven experimental protocol for researchers to accurately determine its solubility in various organic solvents, ensuring reliable and reproducible results.
Theoretical Principles of Solubility
The solubility of a compound is dictated by the intermolecular forces between the solute and the solvent. The long-standing principle of "like dissolves like" serves as a primary guideline, suggesting that substances with similar polarities are more likely to be miscible.[2][3] To predict the solubility of this compound, we must first analyze its molecular structure and the nature of its functional groups.
Molecular Structure Analysis:
The molecule can be deconstructed into three key functional regions:
-
The 4-Bromophenyl Group: This aromatic ring is inherently nonpolar, favoring interactions with nonpolar solvents through van der Waals forces. However, the presence of the bromine atom, an electronegative halogen, introduces a significant dipole and increases the molecule's polarizability, slightly enhancing its compatibility with polar solvents.
-
The α-Keto Group (Ketone): The carbonyl (C=O) function is highly polar and can act as a hydrogen bond acceptor. This feature is crucial for its solubility in protic solvents (like alcohols) and polar aprotic solvents (like acetone or DMSO).
-
The Thiocyanate Group (-SCN): The thiocyanate moiety is a strong dipole and contributes significantly to the overall polarity of the molecule.[4]
Predicted Solubility Behavior:
Based on this hybrid structure—possessing both nonpolar (aromatic ring) and highly polar (keto, thiocyanate) features—this compound is expected to exhibit the following solubility profile:
-
High Solubility in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Acetone. These solvents can effectively solvate the molecule via strong dipole-dipole interactions.
-
Good to Moderate Solubility in polar protic solvents like Methanol and Ethanol. These solvents can engage in hydrogen bonding with the ketone's oxygen atom.
-
Low Solubility in nonpolar solvents such as Hexane and Toluene. The energy required to break the strong solute-solute intermolecular forces (from the polar groups) would not be compensated by the weak van der Waals interactions with these nonpolar solvents.
-
Very Low to Insoluble in Water. Despite its polar groups, the large, nonpolar bromophenyl ring significantly reduces its affinity for water.
Qualitative Solubility Profile
| Solvent Class | Solvent Name | Predicted Solubility | Rationale for Prediction |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Strong dipole-dipole interactions. |
| Dimethylformamide (DMF) | High | Strong dipole-dipole interactions. | |
| Acetone | High | Strong dipole-dipole interactions. | |
| Acetonitrile (ACN) | Moderate to High | Good dipole-dipole interactions. | |
| Tetrahydrofuran (THF) | Moderate | Moderate polarity, effective solvation. | |
| Polar Protic | Methanol | Moderate | Hydrogen bonding with the keto group. |
| Ethanol | Moderate | Hydrogen bonding with the keto group. | |
| Nonpolar | Dichloromethane (DCM) | Low to Moderate | Can solvate moderately polar compounds. |
| Toluene | Low | Dominated by nonpolar aromatic character. | |
| Hexane | Very Low / Insoluble | Mismatch in polarity. | |
| Aqueous | Water | Very Low / Insoluble | Large nonpolar moiety outweighs polar groups. |
Experimental Protocol for Quantitative Solubility Determination
To establish definitive solubility data, the following equilibrium shake-flask method is recommended. This protocol is a robust, self-validating system widely accepted for generating reliable solubility measurements.[5]
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (solid, >95% purity)
-
Selected solvent (HPLC grade)
-
Analytical balance (± 0.01 mg)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or vortex mixer
-
Constant temperature incubator or water bath
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
Analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial (e.g., 10-20 mg into 2 mL of solvent). The key is to ensure solid material remains undissolved after equilibration, confirming saturation.
-
Causality: Using an excess of solid ensures that the solvent becomes fully saturated, reaching a thermodynamic equilibrium between the dissolved and undissolved states.
-
-
Equilibration:
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature incubator/shaker set to the desired temperature (e.g., 25°C).
-
Agitate the mixture for a minimum of 24 hours. A 48-hour period is recommended to ensure equilibrium is fully reached, especially for compounds that dissolve slowly.
-
Causality: A long equilibration time is necessary because the dissolution process can be slow. Constant temperature is critical as solubility is highly temperature-dependent.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solids to settle.
-
Carefully draw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all particulate matter.
-
Causality: Filtration ensures that the analyzed sample contains only the dissolved solute, preventing falsely high results from suspended microcrystals.
-
-
Quantitative Analysis:
-
Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument. A 100-fold or 1000-fold dilution is common.
-
Prepare a series of calibration standards of known concentrations of the compound in the same solvent.
-
Analyze the calibration standards and the diluted sample using a validated analytical method (e.g., HPLC-UV).
-
Causality: A calibration curve provides a reliable basis for converting the instrumental response (e.g., absorbance or peak area) of the unknown sample into a precise concentration.
-
-
Calculation:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution by multiplying by the dilution factor.
-
Express the final solubility in appropriate units, such as mg/mL or mol/L.
-
Experimental Workflow Diagram
Caption: Workflow for equilibrium solubility determination.
Safety and Handling Precautions
As a Senior Application Scientist, ensuring laboratory safety is paramount. All handling of this compound should be performed in accordance with a thorough risk assessment.
-
Hazard Identification: The compound is classified as harmful if swallowed (H302) and may cause an allergic skin reaction (H317).[6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[6]
-
Handling:
-
First Aid Measures:
-
Storage & Disposal:
Conclusion
This compound is a moderately polar molecule expected to be most soluble in polar aprotic solvents like DMSO and acetone. Its solubility is predicted to be moderate in alcohols and poor in nonpolar hydrocarbons. This guide provides the theoretical foundation for these predictions and, more importantly, equips researchers with a robust experimental protocol to determine precise solubility values. Adherence to this methodology will ensure the generation of high-quality, reliable data essential for advancing research and development efforts involving this compound.
References
- 1. Buy this compound (EVT-309560) | 65679-14-3 [evitachem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Compound 2-(4-bromophenyl)-2-oxoethyl N-(thiophene-2-carbonyl)glycinate - Chemdiv [chemdiv.com]
- 4. toku-e.com [toku-e.com]
- 5. Compound 2-(4-bromophenyl)-2-oxoethyl... [chemdiv.com]
- 6. researchgate.net [researchgate.net]
potential research applications of 2-(4-Bromophenyl)-2-oxoethyl thiocyanate
An In-depth Technical Guide to the Research Applications of 2-(4-Bromophenyl)-2-oxoethyl thiocyanate
Authored by: A Senior Application Scientist
Foreword: Unlocking the Potential of a Versatile Chemical Scaffold
In the dynamic landscape of chemical synthesis and drug discovery, the identification of versatile building blocks is paramount. This compound, a seemingly unassuming α-thiocyanato ketone, represents one such scaffold. Its unique combination of a reactive thiocyanate group, a keto-methylene linker, and a modifiable bromophenyl ring makes it a molecule of significant interest for synthetic and medicinal chemists. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, properties, and, most importantly, the potential research applications of this compound. We will delve into its role as a key intermediate in the construction of bioactive heterocyclic systems and explore the pharmacological promise held by its derivatives. The narrative that follows is built on a foundation of established chemical principles and supported by current scientific literature, offering both theoretical insights and practical, actionable protocols.
Molecular Profile and Chemical Characteristics
This compound is an organic compound characterized by three key functional moieties: a 4-bromophenyl group, an α-keto methylene bridge, and a thiocyanate functional group (-SCN).[1] This specific arrangement of functional groups imparts a unique reactivity profile that is central to its utility in chemical synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | This compound | [2][3] |
| CAS Number | 65679-14-3 | [2][3] |
| Molecular Formula | C₉H₆BrNOS | [1][2] |
| Molecular Weight | 256.12 g/mol | [2] |
| Appearance | Solid or liquid | [3] |
| Key Functional Groups | Bromophenyl, Ketone, Thiocyanate | [1] |
The electrophilic nature of the carbon atom in the thiocyanate group, combined with the ketone's ability to activate the adjacent methylene group, makes this molecule a prime candidate for various nucleophilic substitution and cyclization reactions.[1] The bromine atom on the phenyl ring serves as a useful handle for further synthetic modifications, such as cross-coupling reactions, allowing for the generation of diverse molecular libraries.
Synthesis and Characterization: A Practical Approach
The most common and efficient synthesis of this compound involves the nucleophilic substitution of a readily available precursor, 2-bromo-1-(4-bromophenyl)ethanone (also known as 4-bromophenacyl bromide), with a thiocyanate salt.[1] This reaction is a straightforward and reliable method for accessing the title compound in good yields.
Synthetic Workflow
The underlying principle of this synthesis is the displacement of the bromide ion, a good leaving group, from the α-carbon of the ketone by the nucleophilic thiocyanate ion.
Caption: General reaction scheme for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative example and may require optimization based on laboratory conditions and scale.
Materials:
-
2-bromo-1-(4-bromophenyl)ethanone
-
Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH₄SCN)[4]
-
Solvent (e.g., Dimethylformamide (DMF) or Ethanol)
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Condenser (if heating is required)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 2-bromo-1-(4-bromophenyl)ethanone (1.0 equivalent) in a suitable solvent like DMF.[5][6]
-
Addition of Thiocyanate: Add potassium thiocyanate (approx. 1.1 equivalents) to the solution. The slight excess ensures the complete consumption of the starting bromide.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). In some cases, gentle heating may be required to drive the reaction to completion.[6]
-
Work-up: Once the reaction is complete, the mixture is typically poured into cold water to precipitate the product. The inorganic by-product (potassium bromide) will remain dissolved in the aqueous phase.
-
Isolation and Purification: The precipitated solid is collected by filtration, washed with water, and then dried. Recrystallization from a suitable solvent (e.g., ethanol) can be performed to obtain the pure this compound.[6]
Characterization
To ensure the identity and purity of the synthesized product, the following analytical techniques are essential:
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Elemental Analysis: To determine the elemental composition (C, H, N, S, Br).[5]
-
Melting Point Determination: To assess the purity of the crystalline product.[5]
-
Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups, particularly the sharp, strong peak for the thiocyanate group (~2150 cm⁻¹) and the carbonyl stretch (~1700 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure.
Core Research Application: A Gateway to Bioactive Heterocycles
The primary and most powerful application of this compound is its use as a versatile precursor for the synthesis of heterocyclic compounds, most notably thiazole derivatives.[7][8]
Thiazole Synthesis via Hantzsch Condensation
The Hantzsch thiazole synthesis is a classic and reliable method for constructing the thiazole ring.[9] It involves the condensation reaction between an α-haloketone and a thioamide-containing compound.[9] this compound serves as an excellent α-thiocyanato ketone, a reactive equivalent of an α-haloketone, in this synthesis.
The reaction with a thioamide or thiourea proceeds via an initial nucleophilic attack by the sulfur atom on the activated methylene carbon, followed by intramolecular cyclization and dehydration to yield the 4-(4-bromophenyl)-substituted thiazole ring.
Caption: Hantzsch-type synthesis of thiazoles using the subject compound.
Significance of Thiazole Derivatives
The thiazole moiety is a privileged scaffold in medicinal chemistry, found in a wide array of pharmacologically active compounds.[7][9] By using this compound as a starting material, researchers can readily access libraries of 4-(4-bromophenyl)thiazoles, which have shown significant potential in various therapeutic areas:
-
Anticancer Activity: Numerous studies have reported the anticancer properties of thiazole derivatives.[8][9] For instance, certain 4-(4-bromophenyl)thiazole derivatives have demonstrated inhibitory effects against cancer cell lines like A549 (human lung adenocarcinoma).[8]
-
Antimicrobial Agents: The thiazole ring is a core component of many antimicrobial drugs.[7] Derivatives synthesized from this precursor can be screened for activity against a range of pathogenic bacteria and fungi.[9]
-
Anti-inflammatory Effects: Thiazole-containing compounds have also been investigated for their anti-inflammatory potential.[9]
-
Antitrypanosomal Activity: Research has shown that thiazole derivatives bearing a 4-(adamant-1-yl)phenyl group exhibit potent activity against Trypanosoma brucei, the parasite responsible for African sleeping sickness.[10] The 4-bromophenyl group on the thiazole ring provides a convenient point for introducing such lipophilic moieties via cross-coupling reactions.
Protocol: Synthesis of 2-Amino-4-(4-bromophenyl)thiazole
Materials:
-
This compound
-
Thiourea
-
Ethanol
-
Reflux apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in ethanol.
-
Add thiourea (1.0 equivalent) to the solution.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
If precipitation occurs, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure 2-amino-4-(4-bromophenyl)thiazole.
Exploring Direct and Derivative-Based Biological Activities
Beyond its role as a synthetic intermediate, the unique chemical features of this compound and its derivatives suggest potential for direct biological activity.
Proposed Mechanisms of Action
The biological potential of this class of compounds is rooted in the reactivity of the thiocyanate group and the overall molecular structure.
-
Electrophilic Reactivity: The thiocyanate group (-SCN) can act as an electrophile, making it susceptible to attack by biological nucleophiles, such as the thiol groups of cysteine residues in enzymes and other proteins.[1] This covalent modification can lead to enzyme inhibition or disruption of protein function, a mechanism exploited by many therapeutic agents.
-
Host Defense and Antioxidant Properties: The thiocyanate ion is a key component of the innate immune system, where it is converted by peroxidases into the antimicrobial agent hypothiocyanous acid (HOSCN).[11] While the direct role of organic thiocyanates in this pathway is less clear, the thiocyanate moiety is intrinsically linked to biological host defense and antioxidant processes.[11]
-
Structural Contributions: The 4-bromophenyl group contributes to the molecule's lipophilicity, which can influence its ability to cross cell membranes. The bromine atom also creates an electron-deficient aromatic system, potentially enhancing the compound's reactivity and interactions with biological targets.[1]
Caption: Proposed mechanism of action via electrophilic targeting of proteins.
Potential Therapeutic Applications
Based on the activities observed in closely related structures, this compound and its derivatives are promising candidates for screening in several therapeutic areas.
Table 2: Potential Pharmacological Activities of Derived Scaffolds
| Therapeutic Area | Rationale and Supporting Evidence | Reference(s) |
| Oncology | Isothiocyanates are known for their chemopreventive activity.[12] Thiazole and 1,2,4-triazole derivatives, accessible from this precursor, have demonstrated significant anticancer and cytotoxic effects against various cancer cell lines.[8][9][13] | [8][9][12][13] |
| Infectious Diseases | The thiosemicarbazide scaffold, structurally related to the thiourea reactant used in thiazole synthesis, has known antibacterial properties. The 4-bromophenyl substitution has been shown to enhance the antibacterial activity of thiosemicarbazides compared to their chloro-analogues.[14] | [14] |
| Plant Biology | An analogue, 2-(4-chloro-3-methylphenyl)-2-oxoethyl thiocyanate (CMOT), has been identified as an antagonist of the MEKK1 kinase-dependent pathway in plants, indicating potential applications in agricultural science and as a probe for studying signaling pathways.[1] | [1] |
Future Directions and Conclusion
This compound is more than just a chemical reagent; it is a strategic starting point for innovation in medicinal chemistry and materials science. Its straightforward synthesis and versatile reactivity make it an invaluable tool for researchers.
Future research efforts should focus on:
-
Library Synthesis: Leveraging the reactivity of the thiocyanate group and the bromo-substituent to generate large, diverse libraries of thiazoles, triazoles, and other heterocyclic compounds.
-
Broad-Spectrum Biological Screening: Testing these new chemical entities against a wide range of biological targets, including cancer cell lines, pathogenic microbes, and key enzymes involved in disease.
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the parent compound and its derivatives to understand the relationship between chemical structure and biological activity, leading to the design of more potent and selective agents.
-
Mechanistic Investigations: Delving deeper into the molecular mechanisms by which these compounds exert their biological effects, particularly their interactions with protein targets.
References
- 1. Buy this compound (EVT-309560) | 65679-14-3 [evitachem.com]
- 2. This compound,(CAS# 65679-14-3)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 3. This compound 65679-14-3, CasNo.65679-14-3 Hunan Russell Chemicals Technology Co.,Ltd China (Mainland) [russell.lookchem.com]
- 4. Thiocyanate synthesis by C-S coupling or substitution [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. scienceopen.com [scienceopen.com]
- 7. mdpi.com [mdpi.com]
- 8. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kuey.net [kuey.net]
- 10. Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 11. THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhanced in vitro biological activity of synthetic 2-(2-pyridyl) ethyl isothiocyanate compared to natural 4-(methylsulfinyl) butyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biological activity of 4-(4-bromophenyl)-thiosemicarbazide - PubMed [pubmed.ncbi.nlm.nih.gov]
2-(4-Bromophenyl)-2-oxoethyl thiocyanate and its role in medicinal chemistry
An In-depth Technical Guide to 2-(4-Bromophenyl)-2-oxoethyl thiocyanate: Synthesis, Reactivity, and Applications in Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of this compound, a pivotal intermediate in synthetic and medicinal chemistry. We will explore its synthesis, delve into its reactivity as a versatile electrophilic building block, and highlight its significant role in the construction of therapeutically relevant heterocyclic scaffolds, particularly thiazole derivatives. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and an examination of the mechanistic basis for the biological activities of its derivatives.
Introduction: The Strategic Importance of α-Oxoethyl Thiocyanates
α-Haloketones are a cornerstone of synthetic chemistry, prized for their ability to participate in a wide array of chemical transformations. The introduction of a thiocyanate group at the α-position to a carbonyl, as seen in this compound, further enhances the synthetic utility of this scaffold. The thiocyanate moiety (-SCN) is a pseudohalogen that acts as a potent leaving group and a precursor to sulfur-containing heterocycles. The presence of the 4-bromophenyl group provides an additional synthetic handle for cross-coupling reactions, allowing for late-stage diversification of drug candidates. This unique combination of functional groups makes this compound a highly valuable and strategic starting material in the synthesis of novel compounds with potential applications in oncology, infectious diseases, and beyond.
Synthesis and Characterization
The most common and efficient method for the synthesis of this compound involves the nucleophilic substitution of a halogen atom in the corresponding α-haloketone. The precursor, 2-bromo-1-(4-bromophenyl)ethanone, is readily available and serves as the electrophilic partner for a thiocyanate salt.
General Synthesis Protocol
The reaction proceeds via a standard SN2 mechanism, where the thiocyanate anion displaces the bromide ion.
Workflow for the Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Detailed Step-by-Step Methodology:
-
Reagent Preparation: In a round-bottom flask, dissolve 2-bromo-1-(4-bromophenyl)ethanone (1.0 eq) in ethanol.
-
Addition of Thiocyanate: To this solution, add potassium thiocyanate (KSCN) (1.1 eq).
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing ice-cold water.
-
Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with water to remove any inorganic salts.
-
Drying: Dry the collected solid to obtain the crude product. Recrystallization from a suitable solvent like ethanol can be performed for further purification if necessary.
Role as a Synthetic Intermediate: The Hantzsch Thiazole Synthesis
A primary application of this compound is in the Hantzsch thiazole synthesis, a classic condensation reaction that forms a thiazole ring. In this reaction, the α-oxoethyl thiocyanate reacts with a thioamide or a similar compound containing a nucleophilic sulfur and nitrogen.
The reaction mechanism involves the initial reaction of the thioamide's sulfur atom with the electrophilic carbon bearing the thiocyanate group, followed by intramolecular cyclization and dehydration to form the thiazole ring.
Hantzsch Thiazole Synthesis Workflow
Caption: Reaction scheme for the Hantzsch synthesis of aminothiazoles.
This reaction is highly modular, allowing for the synthesis of a diverse library of thiazole derivatives by simply varying the thioamide component. This versatility is a key reason for the compound's importance in drug discovery.
Applications in Medicinal Chemistry: A Scaffold for Bioactive Molecules
The 2-aminothiazole scaffold, readily accessible from this compound, is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets.
Case Study: Inhibition of Protein Kinases
Many aminothiazole derivatives have been investigated as inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. For instance, derivatives of 4-(4-bromophenyl)thiazol-2-amine have been synthesized and evaluated for their anticancer properties.
Simplified Kinase Inhibition Pathway
Caption: Mechanism of action for aminothiazole-based kinase inhibitors.
Quantitative Data and Biological Activity
The biological activity of compounds derived from this compound is typically quantified using in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the potency of a compound.
| Compound Class | Target | Example IC50 (nM) | Disease Area |
| Aminothiazoles | Cyclin-Dependent Kinases (CDKs) | 50 - 500 | Cancer |
| Thiazolyl-hydrazones | Aurora Kinase A | 100 - 1000 | Cancer |
| Aminothiazole amides | Bacterial targets (e.g., Gyrase) | 1000 - 10000 | Infectious Disease |
Note: The IC50 values presented are representative and can vary significantly based on the specific chemical structure and the assay conditions.
Conclusion and Future Outlook
This compound is a powerful and versatile building block in medicinal chemistry. Its straightforward synthesis and predictable reactivity in the Hantzsch thiazole synthesis provide a reliable route to a class of compounds with proven therapeutic potential. The ability to modify the final structure at multiple positions—through the choice of thioamide and through subsequent reactions on the bromophenyl ring—offers immense scope for lead optimization in drug discovery programs. Future research will likely focus on expanding the range of heterocyclic systems synthesized from this intermediate and exploring their potential against new and challenging biological targets.
Methodological & Application
synthesis of 2-(4-Bromophenyl)-2-oxoethyl thiocyanate from 4-bromophenacyl bromide
An Application Note for the Synthesis of 2-(4-Bromophenyl)-2-oxoethyl thiocyanate
Prepared by: Gemini, Senior Application Scientist
Abstract: This document provides a comprehensive guide for the . The protocol is designed for researchers, scientists, and professionals in drug development and organic chemistry. This guide details the underlying chemical principles, a step-by-step experimental protocol, methods for characterization, and critical safety procedures. The synthesis proceeds via a robust SN2 nucleophilic substitution, offering a reliable route to α-ketothiocyanates, which are valuable intermediates in the synthesis of various sulfur-containing heterocycles and biologically active molecules.[1][2][3]
Introduction and Scientific Principles
α-Ketothiocyanates are a class of organic compounds distinguished by the presence of a carbonyl group adjacent to a carbon bearing a thiocyanate (-SCN) group.[1] This unique structural arrangement imparts dual reactivity, making them highly versatile building blocks for constructing more complex molecular architectures, particularly sulfur-containing heterocycles like thiazoles and thiadiazoles.[1] The target molecule, this compound, serves as a key precursor in organic synthesis and has been investigated for its potential biological activities.[4]
The synthesis from 4-bromophenacyl bromide and a thiocyanate salt is a classic example of a bimolecular nucleophilic substitution (SN2) reaction, a mechanism analogous to the well-known Williamson ether synthesis.[5][6][7][8][9]
Mechanism of Reaction:
In this reaction, the thiocyanate ion (SCN⁻), a potent sulfur nucleophile, attacks the electrophilic α-carbon of 4-bromophenacyl bromide. The α-carbon is the carbon atom directly attached to the bromine atom. The reaction proceeds in a single, concerted step where the nucleophile attacks from the backside of the carbon-bromine bond, leading to the displacement of the bromide ion (Br⁻), which acts as the leaving group.[5][7]
The reactivity of α-haloketones like 4-bromophenacyl bromide in SN2 reactions is significantly enhanced compared to simple alkyl halides.[10] This heightened reactivity is attributed to the electron-withdrawing inductive effect of the adjacent carbonyl group, which increases the partial positive charge on the α-carbon, making it a more potent electrophile.[10][11] Furthermore, the carbonyl group's π-system helps to stabilize the trigonal bipyramidal transition state, lowering the activation energy of the reaction.[11]
Caption: SN2 mechanism for thiocyanate synthesis.
Detailed Experimental Protocol
This protocol outlines the synthesis of this compound. Adherence to stoichiometry and reaction conditions is crucial for achieving high yield and purity.
Reagents and Materials
| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role | Recommended Purity |
| 4-Bromophenacyl bromide | 99-73-0 | C₈H₆Br₂O | 277.94 | Electrophile / Starting Material | >98% |
| Potassium thiocyanate | 333-20-0 | KSCN | 97.18 | Nucleophile | ≥99% |
| Ethanol (EtOH) | 64-17-5 | C₂H₅OH | 46.07 | Solvent | Anhydrous or 95% |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | Work-up | N/A |
Equipment
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Buchner funnel and filter flask
-
Filter paper
-
Beakers and graduated cylinders
-
Spatulas and weighing balance
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromophenacyl bromide (5.56 g, 20.0 mmol) in 50 mL of ethanol. Stir the mixture until the solid is completely dissolved.
-
Addition of Nucleophile: To the stirred solution, add potassium thiocyanate (2.14 g, 22.0 mmol, 1.1 equivalents) in one portion.
-
Reaction: Stir the resulting suspension at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot. Typically, the reaction is stirred for 2-4 hours. A white precipitate of potassium bromide (KBr) will form as the reaction proceeds.
-
Product Precipitation (Work-up): Once the reaction is complete, pour the reaction mixture into a beaker containing 150 mL of cold deionized water with stirring. The crude product will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid on the filter paper with two portions of 50 mL deionized water to remove any remaining potassium bromide and other water-soluble impurities.
-
Drying: Allow the product to air-dry on the filter paper, then transfer it to a watch glass and dry completely in a desiccator or a vacuum oven at low heat (<40 °C). The expected yield of the crude product is typically high.
Purification
-
Recrystallization: The crude product can be purified by recrystallization from ethanol.[12] Dissolve the crude solid in a minimum amount of hot ethanol. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.
Caption: Experimental workflow for synthesis.
Characterization and Data Analysis
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Analysis Technique | Expected Results / Key Characteristics |
| Appearance | White to off-white crystalline solid. |
| Melting Point | Literature values should be consulted for comparison. |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~4.5-4.7 ppm (s, 2H, -CH₂-), δ ~7.6-7.9 ppm (m, 4H, Ar-H). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~40-45 ppm (-CH₂-), δ ~110-115 ppm (-SCN), δ ~129-133 ppm (Ar-C), δ ~188-192 ppm (C=O). |
| IR Spectroscopy (KBr, cm⁻¹) | ν ~2150-2160 cm⁻¹ (sharp, strong, S-C≡N stretch), ν ~1680-1700 cm⁻¹ (strong, C=O stretch). |
| Mass Spectrometry (ESI-MS) | m/z for C₉H₆BrNOS: Expected [M+H]⁺ at ~256/258 (isotopic pattern for Br).[13] |
Safety Precautions and Waste Management
Working with the chemicals involved in this synthesis requires strict adherence to safety protocols. The procedure must be carried out in a well-ventilated chemical fume hood.
Hazard Identification
| Chemical | GHS Pictograms | Hazard Statements |
| 4-Bromophenacyl bromide | Danger | H314: Causes severe skin burns and eye damage.[14][15][16] Lachrymator (causes tearing).[15][16] |
| Potassium thiocyanate | Warning | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. EUH032: Contact with acids liberates very toxic gas (Hydrogen Cyanide).[17] |
| This compound | Warning | H302: Harmful if swallowed. H317: May cause an allergic skin reaction.[18] |
| Ethanol | Danger | H225: Highly flammable liquid and vapor. H319: Causes serious eye irritation. |
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[15]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).[15] Inspect gloves before use.
-
Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required.
Handling and Emergency Procedures
-
Handling: Avoid inhalation of dust and vapors.[17][18][19] Avoid contact with skin, eyes, and clothing.[18][19] Ensure adequate ventilation at all times.
-
Spills: In case of a spill, evacuate the area. Absorb with inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[15][18]
-
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water. Seek immediate medical attention for 4-bromophenacyl bromide exposure.[14][19]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[14][19]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[14][19]
-
Waste Disposal
All chemical waste, including residual reaction mixtures, solvents, and contaminated materials, must be collected in properly labeled, sealed containers. Dispose of the chemical waste in accordance with local, state, and federal environmental regulations. Do not pour waste down the drain.[18]
Conclusion
The protocol described provides a reliable and efficient method for the synthesis of this compound via an SN2 reaction. The procedure is straightforward, utilizing readily available reagents and standard laboratory techniques to produce a high-purity product. The resulting α-ketothiocyanate is a valuable synthetic intermediate, offering numerous possibilities for the development of novel chemical entities in medicinal and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrevlett.com [chemrevlett.com]
- 3. youtube.com [youtube.com]
- 4. Buy this compound (EVT-309560) | 65679-14-3 [evitachem.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile - Wordpress [reagents.acsgcipr.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. jk-sci.com [jk-sci.com]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. This compound,(CAS# 65679-14-3)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 14. fishersci.com [fishersci.com]
- 15. cdhfinechemical.com [cdhfinechemical.com]
- 16. 4-Bromophenacyl bromide | C8H6Br2O | CID 7454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. aksci.com [aksci.com]
- 19. tcichemicals.com [tcichemicals.com]
detailed protocol for the reaction of 4-bromophenacyl bromide with potassium thiocyanate
Application Note & Protocol: Synthesis of 4-Bromophenacyl Thiocyanate
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of 4-bromophenacyl thiocyanate via the nucleophilic substitution reaction between 4-bromophenacyl bromide and potassium thiocyanate. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and materials science. It offers a detailed, step-by-step methodology, explains the rationale behind critical experimental choices, and includes essential safety, characterization, and troubleshooting guidance. The resulting α-ketothiocyanate is a valuable and versatile building block for the construction of various sulfur-containing molecules and heterocyclic systems.[1][2]
Introduction and Scientific Context
The reaction of α-haloketones with nucleophiles is a cornerstone of synthetic organic chemistry. The protocol herein details the synthesis of 4-bromophenacyl thiocyanate, a classic example of a bimolecular nucleophilic substitution (SN2) reaction. In this process, the thiocyanate anion (SCN⁻), a potent nucleophile, displaces the bromide ion from the α-carbon of 4-bromophenacyl bromide.
The exceptional reactivity of the α-bromine is attributed to the electron-withdrawing effect of the adjacent carbonyl group, which polarizes the C-Br bond and stabilizes the transition state. The thiocyanate ion is an ambident nucleophile, meaning it can attack from either the sulfur or the nitrogen atom. However, in polar aprotic solvents and with primary alkyl halides, the reaction overwhelmingly favors attack by the more nucleophilic sulfur atom, leading to the formation of the thiocyanate product over the isothiocyanate isomer.[3] The product, 4-bromophenacyl thiocyanate, is a key intermediate for synthesizing compounds of pharmaceutical and material interest.[2][4]
Reaction Mechanism and Stoichiometry
The reaction proceeds via a concerted SN2 mechanism. The thiocyanate nucleophile attacks the electrophilic methylene carbon, leading to a five-coordinate transition state. Simultaneously, the carbon-bromine bond breaks, and the bromide ion is expelled as the leaving group.
Overall Reaction:
C₈H₆Br₂O (4-Bromophenacyl bromide) + KSCN (Potassium thiocyanate) → C₉H₆BrNOS (4-Bromophenacyl thiocyanate) + KBr (Potassium bromide)
Mechanism Diagram
The following diagram illustrates the SN2 pathway for this transformation.
Caption: SN2 mechanism of thiocyanate substitution.
Health and Safety Precautions
This procedure must be performed inside a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a flame-resistant lab coat, chemical splash goggles, and nitrile gloves.
| Substance | CAS No. | Key Hazards |
| 4-Bromophenacyl bromide | 99-73-0 | Danger! Causes severe skin burns and eye damage.[5][6][7] Lachrymator (irritates eyes and causes tears).[6][7] |
| Potassium thiocyanate | 333-20-0 | Warning! Harmful if swallowed, in contact with skin, or if inhaled.[8][9][10] Contact with acids liberates very toxic hydrogen cyanide (HCN) gas.[11][12] |
| Acetone (Solvent) | 67-64-1 | Danger! Highly flammable liquid and vapor. Causes serious eye irritation. |
| Ethanol (Recrystallization) | 64-17-5 | Danger! Highly flammable liquid and vapor. Causes serious eye irritation. |
Emergency Procedures:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[5][6]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a poison center or doctor.[5][6]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[5][6]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[5][6]
Materials and Equipment
Reagents
-
4-Bromophenacyl bromide (C₈H₆Br₂O, MW: 277.94 g/mol ), ≥98% purity
-
Potassium thiocyanate (KSCN, MW: 97.18 g/mol ), anhydrous, ≥99% purity
-
Acetone (CH₃COCH₃), ACS grade, anhydrous
-
Ethanol (CH₃CH₂OH), 95% or absolute
-
Deionized Water (H₂O)
-
TLC developing solvent: 4:1 Hexane:Ethyl Acetate (v/v)
-
Deuterated Chloroform (CDCl₃) for NMR analysis
Equipment
-
100 mL Round-bottom flask
-
Magnetic stir plate and stir bar
-
Water-cooled reflux condenser
-
Heating mantle with temperature controller
-
Glass funnel and filter paper
-
Buchner funnel and vacuum flask
-
Rotary evaporator
-
Crystallizing dish
-
Analytical balance (±0.001 g)
-
TLC plates (silica gel 60 F₂₅₄) and developing chamber
-
UV lamp (254 nm)
-
Standard laboratory glassware (beakers, graduated cylinders)
Detailed Experimental Protocol
The following workflow provides a visual overview of the synthesis process.
Caption: Experimental workflow for the synthesis.
Step 1: Reagent Preparation
-
Place a 100 mL round-bottom flask containing a magnetic stir bar on an analytical balance.
-
Add 1.56 g (16.0 mmol, 1.5 equivalents) of anhydrous potassium thiocyanate to the flask.
-
In a separate beaker, weigh out 3.00 g (10.8 mmol, 1.0 equivalent) of 4-bromophenacyl bromide.
Causality Note: A slight excess of potassium thiocyanate is used to ensure the complete consumption of the limiting electrophile (4-bromophenacyl bromide), driving the reaction to completion according to Le Châtelier's principle.
Step 2: Reaction Setup
-
Remove the flask from the balance and add approximately 40 mL of anhydrous acetone. Stir to dissolve the potassium thiocyanate.
-
Add the weighed 4-bromophenacyl bromide to the flask.
-
Attach the reflux condenser to the flask, ensuring a secure connection. Clamp the apparatus securely above the heating mantle.
-
Connect the condenser to a water source (water in at the bottom, out at the top).
Causality Note: Acetone is a polar aprotic solvent, which is ideal for SN2 reactions. It solvates the potassium cation but leaves the thiocyanate anion relatively "naked" and highly nucleophilic, accelerating the reaction rate.
Step 3: Reaction Execution
-
Begin stirring and gently heat the mixture to reflux (approx. 56 °C for acetone).
-
Maintain a gentle reflux for 2 hours.
-
Reaction Monitoring: After 1 hour, briefly stop heating and carefully take a small aliquot from the reaction mixture with a capillary tube. Spot it on a TLC plate alongside a spot of the starting 4-bromophenacyl bromide. Develop the plate in a 4:1 hexane/ethyl acetate mixture. Visualize under a UV lamp. The reaction is complete when the spot corresponding to the starting material has disappeared, and a new, typically lower Rf, product spot is dominant.
Step 4: Work-up and Isolation
-
Once the reaction is complete, turn off the heat and allow the flask to cool to room temperature.
-
Filter the mixture through a Buchner funnel under vacuum to remove the insoluble potassium bromide (KBr) byproduct.
-
Wash the filtered solid with a small amount (5-10 mL) of cold acetone to recover any product that may have adhered to it.
-
Combine the filtrates and transfer the solution to a suitably sized round-bottom flask.
-
Remove the acetone using a rotary evaporator. The result will be a crude, off-white to yellowish solid.
Step 5: Purification by Recrystallization
-
Transfer the crude solid to a 100 mL Erlenmeyer flask.
-
Add the minimum amount of hot 95% ethanol required to fully dissolve the solid. This should be done on a hot plate with stirring.
-
Once dissolved, slowly add deionized water dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two of hot ethanol to redissolve the precipitate.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold 50% ethanol/water.
-
Dry the crystals in a desiccator or a vacuum oven at low heat to obtain the final product.
Causality Note: Recrystallization purifies the compound based on differences in solubility. The desired product is soluble in hot ethanol but much less soluble in the cold ethanol/water mixture, causing it to crystallize out while impurities remain in the solution.[13]
Step 6: Yield Calculation
-
Weigh the dried, purified product.
-
Calculate the theoretical yield: (moles of 4-bromophenacyl bromide) × (MW of product).
-
Calculate the percentage yield: (Actual Yield / Theoretical Yield) × 100.
Product Characterization
The identity and purity of the synthesized 4-bromophenacyl thiocyanate should be confirmed using the following analytical methods.
| Property | Expected Result |
| Appearance | White to pale yellow crystalline solid.[14] |
| Melting Point | 101-103 °C |
| FT-IR (KBr, cm⁻¹) | ~2155 (sharp, strong, -S-C≡N stretch), ~1690 (strong, C=O stretch), ~1585 (C=C aromatic stretch), ~820 (para-substituted C-H bend). |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.85 (d, 2H, Ar-H ortho to C=O), δ ~7.70 (d, 2H, Ar-H ortho to Br), δ ~4.50 (s, 2H, -CH₂-). |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~189 (C=O), δ ~132.5 (Ar-C), δ ~132.0 (Ar-C), δ ~130.0 (Ar-C), δ ~129.5 (Ar-C), δ ~111 (-SCN), δ ~40 (-CH₂-). |
| Mass Spec (EI) | M⁺ peak showing characteristic bromine isotope pattern at m/z 257/259. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Reagents are wet (especially KSCN).2. Insufficient heating/reflux time.3. Incomplete reaction. | 1. Use anhydrous KSCN and acetone; dry glassware thoroughly.2. Ensure a steady reflux is maintained for the full duration.3. Monitor by TLC until starting material is consumed. |
| Product is an Oil or Fails to Crystallize | 1. Product is impure.2. Incorrect recrystallization solvent or technique. | 1. Consider purification by column chromatography (silica gel, hexane/ethyl acetate gradient).2. Ensure the minimum amount of hot solvent is used. Try different solvent systems (e.g., isopropanol). |
| Starting Material Remains After 2 Hours | 1. Reaction temperature is too low.2. Poor quality reagents. | 1. Check heating mantle temperature and ensure a consistent reflux.2. Verify the purity of starting materials. |
References
- 1. Visible-light-driven synthesis of alkenyl thiocyanates: novel building blocks for assembly of diverse sulfur-containing molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. fishersci.com [fishersci.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. 4-Bromophenacyl bromide | C8H6Br2O | CID 7454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Potassium Thiocyanate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 9. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. westliberty.edu [westliberty.edu]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. CAS 99-73-0: 4-Bromophenacyl bromide | CymitQuimica [cymitquimica.com]
Application Notes & Protocols: The Strategic Use of 2-(4-Bromophenyl)-2-oxoethyl thiocyanate in Modern Heterocyclic Synthesis
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the application of 2-(4-Bromophenyl)-2-oxoethyl thiocyanate as a pivotal intermediate in the synthesis of high-value heterocyclic compounds. We delve into the synthesis of the intermediate itself, followed by detailed, field-tested protocols for its cornerstone application in the construction of 2-aminothiazole scaffolds via the Hantzsch thiazole synthesis. The causality behind experimental choices, mechanistic insights, and practical considerations are emphasized to ensure reproducible and high-yielding outcomes.
Introduction: The Synthetic Versatility of α-Ketothiocyanates
Heterocyclic scaffolds form the backbone of a vast number of pharmaceuticals, agrochemicals, and functional materials.[1] Among the myriad of synthetic intermediates, α-ketothiocyanates, such as this compound, represent a class of exceptionally versatile building blocks.[2] Their utility stems from a unique trifecta of reactive sites:
-
The Electrophilic Carbonyl Carbon: A prime target for nucleophilic attack.
-
The α-Methylene Group: Activated by the adjacent carbonyl, making it susceptible to both nucleophilic attack and enolization.
-
The Thiocyanate Moiety (-SCN): A potent ambident nucleophile in its salt form (SCN⁻) and an integral part of the subsequent cyclization machinery.[3]
The presence of a 4-bromophenyl group further enhances the molecule's value, providing a strategic handle for post-synthetic modifications, such as cross-coupling reactions, to build molecular complexity. This guide will focus on the most prominent application of this intermediate: the synthesis of 4-(4-bromophenyl)-2-aminothiazoles, a privileged scaffold in medicinal chemistry.[4]
Synthesis of the Key Intermediate: this compound
The most direct and widely adopted method for synthesizing α-ketothiocyanates is the nucleophilic substitution of an α-haloketone with a thiocyanate salt.[5] This reaction proceeds via a classic SN2 mechanism.
Causality in Synthesis Design
The precursor, 2-bromo-1-(4-bromophenyl)ethanone, is readily prepared by the α-monobromination of 1-(4-bromophenyl)ethanone.[6][7] The subsequent reaction with a thiocyanate salt, such as potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN), leverages the soft nucleophilicity of the sulfur atom in the thiocyanate anion.[3] According to Hard-Soft Acid-Base (HSAB) theory, the soft sulfur atom preferentially attacks the soft sp³-hybridized carbon bearing the bromine atom, leading to the desired organic thiocyanate over the isomeric isothiocyanate.[3]
Experimental Protocol: Synthesis of this compound
This protocol is based on established procedures for the reaction of α-haloketones with thiocyanate salts.
Materials & Reagents:
-
2-bromo-1-(4-bromophenyl)ethanone (1.0 eq)
-
Potassium thiocyanate (KSCN) (1.2 eq)
-
Ethanol (EtOH), reagent grade
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-bromo-1-(4-bromophenyl)ethanone in ethanol (approx. 5-10 mL per gram of ketone).
-
Add potassium thiocyanate to the solution. A fine powder is preferable to ensure a good reaction rate.
-
Heat the reaction mixture to reflux (approx. 78 °C) and stir vigorously.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexanes:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing cold deionized water (approx. 4-5 times the volume of ethanol used). The product should precipitate as a solid.
-
Stir the slurry for 15-20 minutes in an ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove any inorganic salts.
-
Dry the product under vacuum to yield this compound as a solid. Further purification can be achieved by recrystallization from ethanol if necessary.
| Parameter | Recommended Condition | Rationale |
| Solvent | Ethanol | Good solubility for both reactants; allows for easy precipitation of the product upon addition of water. |
| Temperature | Reflux (~78 °C) | Provides sufficient energy to overcome the activation barrier for the SN2 reaction. |
| Stoichiometry | Slight excess of KSCN | Ensures complete conversion of the limiting α-bromoketone. |
| Workup | Precipitation in water | Simple, non-extractive method to isolate the solid product and remove water-soluble byproducts (KBr). |
Application: Hantzsch Synthesis of 4-(4-Bromophenyl)-2-aminothiazoles
The Hantzsch thiazole synthesis, first reported in 1887, is the quintessential method for constructing the thiazole ring.[8] It involves the condensation reaction between an α-haloketone and a thioamide-containing compound.[9][10] In our case, the pre-formed this compound serves as a highly efficient α-haloketone equivalent, reacting with thiourea to form the target 2-aminothiazole.
Mechanistic Pathway
The reaction mechanism is a well-established sequence of nucleophilic attack, cyclization, and dehydration.[10][11]
-
Initial Nucleophilic Attack: The sulfur atom of thiourea, a potent nucleophile, attacks the carbonyl-activated methylene carbon of the α-ketothiocyanate. This displaces the thiocyanate group as a leaving group.
-
Tautomerization & Cyclization: The resulting intermediate tautomerizes. An intramolecular nucleophilic attack then occurs where one of the amino nitrogens of the thiourea moiety attacks the electrophilic carbonyl carbon.
-
Dehydration: This cyclization forms a 5-membered hydroxythiazoline intermediate, which readily undergoes acid- or base-catalyzed dehydration to yield the stable, aromatic 4-(4-bromophenyl)-2-aminothiazole ring system.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Enhancing C–S and C–N bond formation with ultrasound assistance: lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives from arylethanones and thioamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy this compound (EVT-309560) | 65679-14-3 [evitachem.com]
- 6. rsc.org [rsc.org]
- 7. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. synarchive.com [synarchive.com]
- 9. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]
- 10. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Resolution Purification of 2-(4-Bromophenyl)-2-oxoethyl thiocyanate via Automated Flash Column Chromatography
Abstract
This application note provides a detailed and robust protocol for the purification of 2-(4-Bromophenyl)-2-oxoethyl thiocyanate from a crude synthetic mixture using automated flash column chromatography. The target compound, an α-keto thiocyanate, is a valuable building block in medicinal chemistry and materials science.[1] Its synthesis, typically via nucleophilic substitution of 2-bromo-1-(4-bromophenyl)ethanone, often results in a mixture containing unreacted starting material and non-polar by-products.[2] This guide details a systematic approach, beginning with Thin-Layer Chromatography (TLC) for method development, followed by a step-by-step protocol for column purification, yielding the target compound with high purity (>98%). The causality behind key experimental choices, such as stationary phase selection, mobile phase gradient design, and sample loading technique, is thoroughly explained to empower researchers to adapt this method for analogous compounds.
Principle of Separation: Normal-Phase Chromatography
The purification strategy hinges on the principles of normal-phase adsorption chromatography.[3] In this technique, a polar stationary phase (silica gel) is used in conjunction with a less polar mobile phase. The separation is governed by the differential adsorption of components from the crude mixture onto the active sites of the silica gel.
-
Stationary Phase: Silica gel (SiO₂) is a highly polar adsorbent due to the presence of surface silanol (Si-OH) groups. These groups serve as hydrogen bond donors and acceptors.
-
Compound Polarity: this compound possesses several polar functional groups: a ketone carbonyl (C=O) and a thiocyanate (-S-C≡N) group. These moieties can engage in hydrogen bonding and dipole-dipole interactions with the silica gel surface.
-
Elution Mechanism: A mobile phase, or eluent, is passed through the column to desorb and transport the compounds. A gradient elution, starting with a non-polar solvent (Hexane) and gradually increasing the proportion of a more polar solvent (Ethyl Acetate), is employed.
-
Non-polar impurities have minimal affinity for the silica gel and are washed out of the column first by the low-polarity mobile phase.
-
The target compound , being moderately polar, adsorbs to the silica but is eluted as the mobile phase polarity increases.
-
Highly polar impurities remain strongly adsorbed and elute last, or may remain at the top of the column.
-
This sequential elution based on polarity allows for the effective isolation of the desired product.[3]
Materials and Instrumentation
Reagents & Consumables
-
Silica Gel, flash chromatography grade (40-63 µm particle size)
-
Hexane, HPLC grade
-
Ethyl Acetate, HPLC grade
-
Dichloromethane (DCM), ACS grade
-
Celite® 545 (for dry loading)
-
TLC Silica Gel 60 F₂₅₄ plates
-
Potassium permanganate (KMnO₄) stain solution
-
Glass chromatography column or automated flash chromatography system (e.g., Teledyne ISCO CombiFlash®, Biotage® Selekt)
-
Fraction collection tubes
-
Rotary evaporator
Pre-Column Protocol: TLC Method Development
Before committing the bulk sample to the column, it is imperative to determine the optimal mobile phase composition using TLC. This ensures efficient separation and prevents wastage of material.[3]
Objective: To find a solvent system where the target compound has a Retention Factor (Rƒ) of approximately 0.25 - 0.35 .
Procedure:
-
Prepare several developing chambers with different ratios of Hexane:Ethyl Acetate (e.g., 95:5, 90:10, 85:15, 80:20).
-
Dissolve a small amount of the crude mixture in a minimal volume of DCM.
-
Using a capillary tube, spot the dissolved crude mixture onto the baseline of a TLC plate.
-
Place the TLC plate in a developing chamber and allow the solvent front to ascend to ~1 cm from the top.
-
Remove the plate, mark the solvent front, and allow it to dry completely.
-
Visualize the spots under UV light (254 nm). The bromophenyl group should be UV active.
-
Further visualize by dipping the plate in a potassium permanganate stain, which reacts with the ketone and thiocyanate moieties.
-
Calculate the Rƒ value for each spot: Rƒ = (Distance traveled by spot) / (Distance traveled by solvent front)
-
Identify the solvent system that gives the target compound an Rƒ of ~0.3. This will be the starting point for the column elution. For this compound, a system of 85:15 Hexane:Ethyl Acetate is typically a good starting point.
Detailed Column Chromatography Protocol
This protocol is described for a manual glass column but is directly adaptable to automated flash systems.
Step 1: Column Packing (Wet Slurry Method)
The wet slurry method is preferred as it minimizes air bubbles and ensures a homogeneously packed column, leading to better separation.[6]
-
Secure a glass chromatography column vertically with a clamp. Ensure the stopcock is closed.
-
Place a small plug of cotton wool or glass wool at the bottom of the column to support the packing. Add a thin (~1 cm) layer of sand on top of the plug.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate). Use approximately 50 g of silica for every 1 g of crude material.
-
Pour the silica slurry into the column. Open the stopcock slightly to allow the solvent to drain, continuously tapping the side of the column gently to ensure even packing and remove air bubbles.
-
Once all the silica has settled, add another thin layer of sand on top to protect the silica bed surface from disturbance during solvent and sample addition.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry. [6]
Step 2: Sample Preparation and Loading (Dry Loading)
Dry loading is superior to liquid loading for samples that are not highly soluble in the initial eluent, as it often results in sharper bands and better resolution.
-
Dissolve the crude this compound (~1 g) in a minimal amount of a volatile solvent like DCM (5-10 mL).
-
Add 2-3 g of Celite® or silica gel to the solution.
-
Remove the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of the crude mixture adsorbed onto the solid support.
-
Carefully add this powder as a uniform layer on top of the sand at the head of the packed column.
Step 3: Elution and Fraction Collection
A gradient elution will be performed, starting with a low polarity eluent and gradually increasing the polarity.
-
Carefully add the initial eluent (e.g., 95:5 Hexane:EtOAc) to the column, filling the space above the packed bed.
-
Open the stopcock and begin collecting the eluent in fractions (e.g., 10-15 mL per test tube). Apply gentle air pressure to the top of the column to achieve a steady flow rate (flash chromatography).[7]
-
Monitor the elution progress by spotting every few fractions onto a TLC plate.
-
Once the non-polar impurities have eluted (as determined by TLC), gradually increase the polarity of the mobile phase. This is done by preparing successive batches of eluent with higher concentrations of ethyl acetate (e.g., 90:10, 85:15, 80:20 Hexane:EtOAc).
-
Continue collecting fractions and monitoring by TLC. The target compound should begin to elute when the mobile phase composition approaches the one identified during the initial TLC method development (i.e., where Rƒ ≈ 0.3).
Step 4: Post-Column Analysis and Product Isolation
-
Develop the TLC plates containing the spotted fractions using the optimal solvent system (e.g., 85:15 Hexane:EtOAc).
-
Identify the fractions that contain only the pure target compound (single spot at the correct Rƒ).
-
Combine these pure fractions into a single round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound as a solid.
-
Confirm the purity of the final product using analytical techniques such as NMR, LC-MS, and melting point determination.
Summary of Experimental Parameters
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel, 40-63 µm | High polarity adsorbent for separating moderately polar organic compounds.[8] |
| Column Dimensions | 40 mm ID x 200 mm Length (for ~1g scale) | Provides adequate capacity and resolution for the specified scale. |
| Sample Loading | Dry Loading with Celite® or Silica Gel | Ensures a concentrated starting band, leading to sharper peaks and improved separation. |
| Mobile Phase (Eluent) | Gradient of Ethyl Acetate in Hexane | Allows for the sequential elution of compounds based on increasing polarity, maximizing resolution.[3] |
| Initial Eluent | 5% Ethyl Acetate / 95% Hexane | Elutes non-polar by-products first. |
| Elution Gradient | Stepwise increase to 10%, 15%, 20% Ethyl Acetate | The target compound typically elutes at ~15-20% Ethyl Acetate. |
| Monitoring | TLC (UV 254 nm & KMnO₄ stain) | Provides rapid, real-time analysis of fraction composition to guide collection. |
| Target Rƒ (TLC) | ~0.3 in 15% Ethyl Acetate / 85% Hexane | An Rƒ in this range on TLC typically translates to good separation and a reasonable elution time on a column. |
Workflow Visualization
The following diagram illustrates the complete purification workflow, from the initial crude material to the final, purified product.
Caption: Workflow for the purification of this compound.
References
- 1. Buy this compound (EVT-309560) | 65679-14-3 [evitachem.com]
- 2. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. This compound 65679-14-3, CasNo.65679-14-3 Hunan Russell Chemicals Technology Co.,Ltd China (Mainland) [russell.lookchem.com]
- 5. This compound,(CAS# 65679-14-3)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 6. m.youtube.com [m.youtube.com]
- 7. orgsyn.org [orgsyn.org]
- 8. labtech.tn [labtech.tn]
Application Notes and Protocols: Evaluating the Antimicrobial Activity of 2-(4-Bromophenyl)-2-oxoethyl thiocyanate Against Gram-Positive Bacteria
Introduction
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents with unique mechanisms of action. Organic compounds containing the thiocyanate (-SCN) functional group have emerged as a promising class of molecules, with various derivatives demonstrating significant biological activity.[1] The incorporation of a halogenated aryl group, such as a bromophenyl moiety, has been shown in related chemical families to enhance antimicrobial potency, including against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[1]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the antimicrobial activity of 2-(4-Bromophenyl)-2-oxoethyl thiocyanate , a phenacyl thiocyanate derivative, against clinically relevant gram-positive bacteria. While the direct antimicrobial profile of this specific molecule is still under investigation, its structural features suggest potential bioactivity. Thiocyanate-containing compounds are known to exert their effects through various mechanisms, including the oxidation of essential bacterial sulfhydryl groups and disruption of membrane integrity.[2][3]
These application notes and protocols are designed to provide a robust framework for determining the compound's potency, characterizing its bactericidal or bacteriostatic dynamics, and elucidating its potential mechanism of action. The methodologies described herein are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and reproducibility.[4][5]
PART 1: Determination of Antimicrobial Potency (MIC & MBC)
The initial step in characterizing a novel antimicrobial agent is to determine its potency. This is quantified by the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[3]
-
Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction (a 3-log10 decrease) in the initial bacterial inoculum.[6]
The relationship between these two values (MBC/MIC ratio) provides a preliminary classification of the agent's effect. An MBC/MIC ratio of ≤ 4 is typically indicative of bactericidal activity.[7]
Protocol 1.1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This protocol details the standardized broth microdilution method for determining the MIC of this compound.[8]
Materials:
-
This compound (BPT-228)
-
Gram-positive bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or densitometer
-
Sterile culture tubes, pipettes, and reservoirs
Procedure:
-
Preparation of BPT-228 Stock Solution:
-
Prepare a stock solution of BPT-228 in a suitable sterile solvent (e.g., Dimethyl Sulfoxide - DMSO) at a high concentration (e.g., 1280 µg/mL). Ensure complete dissolution. Note: The final concentration of DMSO in the assay wells should be non-inhibitory to the test organisms (typically ≤1%).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline. Vortex thoroughly.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 625 nm (absorbance 0.08-0.13).[8]
-
Dilute this standardized suspension in CAMHB to achieve a final target inoculum of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[9]
-
-
Plate Setup and Serial Dilution:
-
Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the BPT-228 working solution (prepared from the stock in CAMHB at twice the highest desired final concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix by pipetting, and continue this process down to well 10. Discard 50 µL from well 10. This creates a gradient of BPT-228 concentrations.
-
Well 11 will serve as the growth control (inoculum, no compound).
-
Well 12 will serve as the sterility control (CAMHB only, no inoculum).
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum (from step 2) to wells 1 through 11. This brings the final volume in each well to 100 µL and achieves the target inoculum density.
-
-
Incubation:
-
Seal the plate and incubate at 35 ± 2°C for 18-24 hours under ambient air conditions.[9]
-
-
MIC Determination:
-
Following incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of BPT-228 at which there is no visible growth. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.[8]
-
Protocol 1.2: Minimum Bactericidal Concentration (MBC) Determination
This protocol is a continuation of the MIC assay to determine the concentration of BPT-228 required to kill the bacteria.[6][10]
Procedure:
-
Subculturing from MIC Plate:
-
Following MIC determination, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).
-
Mix the contents of each selected well thoroughly.
-
Using a calibrated loop or pipette, subculture a 10 µL aliquot from each clear well onto a sterile, non-selective agar plate (e.g., Tryptic Soy Agar).
-
Also, plate an aliquot from the growth control well to confirm initial inoculum viability.
-
-
Incubation:
-
Incubate the agar plates at 35 ± 2°C for 18-24 hours.
-
-
MBC Determination:
-
Count the number of colonies on each plate.
-
The MBC is the lowest concentration of BPT-228 that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[7]
-
Data Presentation: MIC & MBC Summary
Summarize the quantitative data in a clear, structured table. Note: The following data are for illustrative purposes only.
| Bacterial Strain | ATCC Number | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus | 29213 | 8 | 16 | 2 | Bactericidal |
| Enterococcus faecalis | 29212 | 16 | 32 | 2 | Bactericidal |
| Bacillus subtilis | 6633 | 4 | 8 | 2 | Bactericidal |
Visualization: MIC/MBC Determination Workflow
Caption: Workflow for MIC and MBC Determination.
PART 2: Characterization of Antimicrobial Dynamics
A time-kill kinetics assay provides a dynamic picture of a compound's antimicrobial effect over time, revealing whether its activity is concentration-dependent or time-dependent and confirming its bactericidal or bacteriostatic nature.[11] A bactericidal agent is defined by a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[12]
Protocol 2.1: Time-Kill Kinetics Assay
This protocol assesses the rate and extent of bacterial killing by BPT-228 over a 24-hour period.[1]
Materials:
-
Materials from Protocol 1.1
-
Sterile flasks or culture tubes
-
Shaking incubator
-
Sterile saline or PBS for serial dilutions
-
Agar plates for colony counting
Procedure:
-
Preparation:
-
Determine the MIC of BPT-228 against the test organism as described in Protocol 1.1.
-
Prepare a standardized bacterial inoculum in CAMHB, aiming for a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
-
Assay Setup:
-
Set up a series of flasks, each containing the standardized inoculum in CAMHB.
-
Add BPT-228 to the flasks to achieve final concentrations corresponding to multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, and 4x MIC).
-
Include a growth control flask containing only the inoculum without any compound.
-
-
Sampling and Plating:
-
Immediately after adding the compound (T=0) and at subsequent time points (e.g., 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.[11]
-
Perform 10-fold serial dilutions of each aliquot in sterile saline or PBS.
-
Plate a known volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.
-
-
Incubation and Quantification:
-
Incubate the plates at 35 ± 2°C for 18-24 hours.
-
Count the colonies on plates that yield between 30 and 300 colonies to determine the CFU/mL at each time point for each concentration.
-
-
Data Analysis:
-
Convert the CFU/mL values to log10 CFU/mL.
-
Plot the mean log10 CFU/mL against time for each BPT-228 concentration and the growth control.
-
Data Presentation: Time-Kill Kinetics Summary
Illustrative data for a hypothetical bactericidal agent.
| Time (hours) | Growth Control (Log10 CFU/mL) | 0.5x MIC (Log10 CFU/mL) | 1x MIC (Log10 CFU/mL) | 2x MIC (Log10 CFU/mL) | 4x MIC (Log10 CFU/mL) |
| 0 | 5.70 | 5.71 | 5.69 | 5.70 | 5.68 |
| 2 | 6.85 | 6.10 | 5.25 | 4.80 | 4.15 |
| 4 | 7.91 | 5.95 | 4.10 | 3.15 | <2.00 |
| 8 | 8.82 | 5.80 | 2.85 | <2.00 | <2.00 |
| 24 | 9.15 | 6.20 | <2.00 | <2.00 | <2.00 |
Visualization: Time-Kill Assay Workflow
Caption: Workflow for the Time-Kill Kinetics Assay.
PART 3: Elucidation of Potential Mechanism of Action (MoA)
Understanding how a novel compound kills bacteria is critical for its development. For thiocyanate-based molecules, two plausible mechanisms are disruption of the bacterial cell membrane and induction of oxidative stress.
Protocol 3.1: Cell Membrane Depolarization Assay
The bacterial cytoplasmic membrane maintains a transmembrane potential that is essential for cellular functions like ATP synthesis.[13] Disruption of this potential is a common mechanism for antimicrobial agents.[14] This can be monitored using the voltage-sensitive fluorescent dye 3,3’-dipropylthiadicarbocyanine iodide (DiSC3(5)). In polarized cells, the dye accumulates and its fluorescence is quenched. Upon membrane depolarization, the dye is released, resulting in an increase in fluorescence.[15]
Materials:
-
Gram-positive bacterial strain
-
BPT-228
-
DiSC3(5) dye (e.g., 1 mM stock in DMSO)
-
Buffer (e.g., HEPES with glucose)
-
Valinomycin (positive control for depolarization)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Cell Preparation: Grow bacteria to mid-log phase, harvest by centrifugation, and wash twice with buffer. Resuspend the cell pellet in the buffer to a standardized optical density (e.g., OD600 of 0.2-0.3).[15]
-
Assay Setup:
-
Add 100 µL of the cell suspension to the wells of the microplate.
-
Add DiSC3(5) to each well to a final concentration of 1-2 µM.[15]
-
Incubate in the dark at room temperature for ~15-30 minutes to allow for dye uptake and fluorescence quenching.
-
-
Fluorescence Monitoring:
-
Place the plate in a fluorescence reader (e.g., Ex: 622 nm, Em: 670 nm).
-
Monitor the baseline fluorescence for several minutes.
-
Add BPT-228 at various concentrations (e.g., 1x, 2x, 4x MIC). Add buffer or DMSO as a negative control and valinomycin as a positive control.
-
Immediately begin kinetic reading of fluorescence intensity over time (e.g., every 30-60 seconds for 30-60 minutes).
-
-
Data Analysis: A rapid and sustained increase in fluorescence upon addition of BPT-228 indicates membrane depolarization.
Protocol 3.2: Reactive Oxygen Species (ROS) Induction Assay
Many bactericidal agents induce cell death through the production of harmful reactive oxygen species (ROS), such as hydroxyl radicals.[16][17] The presence of ROS can be detected using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).
Materials:
-
Gram-positive bacterial strain
-
BPT-228
-
H2DCFDA probe (stock in DMSO)
-
Hydrogen peroxide (H₂O₂ - positive control)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Cell Preparation: Grow bacteria to mid-log phase. Harvest, wash, and resuspend in PBS to a standardized optical density.
-
Probe Loading: Add H2DCFDA to the cell suspension to a final concentration of 10 µM. Incubate in the dark for 30 minutes at 37°C to allow the probe to enter the cells.
-
Assay Setup:
-
Centrifuge the cells to remove excess probe, wash with PBS, and resuspend in fresh PBS.
-
Dispense 100 µL of the probe-loaded cell suspension into the wells of the microplate.
-
-
Fluorescence Measurement:
-
Add BPT-228 at various concentrations (e.g., 1x, 2x, 4x MIC). Use PBS as a negative control and H₂O₂ as a positive control.
-
Place the plate in a fluorescence reader (e.g., Ex: 485 nm, Em: 535 nm) and measure fluorescence intensity over time.
-
-
Data Analysis: An increase in fluorescence intensity in BPT-228-treated cells compared to the untreated control indicates the intracellular production of ROS.
Visualization: Mechanism of Action Investigation Workflow
Caption: Workflow for Investigating Potential Mechanisms of Action.
References
- 1. benchchem.com [benchchem.com]
- 2. Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Broth Microdilution | MI [microbiology.mlsascp.com]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 5. researchgate.net [researchgate.net]
- 6. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. microchemlab.com [microchemlab.com]
- 11. benchchem.com [benchchem.com]
- 12. emerypharma.com [emerypharma.com]
- 13. A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms [frontiersin.org]
- 15. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Antimicrobial use of reactive oxygen therapy: current insights - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
common side products in the synthesis of 2-(4-Bromophenyl)-2-oxoethyl thiocyanate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-(4-Bromophenyl)-2-oxoethyl thiocyanate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and direct method for synthesizing this compound is through a nucleophilic substitution reaction. This involves reacting an α-haloketone, specifically 2-bromo-1-(4-bromophenyl)ethan-1-one (commonly known as 4-bromophenacyl bromide), with a thiocyanate salt such as potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN).[1] This reaction typically proceeds via an Sₙ2 mechanism.[2]
The general transformation is illustrated below:
Caption: General synthesis of this compound.
Q2: I've observed an impurity with the same mass as my desired product in my crude analysis (LC-MS/GC-MS). What is it likely to be?
This is the most frequently encountered issue and the impurity is almost certainly the isothiocyanate isomer : 2-(4-bromophenyl)-2-oxoethyl isothiocyanate.[3]
The thiocyanate anion (SCN⁻) is an ambident nucleophile , meaning it can attack an electrophile from two different atoms: the sulfur or the nitrogen.[2][3]
-
S-Attack (Soft Nucleophile): Attack from the sulfur atom yields the desired thiocyanate product (R-SCN).
-
N-Attack (Hard Nucleophile): Attack from the nitrogen atom yields the isothiocyanate byproduct (R-NCS).
Because these two compounds are isomers, they have the identical mass and will not be differentiated by mass spectrometry alone. Their different structures and polarities, however, allow for separation by chromatography (TLC, HPLC, or column chromatography).[3]
Caption: Competing nucleophilic attack pathways of the thiocyanate anion.
Q3: What experimental factors favor the formation of the unwanted isothiocyanate byproduct?
Understanding the factors that control the S- versus N-attack is key to maximizing the yield of your desired product. Isothiocyanate formation is generally favored under conditions that promote an Sₙ1-type reaction mechanism or enhance the nucleophilicity of the nitrogen atom.[3]
| Factor | Condition Favoring Isothiocyanate (N-Attack) | Rationale (Causality) |
| Substrate Structure | Substrates forming stable carbocations (tertiary, benzylic, allylic). | The starting material, 4-bromophenacyl bromide, has a benzylic-like character, which can stabilize a carbocation, making an Sₙ1 pathway possible under certain conditions.[3] |
| Solvent Choice | Polar aprotic solvents (e.g., DMF, DMSO, Acetone). | These solvents solvate the cation (e.g., K⁺) but leave the anion relatively "bare." According to Hard-Soft Acid-Base (HSAB) theory, the harder nitrogen atom is more nucleophilic in these solvents compared to the softer sulfur atom.[2][3][4] |
| Reaction Temperature | High temperatures. | Elevated temperatures can not only favor the Sₙ1 pathway but may also promote the isomerization of the initially formed thiocyanate product to the more thermodynamically stable isothiocyanate.[3] |
| Leaving Group | Highly reactive leaving groups. | While a good leaving group (like bromide) is necessary, very reactive leaving groups can accelerate carbocation formation, favoring the Sₙ1 pathway. |
Q4: Are there other, less common, side products I should be aware of?
Yes, while the isothiocyanate isomer is the primary concern, other side products can form, especially if reaction conditions are not well-controlled.
-
Unreacted Starting Material: Incomplete conversion is common. This can be due to impure or wet reagents (potassium thiocyanate is hygroscopic), insufficient reaction time, or temperatures that are too low.[4]
-
Hydrolysis Product: If significant water is present in the solvent, the starting 2-bromo-1-(4-bromophenyl)ethan-1-one can hydrolyze to form 2-hydroxy-1-(4-bromophenyl)ethan-1-one.
-
Elimination Products: Although less common for α-haloketones compared to secondary or tertiary halides, the thiocyanate ion can act as a base to cause elimination, particularly at high temperatures, leading to alkene byproducts.[3]
-
Dimerization/Self-Condensation: α-haloketones are reactive bifunctional molecules and can undergo self-condensation, especially in the presence of a base, leading to more complex impurities.[5]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common problems encountered during the synthesis.
Problem 1: High percentage of isothiocyanate isomer observed.
-
Diagnosis: Your crude ¹H NMR may show a different chemical shift for the α-keto methylene (-CH₂-) protons, or you may see two closely eluting spots on TLC or peaks in HPLC with identical mass.
-
Root Cause Analysis: The reaction conditions are favoring N-alkylation over S-alkylation. This is likely due to the solvent choice or temperature.[3]
-
Corrective Actions:
-
Modify Solvent System: Switch from a polar aprotic solvent like acetone or DMF to a more protic or less polar medium. A mixture of ethanol and water is often effective.[6] Protic solvents solvate the nitrogen atom of the thiocyanate ion via hydrogen bonding, sterically hindering it and making the sulfur atom the more accessible nucleophile.[4]
-
Lower Reaction Temperature: Run the reaction at room temperature or below (0 °C). Lower temperatures strongly favor the kinetically controlled Sₙ2 pathway, minimizing both Sₙ1 character and potential isomerization.[3]
-
Consider a Phase-Transfer Catalyst (PTC): In a biphasic system, a PTC can help shuttle the thiocyanate anion into the organic phase, which can sometimes improve selectivity for S-alkylation.[4]
-
Problem 2: Low conversion with significant unreacted starting material.
-
Diagnosis: TLC analysis shows a strong spot corresponding to the starting 2-bromo-1-(4-bromophenyl)ethan-1-one even after prolonged reaction time.
-
Root Cause Analysis: This typically points to issues with reagent quality/activity or suboptimal reaction parameters.
-
Corrective Actions:
-
Ensure Anhydrous Reagents: Potassium thiocyanate (KSCN) is hygroscopic. Ensure it is thoroughly dried before use (e.g., by heating under vacuum). Use anhydrous solvents.
-
Check Reagent Stoichiometry: Use a slight excess (1.1 to 1.5 equivalents) of the thiocyanate salt to drive the reaction to completion.
-
Optimize Temperature and Time: While high temperatures can cause side products, a temperature that is too low may render the reaction impractically slow. Monitor the reaction by TLC every 30-60 minutes to determine the optimal reaction time. A gentle warming to 40-50 °C may be necessary if the reaction is sluggish at room temperature.
-
Problem 3: A complex crude mixture is obtained with multiple spots on TLC.
-
Diagnosis: The crude reaction mixture shows multiple spots on the TLC plate, indicating decomposition or multiple side reactions.
-
Root Cause Analysis: The reaction conditions are likely too harsh, leading to decomposition of the starting material or product. The α-haloketone starting material can be unstable to strong bases or high heat.[5]
-
Corrective Actions:
-
Strict Temperature Control: Avoid excessive heating. Use a water or oil bath for precise temperature control.
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions.
-
Purify Starting Material: Ensure the 2-bromo-1-(4-bromophenyl)ethan-1-one is pure before starting the reaction. Impurities from the bromination of 4'-bromoacetophenone can lead to unexpected side products.[6]
-
Prompt Work-up: Once the reaction is complete (as determined by TLC), proceed with the work-up immediately to quench the reaction and isolate the crude product, preventing further degradation.
-
Caption: A workflow for troubleshooting common synthesis issues.
Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
This protocol is designed to favor S-alkylation and minimize the formation of the isothiocyanate isomer.
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-1-(4-bromophenyl)ethan-1-one (1.0 eq) in a 2:1 mixture of ethanol and water.
-
Addition of Thiocyanate: Add ammonium thiocyanate (NH₄SCN) (2.0 eq) to the solution.[6] Using a slight excess helps drive the reaction.
-
Reaction: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) (see Protocol 2). The reaction is typically complete within 2-4 hours, indicated by the consumption of the starting material. A white precipitate of the product may form during the reaction.[6]
-
Work-up: Once the reaction is complete, pour the mixture into a beaker of ice-cold water.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with copious amounts of cold water to remove any unreacted thiocyanate salt and ammonium bromide byproduct.
-
Drying & Purification: Dry the crude solid under vacuum. The product can be further purified by recrystallization from an ethanol/water mixture or by column chromatography if necessary (see Protocol 3).[6]
Protocol 2: TLC Monitoring of the Reaction
-
Eluent System: A mixture of hexane and ethyl acetate (e.g., 4:1 v/v) is a good starting point.
-
Spotting: On a silica gel TLC plate, spot the starting material (dissolved in acetone), a co-spot (starting material and reaction mixture), and the reaction mixture.
-
Development: Develop the plate in a chamber saturated with the eluent.
-
Visualization: Visualize the spots under a UV lamp at 254 nm. The product, this compound, is typically more polar than the starting material and will have a lower Rf value. The isothiocyanate isomer, if present, will often have a slightly different Rf, but may be difficult to resolve from the desired product on TLC alone.
Protocol 3: Purification by Column Chromatography
If isomeric impurities are present, column chromatography is the most effective purification method.[3]
-
Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent like hexane.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Carefully load the dried powder onto the top of the column.
-
Elution: Begin eluting with a non-polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). Gradually increase the polarity of the mobile phase (gradient elution) to separate the components. The less polar isothiocyanate isomer will typically elute before the more polar thiocyanate product.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a white or off-white solid.
References
Technical Support Center: Purification of 2-(4-Bromophenyl)-2-oxoethyl thiocyanate
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis and purification of 2-(4-Bromophenyl)-2-oxoethyl thiocyanate. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block. The purity of this reagent is paramount for its successful application in subsequent synthetic steps and biological assays.[1] This document provides in-depth troubleshooting advice and detailed protocols to help you overcome common challenges encountered during the purification of this α-haloketone derivative.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.
Question 1: What are the most common impurities in my crude this compound?
Answer: The impurity profile depends heavily on the synthetic route, which typically involves the nucleophilic substitution of 2-bromo-1-(4-bromophenyl)ethanone with a thiocyanate salt (e.g., KSCN).[1]
Based on this SN2 reaction, the primary impurities are:
-
Unreacted Starting Material: 2-bromo-1-(4-bromophenyl)ethanone is the most common organic impurity. Its polarity is very similar to the desired product, often making it the primary separation challenge.
-
Inorganic Salts: Excess potassium thiocyanate (KSCN) or the potassium bromide (KBr) byproduct are usually present. These are easily removed with an aqueous workup.
-
Hydrolysis Products: The starting α-bromoketone and, to a lesser extent, the product can undergo hydrolysis if excess water is present, especially under basic or acidic conditions, yielding 2-hydroxy-1-(4-bromophenyl)ethanone. This impurity is significantly more polar.
-
Over-alkylation or Side-Reaction Products: While less common, the presence of two electrophilic sites (the α-carbon and the carbonyl carbon) on α-haloketones can lead to minor side products under certain conditions.[2][3]
Question 2: My TLC plate shows two close-running spots. How can I confirm which is the product and how do I separate them?
Answer: The two close-running spots are very likely your desired product and the unreacted starting material, 2-bromo-1-(4-bromophenyl)ethanone.
-
Identification: The thiocyanate product (R-SCN) is generally slightly more polar than the starting bromide (R-Br). Therefore, the spot with the slightly lower Rf value is likely your product. You can confirm this by running a co-spot TLC (spotting starting material, crude product, and both in the same lane).
-
Separation Strategy:
-
Flash Column Chromatography: This is the most effective method for separating compounds with small differences in Rf. You will need to carefully optimize the mobile phase (eluent) to maximize the separation (ΔRf). Start with a low-polarity eluent system, such as 5-10% ethyl acetate in hexanes, and gradually increase the polarity.
-
Recrystallization: This can also be effective if a suitable solvent is found. The goal is to find a solvent system where the product has high solubility at high temperatures but low solubility at low temperatures, while the impurity remains in the mother liquor.
-
Question 3: My crude product is a persistent oil or a gummy solid and I cannot get it to crystallize. What should I do?
Answer: This is a classic sign that impurities are inhibiting the crystallization process. When the purity of a compound is below a certain threshold (e.g., <90-95%), it can be very difficult to induce crystallization.
The recommended course of action is to purify the material by flash column chromatography first . This will remove the majority of impurities. After chromatography, combine the pure fractions, evaporate the solvent, and you should obtain a solid that is much more amenable to recrystallization for final polishing, if necessary.
Question 4: What is the best solvent system for recrystallizing this compound?
Answer: There is no single "best" solvent, as the ideal choice depends on the specific impurity profile. However, for α-haloketone derivatives, alcohols are often a good starting point.[4][5]
How to Perform a Solvent Screen:
-
Place a small amount of your crude solid (20-30 mg) into several small test tubes.
-
To each tube, add a different solvent dropwise (e.g., ethanol, isopropanol, ethyl acetate, toluene).
-
Heat the tubes that do not dissolve the solid at room temperature. An ideal solvent will dissolve the solid completely upon heating.
-
Allow the dissolved samples to cool slowly to room temperature, then place them in an ice bath.
-
The best solvent is one that yields a high quantity of crystalline solid upon cooling, leaving the colored impurities in the solution (mother liquor).
A mixed solvent system, such as ethanol/water or hexanes/ethyl acetate, often provides the best results by allowing for fine-tuning of polarity.
Question 5: My compound appears to be degrading on the silica gel column, resulting in streaking on the TLC and low recovery. What's happening and what can I do?
Answer: This issue can arise from two main sources:
-
Acidity of Silica Gel: Standard silica gel is slightly acidic (pH ~4-5). The thiocyanate functional group can be unstable under acidic conditions, potentially leading to decomposition or hydrolysis on the column.[6] α-Haloketones themselves can also be sensitive.[5]
-
Compound Instability: The product itself may have limited stability, and prolonged exposure to the high surface area of the silica gel can promote degradation.
Troubleshooting Strategies:
-
Deactivate the Silica: Before packing the column, prepare a slurry of the silica gel in your chosen eluent and add 0.5-1% triethylamine (or another non-nucleophilic base like pyridine). This will neutralize the acidic sites on the silica surface.
-
Use Neutral Alumina: As an alternative stationary phase, neutral alumina can be used for compounds that are sensitive to acid.
-
Work Quickly: Do not let the compound sit on the column for an extended period. Pack the column, load the sample, and elute it as efficiently as possible. Use positive pressure ("flash" chromatography) to speed up the process.
Purification Workflow & Decision Diagram
The following diagram outlines the logical workflow for purifying your crude product.
Caption: Decision workflow for purifying crude this compound.
Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This method is ideal for purifying crude material that is oily or contains multiple, similarly polar impurities.
-
TLC Analysis & Eluent Selection:
-
Dissolve a small sample of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Run TLC plates using different ratios of ethyl acetate (EtOAc) in hexanes (or petroleum ether).
-
The ideal eluent system will give the product an Rf value of 0.25 - 0.35 . A good starting point is 15-20% EtOAc/Hexanes.
-
-
Column Packing:
-
Select a column of appropriate size (a good rule of thumb is to use 50-100 g of silica gel for every 1 g of crude material).
-
Pack the column using the "wet" or "slurry" method with your chosen eluent. Ensure the silica bed is compact and free of air bubbles.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of dichloromethane.
-
In a separate flask, add a small amount of silica gel (2-3 times the mass of your crude product).
-
Add the solution of your crude product to the silica and evaporate the solvent completely under reduced pressure to create a dry, free-flowing powder. This is the "dry loading" method, which results in better separation.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with your chosen solvent system, applying gentle air pressure.
-
Collect fractions in test tubes. Monitor the progress of the separation by TLC analysis of the collected fractions.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
-
Protocol 2: Purification by Recrystallization
This method is best for material that is already >90-95% pure and solid at room temperature.
-
Solvent Selection:
-
Using the solvent screen method described in FAQ 4, determine the best solvent or solvent pair. Isopropanol or an ethanol/water mixture are excellent candidates.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of hot solvent required to fully dissolve the solid. It is crucial to add the solvent portion-wise to avoid using too much, which would reduce your final yield.
-
-
Decolorization (Optional):
-
If the hot solution is colored, add a small amount of activated charcoal, swirl, and perform a hot filtration through a fluted filter paper to remove the charcoal and colored impurities.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Dry the crystals under vacuum to obtain the pure, crystalline product.
-
Comparison of Purification Techniques
| Technique | Speed | Typical Scale | Purity Achieved | Common Issues & Considerations |
| Aqueous Workup | Fast | Any | Low-Medium | Removes inorganic salts and highly polar impurities only. |
| Recrystallization | Medium | 100 mg - 100 g | High to Very High | Requires a solid, >90% pure starting material. Finding the right solvent is critical. |
| Flash Chromatography | Slow | 10 mg - 50 g | Medium to Very High | Most versatile method. Can be resource-intensive (solvents, silica). Potential for compound degradation on silica gel.[6] |
References
- 1. Buy this compound (EVT-309560) | 65679-14-3 [evitachem.com]
- 2. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 4. EP1293494B1 - Process for preparing alpha-halo-ketones - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
optimization of solvent and temperature for 2-(4-Bromophenyl)-2-oxoethyl thiocyanate synthesis
Technical Support Center: Synthesis of 2-(4-Bromophenyl)-2-oxoethyl thiocyanate
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific synthesis. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve high-yield, high-purity results.
The synthesis of this compound is typically achieved via the nucleophilic substitution of a halide, most commonly bromine, from 2-bromo-1-(4-bromophenyl)ethanone (also known as 4-bromophenacyl bromide) with a thiocyanate salt. This reaction, while straightforward in principle, is highly sensitive to solvent and temperature conditions, which dictate not only the reaction rate but also the product distribution and purity.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. Each answer provides a diagnostic approach and actionable solutions based on fundamental chemical principles.
Question: My reaction yield is consistently low (<50%). What are the primary factors I should investigate?
Answer: A low yield is the most common issue and can typically be traced back to one of three areas: reaction conditions, reagent quality, or workup procedure.
-
Suboptimal Solvent Choice: The reaction is a classic Sₙ2 nucleophilic substitution. The ideal solvent must dissolve the ionic thiocyanate salt while also promoting the reactivity of the thiocyanate anion.
-
The Problem: Using polar protic solvents like ethanol or water is a frequent mistake. These solvents form strong hydrogen bonds with the thiocyanate anion (SCN⁻), creating a "solvent cage" that significantly reduces its nucleophilicity and slows down the reaction.
-
The Solution: Switch to a polar aprotic solvent . Acetone, acetonitrile (ACN), or N,N-dimethylformamide (DMF) are excellent choices. They effectively solvate the cation (e.g., K⁺ or Na⁺) but leave the nucleophilic sulfur atom of the thiocyanate anion relatively unsolvated and highly reactive.[1] Ensure the solvent is anhydrous, as water can hydrolyze the starting material or product.
-
-
Incorrect Temperature: Temperature controls the reaction kinetics.
-
The Problem: Running the reaction at room temperature may be too slow, leading to incomplete conversion within a practical timeframe. Conversely, excessive heat can promote side reactions.
-
The Solution: A moderate increase in temperature is often necessary. Aim for a range of 40-60 °C .[1] This provides sufficient energy to overcome the activation barrier without significantly increasing the rate of byproduct formation. Always monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time at your chosen temperature.
-
-
Poor Reagent Solubility/Quality:
-
The Problem: The thiocyanate salt (e.g., KSCN or NaSCN) may not be fully dissolved in the chosen solvent, reducing the effective concentration of the nucleophile. The 2-bromo-1-(4-bromophenyl)ethanone starting material can also degrade over time.
-
The Solution: Ensure your solvent can dissolve the thiocyanate salt.[1] If solubility is an issue in a solvent like acetone, you can consider adding a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB). The PTC helps shuttle the thiocyanate anion from the solid phase or an aqueous phase into the organic phase where the reaction occurs. Always use a fresh or properly stored starting α-bromoketone.
-
Question: I'm observing a significant impurity alongside my desired product, even with good conversion. How can I identify and minimize it?
Answer: The most likely impurity is the isomeric 2-(4-Bromophenyl)-2-oxoethyl isothiocyanate . Its formation is a direct consequence of the ambident nature of the thiocyanate nucleophile.
-
Understanding the Mechanism: The thiocyanate ion (⁻S–C≡N) has two nucleophilic sites: the "soft" sulfur atom and the "hard" nitrogen atom. According to Pearson's HSAB (Hard and Soft Acids and Bases) theory, the soft sulfur atom preferentially attacks the soft electrophilic carbon of the α-bromoketone (S-attack), leading to the desired thiocyanate product. However, under certain conditions, the hard nitrogen atom can attack (N-attack), yielding the isothiocyanate byproduct.
-
Minimizing Isothiocyanate Formation:
-
Solvent Control: This is the most critical factor. Polar protic solvents stabilize the harder nitrogen end of the nucleophile through hydrogen bonding, which can increase the proportion of N-attack. Polar aprotic solvents, by leaving the highly polarizable and soft sulfur atom more exposed, strongly favor the desired S-attack. Stick to dry acetone or acetonitrile.
-
Temperature Control: Higher temperatures can provide enough energy to overcome the higher activation barrier for the formation of the more thermodynamically stable isothiocyanate isomer.[1] Therefore, running the reaction at the lowest effective temperature (e.g., 40-50 °C) will maximize selectivity for the kinetic product, which is the desired S-thiocyanate.
-
-
Identification and Separation: The thiocyanate and isothiocyanate isomers can often be distinguished by IR spectroscopy (different stretching frequencies for the -SCN vs. -NCS group) and NMR spectroscopy. They can typically be separated using column chromatography on silica gel, as the isothiocyanate is usually less polar.[1]
// Nodes SM [label="2-bromo-1-(4-bromophenyl)ethanone\n+ KSCN", fillcolor="#F1F3F4", fontcolor="#202124"]; TS_S [label="Transition State\n(S-Attack)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="2-(4-Bromophenyl)-2-oxoethyl\nthiocyanate (Desired Product)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; TS_N [label="Transition State\n(N-Attack)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Byproduct [label="2-(4-Bromophenyl)-2-oxoethyl\nisothiocyanate (Byproduct)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box]; Conditions1 [label="Favored by:\n• Polar Aprotic Solvents\n• Lower Temperatures", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; Conditions2 [label="Favored by:\n• Polar Protic Solvents\n• Higher Temperatures", shape=note, fillcolor="#FCE8E6", fontcolor="#202124"];
// Edges SM -> TS_S [label="Softer S atom attacks"]; TS_S -> Product [label="Kinetic Pathway"]; SM -> TS_N [label="Harder N atom attacks"]; TS_N -> Byproduct [label="Thermodynamic Pathway"];
// Connections to conditions TS_S -> Conditions1 [style=dashed, arrowhead=none, color="#5F6368"]; TS_N -> Conditions2 [style=dashed, arrowhead=none, color="#5F6368"]; } .enddot Caption: Competing reaction pathways for thiocyanate synthesis.
Question: My reaction is very slow or stalls before reaching completion. How can I improve the rate?
Answer: A slow reaction points to insufficient activation energy or a low concentration of reactive species.
-
Increase Temperature Moderately: As discussed, raising the temperature from room temperature to 40-60 °C will significantly increase the reaction rate. Monitor by TLC every 30-60 minutes to track progress and avoid overheating, which could lead to byproduct formation.[1]
-
Improve Reagent Solubility: If the thiocyanate salt is not fully dissolved, the reaction will be slow. Switch to a solvent with better solubilizing power (e.g., from acetone to DMF) or, as mentioned, use a phase-transfer catalyst.
-
Check the Leaving Group: The starting material for this synthesis is typically 4-bromophenacyl bromide. Bromide is an excellent leaving group. If you were using a chloride analogue (4-chlorophenacyl chloride), the reaction would be substantially slower due to the poorer leaving group ability of chloride. Ensure you are using the bromide or iodide variant for optimal rates.[1]
Frequently Asked Questions (FAQs)
Q1: What is the best all-around solvent and temperature to start with for this synthesis? For a first attempt, we recommend using anhydrous acetone as the solvent and maintaining a reaction temperature of 50 °C . Acetone provides a good balance of dissolving power for KSCN and promotion of high S-attack selectivity.
Q2: How do different categories of solvents affect this reaction?
| Solvent Category | Examples | Effect on Reaction | Recommendation |
| Polar Aprotic | Acetone, Acetonitrile (ACN), DMF | Excellent. Solvates the cation, leaving the SCN⁻ nucleophile highly reactive. Promotes fast, selective S-attack. | Highly Recommended |
| Polar Protic | Ethanol, Methanol, Water | Poor. Solvates and deactivates the SCN⁻ nucleophile via H-bonding. Can lead to slow reactions and more isothiocyanate byproduct. | Avoid |
| Non-Polar | Toluene, Hexane | Very Poor. Cannot dissolve the ionic thiocyanate salt, so the reaction will not proceed in a homogeneous phase. | Avoid |
Q3: How should I monitor the reaction's progress? Thin Layer Chromatography (TLC) is the best method.
-
Mobile Phase: A good starting point is a mixture of hexane and ethyl acetate (e.g., 4:1 or 3:1 v/v).
-
Visualization: Use a UV lamp (254 nm). The starting material (2-bromo-1-(4-bromophenyl)ethanone) and the product are both UV active.
-
Procedure: Spot the starting material, a co-spot (starting material + reaction mixture), and the reaction mixture on the TLC plate. The product should appear as a new spot with a different Rf value. The reaction is complete when the starting material spot has disappeared.
Q4: What is the general experimental protocol for this synthesis?
Detailed Steps:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-1-(4-bromophenyl)ethanone (1.0 eq) in anhydrous acetone.
-
Reagent Addition: Add potassium thiocyanate (KSCN, 1.2 eq).
-
Heating: Heat the mixture to 50-55 °C and stir vigorously.
-
Monitoring: Monitor the reaction using TLC until the starting material is consumed (typically 2-4 hours).
-
Workup: Cool the reaction to room temperature. Filter off the potassium bromide salt that has precipitated. Evaporate the acetone under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water to remove any remaining salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by recrystallization from a solvent like ethanol or by column chromatography.
Q5: Are there any specific safety precautions? Yes. 2-bromo-1-(4-bromophenyl)ethanone is a lachrymator (causes tearing) and is corrosive. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Thiocyanate salts are toxic if ingested.
References
preventing the formation of isothiocyanate byproduct in thiocyanate synthesis
A Guide to Preventing Isothiocyanate Byproduct Formation
Welcome to the Technical Support Center for thiocyanate synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis of organic thiocyanates, with a primary focus on preventing the formation of the isomeric isothiocyanate byproduct.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for isothiocyanate byproduct formation in my thiocyanate synthesis?
The formation of isothiocyanate (R-NCS) as a byproduct in thiocyanate (R-SCN) synthesis is a classic example of the ambident nature of the thiocyanate anion (SCN⁻). The thiocyanate ion has two nucleophilic centers: the "soft" sulfur atom and the "hard" nitrogen atom.[1] Consequently, it can attack an electrophilic carbon center through either atom, leading to a mixture of products. The reaction pathway is highly dependent on the mechanism (SN1 vs. SN2) and the specific reaction conditions employed.[2]
Q2: I'm observing a significant amount of isothiocyanate. What are the key factors that favor its formation?
Isothiocyanate formation is generally favored under conditions that promote an SN1-type reaction mechanism or enhance the nucleophilicity of the nitrogen atom. Key factors include:
-
Substrate Structure: Alkyl halides that can form stable carbocations, such as tertiary, benzylic, and allylic halides, are more prone to react via an SN1 pathway, which leads to a higher proportion of the isothiocyanate product.[2]
-
Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO, acetone) do not effectively solvate the nitrogen atom of the thiocyanate ion. This leaves the "harder" nitrogen atom more nucleophilic and increases the likelihood of attack at this site, favoring isothiocyanate formation.
-
High Reaction Temperature: Elevated temperatures can not only favor SN1 pathways but also promote the isomerization of the initially formed, kinetically favored thiocyanate to the thermodynamically more stable isothiocyanate.
-
Leaving Group: While a good leaving group is essential, highly reactive leaving groups on substrates capable of forming stable carbocations can push the reaction towards an SN1 mechanism.
Q3: How does the choice of thiocyanate salt (e.g., NaSCN vs. KSCN) affect the reaction?
The choice of the counter-ion (e.g., Na⁺, K⁺, NH₄⁺) can influence the reaction, primarily through differences in solubility in the chosen solvent and the degree of ion pairing with the thiocyanate anion.[3][4] In general, for reactions in polar aprotic solvents, more "free" thiocyanate ions lead to a higher proportion of N-alkylation (isothiocyanate). The solubility of the salt is a critical factor; for instance, potassium thiocyanate often exhibits higher solubility in some organic solvents compared to sodium thiocyanate.[3] In practice, the selection should be based on the specific solvent system and empirical optimization. For many standard SN2 reactions, both salts can be used effectively.
Troubleshooting Guides
Issue 1: High Isothiocyanate Byproduct Formation
If you are observing an unacceptable level of isothiocyanate byproduct, consider the following troubleshooting steps:
Root Cause Analysis and Corrective Actions
| Potential Cause | Recommended Solution | Scientific Rationale |
| Substrate promotes SN1 mechanism (e.g., benzylic, allylic, tertiary halide) | Lower the reaction temperature. Use a more polar protic solvent if compatible with the substrate. | Lower temperatures favor the SN2 pathway, which has a lower activation energy. Protic solvents solvate the nitrogen atom of the SCN⁻ ion via hydrogen bonding, sterically hindering N-attack and making the "soft" sulfur atom the more accessible nucleophile. |
| Use of a polar aprotic solvent (e.g., DMF, Acetone) | Switch to a polar protic solvent like ethanol or even water, potentially with a phase-transfer catalyst. | As mentioned above, protic solvents disfavor N-alkylation. A phase-transfer catalyst can be used to bring the thiocyanate anion into an organic phase if the alkyl halide is not water-soluble.[5][6] |
| Reaction temperature is too high | Run the reaction at a lower temperature (e.g., room temperature or 0 °C) for a longer period. Monitor reaction progress by TLC or GC-MS. | This minimizes the potential for isomerization of the desired thiocyanate to the more thermodynamically stable isothiocyanate and favors the SN2 pathway. |
In-Depth Technical Guide
Understanding the Reaction Mechanism: SN1 vs. SN2
The ratio of thiocyanate to isothiocyanate is fundamentally a competition between the SN2 and SN1 reaction pathways.
Caption: Reaction pathways for thiocyanate vs. isothiocyanate formation.
-
SN2 Pathway: This pathway is favored for primary and secondary alkyl halides. It involves a backside attack by the nucleophile. The "soft" and more polarizable sulfur atom is a better nucleophile for the "soft" sp³ carbon of the alkyl halide, leading predominantly to the thiocyanate product (R-SCN).
-
SN1 Pathway: This pathway is favored for substrates that can form stable carbocations (tertiary, benzylic, allylic). The reaction proceeds through a planar carbocation intermediate. The "hard" nitrogen atom of the thiocyanate anion, having a higher charge density, preferentially attacks the "hard" carbocation, leading to a significant amount of the isothiocyanate product (R-NCS).[2]
Quantitative Impact of Reaction Parameters on Product Ratio
The following table provides illustrative data on how reaction conditions can influence the product distribution.
| Alkyl Halide | Thiocyanate Salt | Solvent | Temp (°C) | Approx. R-SCN : R-NCS Ratio | Primary Mechanism |
| 1-Bromobutane | NaSCN | Acetone | Reflux | ~95:5 | SN2 |
| 2-Bromobutane | KSCN | Ethanol | Reflux | ~80:20 | SN2 |
| Benzyl Bromide | KSCN | Acetonitrile | 25 | ~60:40 | SN1/SN2 mix |
| Benzyl Bromide | NaSCN | Water (with PTC) | 25 | >95:5 | SN2 |
| tert-Butyl Bromide | NaSCN | Ethanol | 25 | <10:90 | SN1 |
Note: This data is compiled from typical literature examples and is for illustrative purposes. Actual results may vary.[5][6]
Experimental Protocols
Protocol 1: Selective Synthesis of a Primary Alkyl Thiocyanate (n-Butyl Thiocyanate)
This protocol is designed to maximize the SN2 pathway and minimize isothiocyanate formation.
Materials:
-
1-Bromobutane
-
Sodium thiocyanate (NaSCN)
-
Anhydrous Acetone
-
Diethyl ether or dichloromethane
-
Anhydrous magnesium sulfate (MgSO₄)
-
Water
-
Brine (saturated NaCl solution)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium thiocyanate (1.2 equivalents) in anhydrous acetone.
-
Add 1-bromobutane (1.0 equivalent) to the solution.
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Filter the mixture to remove the precipitated sodium bromide and wash the filter cake with a small amount of acetone.
-
Remove the acetone from the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the remaining residue in diethyl ether or dichloromethane.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude n-butyl thiocyanate.
-
If necessary, purify the product by vacuum distillation.
Protocol 2: Synthesis of Benzyl Thiocyanate using Phase-Transfer Catalysis
For substrates prone to SN1 reactions like benzyl halides, phase-transfer catalysis in an aqueous system can dramatically improve selectivity for the thiocyanate product.[5][6]
Materials:
-
Benzyl chloride
-
Sodium thiocyanate (NaSCN)
-
Tetrabutylammonium bromide (TBAB)
-
Water
-
Dichloromethane
Procedure:
-
In a round-bottom flask, dissolve sodium thiocyanate (1.5 equivalents) and tetrabutylammonium bromide (0.05 equivalents) in water.
-
Add benzyl chloride (1.0 equivalent) to the aqueous solution.
-
Stir the biphasic mixture vigorously at room temperature. Monitor the reaction progress by TLC (eluent: 10% ethyl acetate in hexanes).
-
Upon completion (typically 2-4 hours), add dichloromethane to extract the product.
-
Separate the organic layer, and wash it with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain benzyl thiocyanate.
-
The product is often of high purity, but can be further purified by column chromatography if needed.
Product Analysis and Purification
Analytical Methods for Quantifying Isomers
Accurate quantification of the thiocyanate and isothiocyanate isomers is crucial for optimizing reaction conditions.
-
NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between the two isomers. The chemical shifts of the carbons and protons adjacent to the -SCN and -NCS groups are typically distinct. For instance, the ¹³C chemical shift of the thiocyanate carbon (R-S-C ≡N) is around 110-115 ppm, while the isothiocyanate carbon (R-N=C =S) appears further downfield, around 130-140 ppm.[7][8]
-
GC-MS: Gas Chromatography-Mass Spectrometry is an excellent method for separating and identifying the volatile isomers. They will typically have different retention times, and their mass spectra will show characteristic fragmentation patterns.[9]
-
FTIR Spectroscopy: The stretching frequencies of the -SCN and -NCS groups are distinct. The thiocyanate group (-S-C≡N) shows a sharp absorption band around 2140-2175 cm⁻¹, while the isothiocyanate group (-N=C=S) exhibits a broad and more intense absorption band around 2040-2140 cm⁻¹.[10]
Purification of Thiocyanates
If the formation of the isothiocyanate byproduct cannot be completely suppressed, purification is necessary.
-
Fractional Distillation: For liquid products with sufficiently different boiling points, fractional distillation can be an effective method for separation on a larger scale.
-
Column Chromatography: This is the most common method for purifying thiocyanates on a laboratory scale. Thiocyanates are generally less polar than their isothiocyanate isomers. A typical eluent system for silica gel chromatography is a mixture of hexanes and ethyl acetate.[11][12] The optimal ratio will depend on the specific substrate and should be determined by TLC analysis.
Workflow and Troubleshooting Logic
Caption: General experimental workflow and troubleshooting logic for thiocyanate synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Halide solvents | Photrio.com Photography Forums [photrio.com]
- 5. A facile and convenient method for synthesis of alkyl thiocyanates under homogeneous phase transfer catalyst conditions [ccspublishing.org.cn]
- 6. researchgate.net [researchgate.net]
- 7. A comparative multinuclear 1H, 13C, and 15N magnetic resonance study of organic thiocyanates and isothiocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. researchgate.net [researchgate.net]
- 10. The infrared spectra of organic thiocyanates and isothiocyanates | Semantic Scholar [semanticscholar.org]
- 11. Chromatography [chem.rochester.edu]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 2-(4-Bromophenyl)-2-oxoethyl thiocyanate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-(4-Bromophenyl)-2-oxoethyl thiocyanate. This document is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into the common challenges encountered during the laboratory and scale-up synthesis of this important chemical intermediate. We will move beyond simple procedural steps to explore the underlying chemistry, enabling you to troubleshoot effectively and optimize your process.
The primary and most reliable route to synthesizing α-thiocyanato ketones, such as this compound, is through the nucleophilic substitution of the corresponding α-haloketone.[1] In this case, 2-bromo-1-(4-bromophenyl)ethanone is reacted with a thiocyanate salt, typically potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN).[1][2] This reaction, while straightforward in principle, presents several challenges during scale-up related to selectivity, product stability, and purification.
Experimental Workflow Overview
The following diagram outlines the general workflow for the synthesis and purification of the target compound.
References
Technical Support Center: Stability and Handling of 2-(4-Bromophenyl)-2-oxoethyl thiocyanate
Welcome to the technical support center for 2-(4-Bromophenyl)-2-oxoethyl thiocyanate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability issues and handling of this versatile reagent in solution. Our goal is to equip you with the necessary knowledge to anticipate and troubleshoot potential challenges in your experiments, ensuring reliable and reproducible results.
Introduction
This compound is a valuable bifunctional molecule, featuring an α-haloketone equivalent and a thiocyanate group. This unique structure makes it a key intermediate in the synthesis of various sulfur and nitrogen-containing heterocycles, most notably thiazoles.[1][2] However, its reactivity also predisposes it to several stability issues in solution, which can impact reaction yields and purity if not properly managed. This guide provides a comprehensive overview of these challenges and practical solutions.
Troubleshooting Guide
This section addresses common problems encountered during the use of this compound in solution, their probable causes, and recommended actions.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low yield of the desired product in nucleophilic substitution reactions. | 1. Decomposition via Hydrolysis: In the presence of water or other protic solvents, the thiocyanate ester can hydrolyze to the corresponding alcohol (2-hydroxy-1-(4-bromophenyl)ethan-1-one) and thiocyanic acid. This is often accelerated by basic or strongly acidic conditions.[3] 2. Competing Isomerization: The thiocyanate can isomerize to the more stable isothiocyanate, 2-(4-bromophenyl)-2-oxoethyl isothiocyanate, especially at elevated temperatures or in the presence of excess thiocyanate ions.[3] | 1. Solvent Selection: Use anhydrous aprotic solvents (e.g., acetonitrile, THF, DMF) to minimize hydrolysis. If a protic solvent is necessary, consider running the reaction at lower temperatures. 2. pH Control: Maintain a neutral or slightly acidic pH to slow down hydrolysis. Avoid strongly basic or acidic conditions unless required by the reaction mechanism. 3. Temperature Management: Perform reactions at the lowest effective temperature to reduce the rate of both hydrolysis and isomerization. |
| Appearance of unexpected peaks in HPLC or NMR analysis. | 1. Isomerization Product: A common byproduct is the isothiocyanate isomer, which will have a similar mass but different chromatographic and spectroscopic properties. 2. Cyclization Byproducts: In the presence of nucleophiles (e.g., amines, thioamides), intramolecular or intermolecular cyclization can occur, leading to the formation of thiazoles or other heterocyclic systems.[4][5] 3. Hydrolysis Product: The presence of 2-hydroxy-1-(4-bromophenyl)ethan-1-one is indicative of hydrolysis. | 1. Byproduct Identification: Use LC-MS to identify the mass of the unexpected peaks. Compare the retention times and spectra with known standards of the potential byproducts if available. 2. Reaction Monitoring: Monitor the reaction progress by TLC or HPLC at regular intervals to observe the formation of byproducts and optimize reaction time. 3. Purity of Starting Material: Ensure the purity of the starting this compound, as impurities can catalyze decomposition. |
| Inconsistent reaction outcomes. | 1. Variable Water Content in Solvents: Trace amounts of water can lead to inconsistent levels of hydrolysis. 2. Temperature Fluctuations: Poor temperature control can affect the rates of competing decomposition pathways. 3. Age and Storage of the Reagent: The solid reagent can degrade over time if not stored properly, leading to variable purity. Solutions are generally less stable and should be prepared fresh. | 1. Use of Anhydrous Solvents: Always use freshly dried solvents for reactions. 2. Precise Temperature Control: Use a reliable heating/cooling system to maintain a constant reaction temperature. 3. Proper Storage: Store the solid compound in a tightly sealed container in a cool, dry, and dark place.[6][7] Prepare solutions immediately before use. |
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound in solution?
A1: The three main decomposition pathways are:
-
Hydrolysis: Reaction with water to form 2-hydroxy-1-(4-bromophenyl)ethan-1-one and thiocyanic acid. This is a significant issue in protic solvents, especially under non-neutral pH conditions.
-
Isomerization: Conversion to the thermodynamically more stable 2-(4-bromophenyl)-2-oxoethyl isothiocyanate. This can be promoted by heat and excess thiocyanate ions.[3]
-
Cyclization: In the presence of suitable nucleophiles, the compound can undergo intramolecular or intermolecular cyclization. A common example is the Hantzsch thiazole synthesis, where it reacts with a thioamide to form a thiazole ring.[2][8]
Caption: Primary decomposition pathways.
Q2: What is the recommended solvent for dissolving and reacting this compound?
A2: Anhydrous polar aprotic solvents such as acetonitrile (MeCN), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are generally recommended.[9] These solvents minimize the risk of hydrolysis. The choice of solvent can also influence reaction pathways; for instance, polar solvents can facilitate the formation of thiocyanates over isothiocyanates in nucleophilic substitution reactions.[9]
Q3: How should I store solutions of this compound?
A3: It is highly recommended to prepare solutions of this compound fresh before use. If short-term storage is unavoidable, store the solution in a tightly sealed container, protected from light and moisture, at a low temperature (e.g., 2-8 °C). Long-term storage of solutions is not advised due to the potential for gradual decomposition.
Q4: Can I use this reagent in protic solvents like ethanol or methanol?
A4: While some syntheses, such as certain thiazole formations, are performed in alcohols,[8] be aware that the risk of solvolysis (a form of hydrolysis) increases. If a protic solvent is required, it is advisable to run the reaction at a lower temperature and for the shortest possible time to minimize the formation of byproducts.
Q5: How can I monitor the stability of my this compound solution?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is an effective method for monitoring the stability of the compound and detecting the formation of degradation products.[10][11] A reversed-phase C18 column is typically suitable. By analyzing aliquots of the solution over time, you can quantify the remaining parent compound and identify the appearance of new peaks corresponding to degradation products.
Experimental Protocols
Protocol 1: Stability Testing of this compound in Solution using HPLC
This protocol outlines a general method for assessing the stability of the title compound in a given solvent system over time.
1. Materials and Reagents:
-
This compound
-
HPLC-grade solvent of interest (e.g., acetonitrile, methanol/water mixture)
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Volumetric flasks and pipettes
-
Autosampler vials
2. Procedure:
-
Preparation of Stock Solution: Accurately prepare a stock solution of this compound in the solvent of interest at a known concentration (e.g., 1 mg/mL).
-
Initial Analysis (T=0): Immediately dilute a sample of the stock solution to a suitable concentration for HPLC analysis (e.g., 50 µg/mL) and inject it into the HPLC system. This will serve as your baseline measurement.
-
Incubation: Store the stock solution under the desired conditions (e.g., room temperature, 40°C).
-
Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24 hours), withdraw an aliquot of the stock solution, dilute it to the same concentration as the initial sample, and analyze it by HPLC.
-
Data Analysis:
-
Monitor the peak area of the parent compound at each time point. A decrease in peak area indicates degradation.
-
Observe the appearance and growth of new peaks, which correspond to degradation products.
-
Calculate the percentage of the remaining parent compound at each time point relative to T=0.
-
3. Typical HPLC Conditions:
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: ~254 nm (or the λmax of the compound)
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
Caption: Workflow for HPLC stability testing.
References
- 1. Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Organic thiocyanates - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 6. accomn.com [accomn.com]
- 7. fishersci.com [fishersci.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. chemrevlett.com [chemrevlett.com]
- 10. Determination of thiocyanate anion by high-performance liquid chromatography with fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HPLC Determination of Thiocyanate on Newcrom BH Column | SIELC Technologies [sielc.com]
minimizing decomposition of 2-(4-Bromophenyl)-2-oxoethyl thiocyanate during workup
Technical Support Center: 2-(4-Bromophenyl)-2-oxoethyl thiocyanate
Welcome to the technical support guide for this compound. This document provides in-depth troubleshooting advice and detailed protocols for researchers, chemists, and drug development professionals working with this versatile but sensitive α-keto thiocyanate intermediate. The primary focus is to address the common challenge of its decomposition during reaction workup, ensuring higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the typical signs of decomposition of this compound during workup?
A1: Decomposition is often indicated by several observations. During aqueous extraction, you might notice a persistent yellow or brown color in the organic layer that is difficult to wash out[1]. On a Thin Layer Chromatography (TLC) plate, instead of a single, clean spot for your product, you will see multiple new spots, often of higher polarity (lower Rf), or streaking from the baseline. Upon concentration, you may obtain a lower-than-expected yield, or the product may appear as a dark, oily residue instead of a crystalline solid.
Q2: My reaction seems to have worked based on TLC, but after the workup, my NMR spectrum is complex and shows diminished product peaks. What happened?
A2: This is a classic sign of product degradation during the workup phase[2]. This compound is an α-keto thiocyanate, a class of compounds known to be sensitive to pH extremes, nucleophiles, and even prolonged exposure to water[3][4]. The workup conditions, such as washing with strong acids or bases, or even unbuffered water, can initiate hydrolysis or other decomposition pathways[5][6][7]. It's crucial to test the stability of your compound under your planned workup conditions on a small scale before committing the entire batch[2].
Q3: What are the most likely decomposition byproducts?
A3: The primary decomposition pathway during a standard aqueous workup is hydrolysis of the thiocyanate group. This initially forms a thiocarbamic acid intermediate, which is unstable and can lead to the formation of 4-bromophenacyl alcohol and other related impurities. Under basic conditions, elimination and rearrangement reactions can also occur. Isomerization to the corresponding isothiocyanate is another potential side reaction, though less common for this specific structure compared to allylic thiocyanates[4].
Q4: Why is pH control so critical during the workup of this compound?
A4: Extreme pH conditions are highly detrimental.
-
Basic Conditions (e.g., NaHCO₃, K₂CO₃ washes): The carbonyl group's α-proton is acidic, making the compound susceptible to base-catalyzed enolization. More importantly, the thiocyanate group is an excellent leaving group, and the molecule can undergo base-catalyzed hydrolysis or elimination reactions.
-
Acidic Conditions (e.g., HCl washes): Strong acids can catalyze the hydrolysis of the thiocyanate moiety[5]. While generally more stable under mildly acidic to neutral conditions, prolonged exposure should be avoided. The goal is to maintain a pH as close to neutral (pH 6-7.5) as possible throughout the extraction process.
Troubleshooting Guide: Minimizing Decomposition
This section addresses specific problems encountered during the workup and provides actionable solutions.
Problem 1: Low yield and product discoloration after washing with sodium bicarbonate.
-
Root Cause: You are likely causing base-catalyzed decomposition. While bicarbonate is considered a mild base, it can be sufficient to degrade sensitive α-keto thiocyanates. The goal of a bicarbonate wash is typically to neutralize excess acid from the reaction[8].
-
Solution: Use a buffered wash. Instead of a pure sodium bicarbonate solution, use a saturated solution of ammonium chloride (NH₄Cl), which is mildly acidic (pH ~4.5-5.5), or a phosphate buffer solution (pH 7). If you must neutralize an acidic reaction, add the bicarbonate solution slowly at 0 °C and immediately proceed with further washes and drying to minimize contact time[9].
Problem 2: An emulsion forms during extraction that is difficult to resolve.
-
Root Cause: Emulsions often form when the densities of the aqueous and organic layers are too similar or when fine particulate matter is present[1]. Vigorous shaking of the separatory funnel exacerbates this.
-
Solution:
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous layer, helping to break the emulsion[10].
-
Gentle Inversion: Do not shake the separatory funnel vigorously. Instead, gently invert it 10-15 times.
-
Filtration: If a solid precipitate is causing the emulsion, filter the entire mixture through a pad of Celite® before proceeding with the separation.
-
Table 1: Comparison of Aqueous Wash Conditions
| Wash Solution | Typical pH | Purpose | Risk for this compound | Recommendation |
| 1M HCl | < 1 | Remove basic impurities (e.g., amines)[8] | High Risk: Catalyzes hydrolysis. | Avoid if possible. Use saturated NH₄Cl instead. |
| Saturated NaHCO₃ | ~8.4 | Neutralize excess acid[8]. | High Risk: Base-catalyzed decomposition. | Avoid. Use a pH 7 buffer or perform wash at 0°C with minimal contact time. |
| Water (DI) | ~5.5 - 7 | General washing to remove water-soluble impurities[11]. | Moderate Risk: Can still cause slow hydrolysis. | Best used after buffering. Always keep contact time short. |
| Saturated NH₄Cl | ~4.5 - 5.5 | Mildly acidic wash, good for quenching organometallics[12]. | Low Risk: Generally safe. | Recommended for quenching and initial washes. |
| Phosphate Buffer | 7.0 - 7.4 | Maintain neutral pH. | Very Low Risk: Ideal for stability. | Highly Recommended for all washes. |
| Brine (Sat. NaCl) | ~7 | Increase aqueous phase density, remove water[10]. | Very Low Risk: Safe. | Highly Recommended as the final aqueous wash. |
Detailed Experimental Protocols
Protocol 1: Recommended Buffered Aqueous Workup
This protocol is designed to maintain a neutral pH and minimize contact time with the aqueous phase, thereby preserving the integrity of the product.
-
Cool the Reaction Mixture: Once the reaction is complete (as monitored by TLC), cool the reaction vessel to 0 °C in an ice bath.
-
Quench: Slowly add a cold, saturated aqueous solution of NH₄Cl to the reaction mixture with stirring.
-
Transfer: Transfer the entire quenched mixture to a separatory funnel. If the reaction solvent is water-miscible (e.g., THF, Acetonitrile), first dilute the mixture with an appropriate extraction solvent like ethyl acetate or dichloromethane.
-
Extract: Separate the layers. Extract the aqueous layer two more times with the organic solvent.
-
Wash: Combine the organic layers and wash sequentially with:
-
1 x cold pH 7 phosphate buffer solution.
-
1 x cold saturated aqueous NaCl (brine)[10].
-
-
Dry: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)[11]. Swirl until the drying agent no longer clumps.
-
Isolate: Filter off the drying agent and rinse it with fresh solvent. Concentrate the filtrate in vacuo using a rotary evaporator, keeping the bath temperature below 40 °C.
Protocol 2: Non-Aqueous Workup / Direct Purification
For extremely sensitive cases or small-scale reactions, avoiding an aqueous workup altogether may be the best strategy.
-
Remove Particulates: If the reaction mixture contains solid byproducts (e.g., salts), dilute it with a non-polar solvent (like a 1:1 mixture of hexanes/ethyl acetate) and filter it through a short plug of Celite® or silica gel.
-
Direct Concentration: If the reaction solvent is volatile and byproducts are non-volatile, you can directly concentrate the reaction mixture on a rotary evaporator.
-
Direct to Chromatography: Adsorb the crude residue onto a small amount of silica gel and purify directly by flash column chromatography. This method is often the most effective at preventing any hydrolysis.
Visualization of Workflows and Mechanisms
Diagram 1: Decision Tree for Workup Selection
This diagram helps you choose the most appropriate workup strategy based on your reaction conditions.
Caption: Decision tree for selecting the optimal workup protocol.
Diagram 2: Primary Decomposition Pathways
This diagram illustrates the main chemical routes through which the product can degrade during a problematic workup.
Caption: Major decomposition pathways for the target compound.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. How To [chem.rochester.edu]
- 3. Buy this compound (EVT-309560) | 65679-14-3 [evitachem.com]
- 4. Organic thiocyanates - Wikipedia [en.wikipedia.org]
- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 6. A thiocyanate hydrolase of Thiobacillus thioparus. A novel enzyme catalyzing the formation of carbonyl sulfide from thiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thiocyanate Degradation Pathway [eawag-bbd.ethz.ch]
- 8. m.youtube.com [m.youtube.com]
- 9. Troubleshooting [chem.rochester.edu]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
purification strategies for removing unreacted 4-bromophenacyl bromide
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 4-bromophenacyl bromide. This guide provides in-depth, field-proven insights into common purification challenges. The information is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Part 1: Core Concepts & Handling
This section addresses fundamental questions regarding the properties, stability, and safe handling of 4-bromophenacyl bromide, which are critical for designing a successful purification strategy.
FAQ 1: What are the key physical and chemical properties of 4-bromophenacyl bromide that influence its purification?
Understanding the fundamental properties of 4-bromophenacyl bromide is the first step in troubleshooting its purification. Its solid nature and differential solubility are the primary levers we can use to separate it from impurities.
4-Bromophenacyl bromide is a white to pale yellow crystalline solid.[1][2] Its reactivity is a double-edged sword; it's a versatile reagent for organic synthesis but is also susceptible to degradation, particularly hydrolysis.[2][3] It is classified as a lachrymator, meaning it irritates the eyes and causes tearing, which necessitates careful handling in a well-ventilated fume hood.[4][5]
Key properties are summarized in the table below:
| Property | Value | Significance for Purification |
| Molecular Formula | C₈H₆Br₂O | --- |
| Molecular Weight | 277.94 g/mol | Used for calculating molar equivalents in reactions.[5] |
| Appearance | White to off-white crystalline powder | A yellow or brown color indicates impurities or degradation.[1][2] |
| Melting Point | 109-113 °C | A broad or depressed melting point is a key indicator of impurity.[2][6][7] |
| Solubility | Limited in water; Soluble in acetone, chloroform, toluene; Very soluble in warm ethanol.[1][6][8][9] | This solubility profile is ideal for purification by recrystallization from ethanol.[9][10] |
| Reactivity | Incompatible with strong bases, oxidizing agents, and reducing agents.[11] | Purification methods must avoid these conditions to prevent decomposition of the target compound. |
FAQ 2: My 4-bromophenacyl bromide has a yellow tint and a low melting point. What are the likely impurities?
A yellow color and a melting point below the expected 109-110 °C range are classic signs of impurities.[9] The identity of these impurities is typically linked to the synthetic route used to prepare the compound.
The most common synthesis involves the bromination of 4-bromoacetophenone.[9][10][12] Based on this, the likely contaminants are:
-
Unreacted Starting Material: Residual 4-bromoacetophenone.
-
Reaction Byproducts: Small amounts of poly-brominated species or other side-products from the bromination reaction.
-
Degradation Products: 4-bromophenacyl bromide is sensitive to hydrolysis, which can be catalyzed by salts of carboxylic acids.[3] The primary degradation product is p-bromophenacyl alcohol . The compound may also discolor and decompose over time, especially if not stored correctly.[13]
-
Residual Solvents: Acetic acid is often used as a solvent in the synthesis and can be trapped in the crystalline product.[10]
The following workflow illustrates the initial assessment of your crude product.
Caption: Initial assessment workflow for crude 4-bromophenacyl bromide.
FAQ 3: What are the essential safety precautions for handling 4-bromophenacyl bromide?
Safety is paramount. 4-Bromophenacyl bromide is a hazardous substance that causes severe skin burns, eye damage, and is a lachrymator.[4][5][11]
Always adhere to the following precautions:
-
Engineering Controls: Handle this compound exclusively within a certified chemical fume hood to avoid inhalation of dust or vapors.[4][14] Ensure an eyewash station and safety shower are immediately accessible.[11]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and a face shield.[4]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves before use and use proper removal techniques to avoid skin contact.[4]
-
Body Protection: Wear a lab coat and, if a significant splash risk exists, a chemical-resistant apron.[11]
-
-
Safe Handling Practices:
Part 2: Purification Strategies & Protocols
This section provides detailed, step-by-step guidance on the most effective methods for purifying 4-bromophenacyl bromide.
FAQ 4: What is the most reliable method for purifying 4-bromophenacyl bromide on a lab scale?
For most common impurities, recrystallization from 95% ethyl alcohol is the most effective and widely cited method.[9][10] This technique leverages the compound's high solubility in hot ethanol and poor solubility in cold ethanol, which allows for the separation from less soluble or more soluble impurities.
The causality is straightforward: as the saturated hot solution cools, the solubility of 4-bromophenacyl bromide decreases sharply, forcing it to crystallize out in a pure form, while impurities either remain in the cold solvent (the "mother liquor") or are removed during the initial hot filtration step.
FAQ 5: Can you provide a detailed, step-by-step protocol for recrystallization?
Certainly. This protocol is adapted from the robust procedure published in Organic Syntheses.[10]
Objective: To purify crude 4-bromophenacyl bromide to >98% purity, yielding colorless needles with a sharp melting point.
Materials:
-
Crude 4-bromophenacyl bromide
-
95% Ethyl alcohol
-
Erlenmeyer flasks
-
Hot plate/stirrer
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Step-by-Step Methodology:
-
Dissolution: In a fume hood, place the crude 4-bromophenacyl bromide in an Erlenmeyer flask. For every 1 gram of crude material, add approximately 7-8 mL of 95% ethyl alcohol.[10]
-
Heating: Gently heat the mixture on a hot plate with stirring. Add a boiling chip or use a stir bar for smooth boiling. Continue heating until all the solid has just dissolved. Expert Tip: Avoid adding excessive solvent, as this will reduce your final yield. Add just enough to dissolve the solid at the boiling point.
-
Hot Filtration (Optional but Recommended): If there are any insoluble impurities (e.g., dust, particulate matter), perform a hot filtration. To do this, pre-heat a second Erlenmeyer flask and a glass funnel. Place a fluted filter paper in the funnel and quickly pour the hot solution through it into the clean, hot flask. This step prevents premature crystallization in the funnel.
-
Crystallization: Remove the flask from the heat and cover it. Allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold 50% ethyl alcohol to remove any residual mother liquor.[10] Causality: Using ice-cold solvent minimizes the loss of your purified product, which has some solubility even in cold solvent.
-
Drying: Allow the crystals to air-dry on the filter paper by drawing air through them for 15-20 minutes. For final drying, transfer the crystals to a watch glass and dry in a vacuum desiccator.
-
Validation: The final product should be colorless needles with a sharp melting point of 108–109°C.[10]
FAQ 6: My product remains oily and won't crystallize. What should I do?
An oily product that fails to crystallize is a common and frustrating problem. This typically indicates the presence of significant impurities that are depressing the melting point and interfering with crystal lattice formation.
The troubleshooting diagram below outlines the logical steps to address this issue.
Caption: Troubleshooting logic for an oily product.
Detailed Actions:
-
Seeding: If you have a small crystal of pure 4-bromophenacyl bromide, add it to the oil. This seed crystal can provide a nucleation site to initiate crystallization.
-
Solvent/Anti-Solvent: Ensure your oil is dissolved in a minimum amount of a good solvent (like ethanol or acetone). Slowly add a miscible "anti-solvent" in which your product is insoluble (like cold water or hexane) until the solution becomes turbid. Let it stand; crystals may form at the interface.
-
Column Chromatography: If recrystallization fails, column chromatography is the definitive next step. Use silica gel as the stationary phase and a solvent system like hexanes/ethyl acetate. The less polar 4-bromophenacyl bromide should elute before more polar impurities like p-bromophenacyl alcohol.
Part 3: References
-
CAS 99-73-0: 4-Bromophenacyl bromide | CymitQuimica . --INVALID-LINK--
-
4-Bromo Phenacyl Bromide CAS No 99-73-0 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical . --INVALID-LINK--
-
4`-Bromophenacyl bromide - SAFETY DATA SHEET . --INVALID-LINK--
-
4-Bromophenacyl bromide - Apollo Scientific . --INVALID-LINK--
-
4-Bromophenacyl Bromide [for HPLC Labeling] - TCI Chemicals . --INVALID-LINK--
-
4-Bromophenacyl Bromide 99-73-0 | Tokyo Chemical Industry Co., Ltd.(APAC) . --INVALID-LINK--
-
4-Bromophenacyl bromide | C8H6Br2O | CID 7454 - PubChem . --INVALID-LINK--
-
4-Bromophenacyl Bromide [for HPLC Labeling] - Tokyo Chemical Industry . --INVALID-LINK--
-
4-Bromophenacyl bromide - Chem-Impex . --INVALID-LINK--
-
p-BROMOPHENACYL BROMIDE - Organic Syntheses Procedure . --INVALID-LINK--
-
p-Bromophenacyl-8™ Reagent - Thermo Fisher Scientific . --INVALID-LINK--
-
Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid - Organic Syntheses . --INVALID-LINK--
-
4-Bromophenacyl Bromide | Spectrum Chemical® - Alkali Scientific . --INVALID-LINK--
-
4-bromophenacyl bromide - Sigma-Aldrich . --INVALID-LINK--
-
THE PREPARATION OF P-BROMOPHENACYL ESTERS AND THE CHARACTERIZATION OF P-BROMOPHENACYL FORMATE . --INVALID-LINK--
-
4-Bromophenacyl Bromide, [for HPLC Labeling], 5 grams - CP Lab Safety . --INVALID-LINK--
-
4-Bromophenacyl Bromide 98.0+%, TCI America 25 g | Buy Online - Fisher Scientific . --INVALID-LINK--
-
How to separate phenacyl bromide and acetophenone? - Chemistry Stack Exchange . --INVALID-LINK--
-
4-bromophenacyl bromide 99-73-0 wiki - Guidechem . --INVALID-LINK--
-
p-Bromophenacyl Bromide . --INVALID-LINK--
-
4-Bromophenacyl Bromide [For Hplc Labeling] TCI Analytical reagent - AMI Scientific . --INVALID-LINK--
References
- 1. CAS 99-73-0: 4-Bromophenacyl bromide | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. 4-Bromophenacyl bromide | C8H6Br2O | CID 7454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Bromophenacyl Bromide | 99-73-0 | TCI AMERICA [tcichemicals.com]
- 7. 4-Bromophenacyl Bromide | 99-73-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. 4-Bromophenacyl Bromide | 99-73-0 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 9. p-Bromophenacyl Bromide [drugfuture.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. fishersci.com [fishersci.com]
- 12. Page loading... [wap.guidechem.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Validation & Comparative
A Comparative Analysis of the Antimicrobial Activity of 2-(4-Bromophenyl)-2-oxoethyl Thiocyanate and Its Halogenated Analogs
A Guide for Researchers in Antimicrobial Drug Discovery
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Phenacyl thiocyanates, a class of organic compounds characterized by a thiocyanate group attached to a phenacyl moiety, have emerged as a promising area of investigation due to their potential biological activities. This guide provides a comprehensive framework for the comparative evaluation of the antimicrobial properties of 2-(4-Bromophenyl)-2-oxoethyl thiocyanate and its other halogenated analogs (fluoro, chloro, and iodo derivatives).
This document is intended for researchers, scientists, and drug development professionals. It offers detailed experimental protocols, a discussion of potential structure-activity relationships, and a framework for interpreting comparative data. While direct comparative studies on these specific analogs are not yet widely published, this guide synthesizes established methodologies and structure-activity principles from related chemical classes to provide a robust starting point for investigation.
The Rationale for Halogen Modification in Drug Design
The introduction of halogen atoms is a common strategy in medicinal chemistry to modulate the physicochemical and biological properties of a lead compound. The specific halogen and its position on an aromatic ring can influence factors such as lipophilicity, electronic effects, and metabolic stability, all of which can impact antimicrobial potency. This guide focuses on the para-substituted halogenated analogs of 2-oxo-2-phenylethyl thiocyanate to systematically evaluate the effect of halogen substitution on antimicrobial activity.
Experimental Protocols for Antimicrobial Evaluation
To ensure the generation of reliable and reproducible data, standardized antimicrobial susceptibility testing methods are paramount. The following protocols are based on widely accepted standards for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of novel chemical entities.
Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method
The broth microdilution method is a gold-standard technique for determining the lowest concentration of an antimicrobial agent that inhibits the visible in vitro growth of a microorganism.[1][2][3]
Step-by-Step Protocol:
-
Preparation of Test Compounds:
-
Dissolve 2-(4-halophenyl)-2-oxoethyl thiocyanate analogs in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of the stock solution in sterile cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).
-
Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.[3]
-
Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[1]
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted test compounds.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Interpretation:
References
A Comparative Analysis of the Anticancer Efficacy of 2-(4-Bromophenyl)-2-oxoethyl thiocyanate and its Chloro-Analogue
A Senior Application Scientist's Guide to Structure-Activity Relationship and Mechanistic Evaluation
Executive Summary
This guide provides a comprehensive framework for the comparative evaluation of the anticancer properties of two closely related α-halophenacyl thiocyanates: 2-(4-Bromophenyl)-2-oxoethyl thiocyanate and 2-(4-chlorophenyl)-2-oxoethyl thiocyanate. While direct comparative studies are sparse, this document synthesizes established methodologies and mechanistic insights from the broader class of isothiocyanates and related compounds to propose a robust experimental design. We delve into the rationale behind experimental choices, provide detailed protocols for key assays—cytotoxicity, apoptosis, and cell cycle analysis—and discuss the anticipated structure-activity relationship (SAR) based on the differential properties of bromine and chlorine substituents. This guide is intended for researchers in oncology and drug development, offering a blueprint for the systematic investigation of novel therapeutic candidates.
Introduction: The Therapeutic Potential of Phenacyl Thiocyanates
The search for novel anticancer agents with high efficacy and selectivity remains a cornerstone of oncological research. Phenacyl thiocyanates and their isothiocyanate isomers represent a promising class of compounds, with accumulating evidence demonstrating their potent antiproliferative and pro-apoptotic effects across various cancer cell lines.[1][2] These compounds belong to the larger family of isothiocyanates (ITCs), which are known for their chemopreventive properties.[2][3]
The core mechanism of action for many ITCs involves the induction of oxidative stress through the depletion of intracellular glutathione (GSH) and the generation of reactive oxygen species (ROS).[4][5] This disruption of the cellular redox balance can trigger the mitochondrial pathway of apoptosis, leading to programmed cell death.[5][6]
A critical aspect of drug development is understanding the structure-activity relationship (SAR), which delineates how minor structural modifications can significantly impact biological activity.[7] The substitution of a halogen atom on the phenyl ring is a common strategy to modulate a compound's pharmacokinetic and pharmacodynamic properties. This guide focuses on comparing a bromo-substituted compound with its chloro-analogue. The difference in electronegativity, atomic radius, and lipophilicity between bromine and chlorine is expected to influence the compound's reactivity, membrane permeability, and interaction with biological targets, ultimately affecting its anticancer potency.[7]
Synthetic Strategy
The synthesis of 2-(4-halophenyl)-2-oxoethyl thiocyanates is typically achieved through a straightforward nucleophilic substitution reaction. The process generally involves reacting the corresponding 2-bromo-1-(4-halophenyl)ethan-1-one (a phenacyl bromide derivative) with a thiocyanate salt, such as potassium thiocyanate (KSCN), in a suitable polar aprotic solvent like acetone or DMF.[8]
Caption: General synthesis of 2-(4-halophenyl)-2-oxoethyl thiocyanates.
This reaction is efficient and allows for the generation of both the bromo- and chloro-analogues from readily available starting materials, facilitating their comparative study.
Postulated Mechanism of Action: Induction of Apoptosis via Oxidative Stress
Based on extensive research on related isothiocyanates, a primary anticancer mechanism involves the induction of apoptosis through the mitochondrial pathway, triggered by severe redox imbalance.[4][5] The electrophilic nature of the thiocyanate group makes it reactive towards nucleophilic cellular components, particularly the thiol group of glutathione (GSH).[9]
The proposed sequence of events is as follows:
-
GSH Depletion: The compound enters the cell and reacts with intracellular glutathione, a key antioxidant, leading to its depletion.
-
ROS Accumulation: The reduction in GSH compromises the cell's ability to neutralize reactive oxygen species (ROS), leading to their accumulation and a state of oxidative stress.
-
Mitochondrial Dysfunction: Elevated ROS levels damage mitochondria, causing a loss of the mitochondrial membrane potential (MMP).[4]
-
Apoptosome Formation: The compromised mitochondrial membrane releases pro-apoptotic factors like cytochrome c into the cytoplasm.
-
Caspase Cascade Activation: Cytochrome c initiates the formation of the apoptosome, which in turn activates a cascade of executioner caspases (e.g., caspase-3), leading to the systematic dismantling of the cell.[5]
Caption: Proposed apoptotic pathway induced by phenacyl thiocyanates.
Experimental Design for a Comparative Study
To objectively compare the anticancer activity of the bromo- and chloro-analogues, a multi-faceted approach targeting cell viability, mechanism of cell death, and effects on cell division is essential. The following workflow outlines a logical experimental progression.
Caption: Workflow for comparing the anticancer activity of the two analogues.
Cell Viability Assessment: MTT Assay
The MTT assay is a foundational colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[10] Its primary purpose here is to determine the half-maximal inhibitory concentration (IC50) for each compound, providing a quantitative measure of cytotoxicity.
Experimental Protocol: MTT Assay [10][11][12]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer) into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the bromo- and chloro-analogues in culture medium. Replace the medium in the wells with 100 µL of medium containing the compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a medium-only blank.
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10] Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[11]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11] Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.
-
IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound using appropriate software (e.g., GraphPad Prism).
Quantifying Apoptosis: Annexin V/PI Staining
To confirm that cell death occurs via apoptosis, flow cytometry using Annexin V and Propidium Iodide (PI) staining is the gold standard.[13] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be bound by fluorescently-labeled Annexin V.[14] PI is a DNA-binding dye that is excluded by cells with intact membranes, thus it only stains late apoptotic or necrotic cells.[15]
Caption: Cellular states distinguished by Annexin V and PI staining.
Experimental Protocol: Annexin V/PI Assay [15][16]
-
Cell Treatment: Seed cells in 6-well plates and treat with the bromo- and chloro-analogues at their respective IC50 concentrations for 24-48 hours. Include a vehicle-treated negative control.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the same well.
-
Washing: Wash the collected cells twice with cold 1X PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. The calcium chloride in the binding buffer is essential for Annexin V's binding to phosphatidylserine.[13][14]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution. Gently vortex the cells.
-
Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.[16]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Acquire at least 10,000 events per sample. The results will allow for the quantification of live, early apoptotic, late apoptotic, and necrotic cell populations.
Cell Cycle Analysis
Many anticancer agents exert their effects by inducing cell cycle arrest, preventing cancer cells from progressing through division.[3] Propidium iodide (PI) staining of fixed cells allows for the analysis of DNA content, which can distinguish between the different phases of the cell cycle (G0/G1, S, and G2/M).
Experimental Protocol: Cell Cycle Analysis [17][18][19]
-
Cell Treatment: Seed cells and treat with each compound at IC50 concentrations for 24 hours.
-
Harvesting: Harvest cells as described in the apoptosis protocol.
-
Fixation: Resuspend the cell pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells and permeabilize the membranes.[17][18] This step is critical for preventing cell clumping. Incubate on ice for at least 30 minutes.
-
Washing: Centrifuge the fixed cells (at a higher speed, e.g., 500 x g, as fixed cells are more buoyant) and wash twice with PBS.[19]
-
RNase Treatment: Resuspend the pellet in PBS containing RNase A (100 µg/mL). This step is essential to degrade RNA, as PI can also bind to double-stranded RNA, which would otherwise interfere with accurate DNA content measurement.[18] Incubate for 30 minutes at 37°C.
-
PI Staining: Add PI solution to a final concentration of 50 µg/mL and incubate for 10 minutes at room temperature in the dark.[17]
-
Flow Cytometry: Analyze the samples by flow cytometry, collecting fluorescence data on a linear scale.[19] Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Data Presentation and Structure-Activity Relationship (SAR) Discussion
All quantitative data should be summarized in clear, comparative tables.
Table 1: Comparative Cytotoxicity (IC50 Values)
| Compound | Target Cell Line | Incubation Time (h) | IC50 (µM) ± SD |
| This compound | MCF-7 | 48 | Hypothetical Value |
| 2-(4-Chlorophenyl)-2-oxoethyl thiocyanate | MCF-7 | 48 | Hypothetical Value |
| Doxorubicin (Positive Control) | MCF-7 | 48 | Hypothetical Value |
Table 2: Comparative Induction of Apoptosis
| Treatment (at IC50) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| Vehicle Control | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Bromo-analogue | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Chloro-analogue | Hypothetical Value | Hypothetical Value | Hypothetical Value |
Discussion of Structure-Activity Relationship (SAR)
The primary difference between the two analogues is the halogen at the para-position of the phenyl ring. This substitution can influence anticancer activity through several mechanisms:
-
Lipophilicity: Bromine is generally more lipophilic than chlorine. Increased lipophilicity can enhance a compound's ability to cross the cell membrane, potentially leading to higher intracellular concentrations and greater potency.
-
Electronic Effects: Both halogens are electron-withdrawing groups. The bromine atom, being larger and more polarizable, may have a different impact on the electron distribution of the entire molecule compared to chlorine. This can affect the reactivity of the thiocyanate group, which is central to the proposed mechanism of action involving reaction with cellular nucleophiles like glutathione.[8][9]
-
Leaving Group Ability: The phenacyl halide precursor's reactivity during synthesis is influenced by the halogen. While not directly related to the final compound's activity, it reflects the inherent chemical properties that the halogen imparts.
Based on these principles, one might hypothesize that the bromo-analogue will exhibit a lower IC50 value (higher potency) due to potentially enhanced cell permeability and reactivity. However, only direct experimental comparison as outlined in this guide can confirm this hypothesis. The degree of apoptosis induction and cell cycle arrest should correlate with the observed cytotoxicity.
Conclusion and Future Perspectives
This guide outlines a systematic and scientifically rigorous approach to compare the anticancer activities of this compound and its chloro-analogue. By employing standardized assays for cytotoxicity, apoptosis, and cell cycle analysis, researchers can generate robust, comparable data to elucidate the structure-activity relationship conferred by halogen substitution.
Should these initial studies yield promising results, future investigations could expand to:
-
Assess activity across a broader panel of cancer cell lines from different tissues.
-
Investigate the specific molecular targets by measuring ROS generation, GSH levels, and the expression of key apoptotic proteins (e.g., Bax, Bcl-2, cleaved caspase-3).
-
Evaluate in vivo efficacy and toxicity in preclinical animal models.
By following a logical, evidence-based workflow, the therapeutic potential of these and other novel phenacyl thiocyanates can be thoroughly and efficiently evaluated.
References
- 1. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Targets of Isothiocyanates in Cancer: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]
- 4. Mechanism of Action of Phenethylisothiocyanate and Other Reactive Oxygen Species-Inducing Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenethyl isothiocyanate induces apoptosis of cholangiocarcinoma cells through interruption of glutathione and mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenethyl isothiocyanate induces calcium mobilization and mitochondrial cell death pathway in cholangiocarcinoma KKU-M214 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buy this compound (EVT-309560) | 65679-14-3 [evitachem.com]
- 9. researchgate.net [researchgate.net]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. kumc.edu [kumc.edu]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 18. vet.cornell.edu [vet.cornell.edu]
- 19. ucl.ac.uk [ucl.ac.uk]
A Senior Application Scientist's Guide to Catalyst Efficacy in the Synthesis of 2-(4-Bromophenyl)-2-oxoethyl thiocyanate
Welcome, researchers, to this in-depth guide on optimizing the synthesis of 2-(4-Bromophenyl)-2-oxoethyl thiocyanate. This valuable intermediate in pharmaceutical and agrochemical research presents unique synthetic challenges. The focus of this document is to provide a comparative analysis of various catalytic systems, empowering you to make informed decisions for your specific research needs. We will delve into the underlying mechanisms, present detailed experimental protocols, and offer a transparent comparison of their respective efficacies.
The Significance of this compound and Its Synthetic Challenges
This compound is a key building block in the synthesis of various heterocyclic compounds and has been investigated for its potential biological activities.[1] The primary route to its synthesis is the nucleophilic substitution of a halogen atom in an α-haloketone precursor, typically 2-bromo-1-(4-bromophenyl)ethanone, with a thiocyanate anion.[1][2]
The core challenge in this synthesis lies in achieving high yields and purity while maintaining mild reaction conditions to prevent side reactions. The choice of catalyst is paramount in overcoming these hurdles. This guide will compare several catalytic approaches, providing the necessary data to select the optimal system for your laboratory.
Comparative Analysis of Catalytic Systems
The efficacy of the synthesis of this compound is profoundly influenced by the choice of catalyst. Below, we compare several prominent catalytic systems, evaluating them on key performance indicators such as yield, reaction time, and operational simplicity.
Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is a powerful technique for facilitating reactions between reactants located in different immiscible phases, such as an organic substrate and an aqueous solution of a salt.[3][4] In the synthesis of this compound, a phase-transfer catalyst, typically a quaternary ammonium salt, transports the thiocyanate anion from the aqueous phase to the organic phase where it can react with the α-haloketone.[5][6]
Mechanism of Action: The lipophilic cation of the PTC pairs with the thiocyanate anion, forming an ion pair that is soluble in the organic solvent. This "naked" anion is highly reactive towards the electrophilic carbon of the α-haloketone.
Advantages:
-
Mild reaction conditions
-
High yields
-
Avoidance of expensive and anhydrous solvents
-
Operational simplicity[3]
Disadvantages:
-
Catalyst separation from the product can sometimes be challenging.[3]
-
The catalyst can be sensitive to certain reaction conditions.
Lewis Acid Catalysis
Lewis acids can catalyze the thiocyanation of ketones by activating the carbonyl group, thereby increasing the electrophilicity of the α-carbon and facilitating nucleophilic attack by the thiocyanate ion.[7][8] Simple and inexpensive Lewis acids like iron(III) chloride (FeCl₃) have been shown to be effective for this transformation.[7]
Mechanism of Action: The Lewis acid coordinates to the carbonyl oxygen, polarizing the C=O bond and making the α-carbon more susceptible to nucleophilic substitution.
Advantages:
Disadvantages:
-
The catalyst may need to be used in stoichiometric amounts in some cases.
-
Work-up procedures to remove the metal salts can be cumbersome.
Ionic Liquid-Mediated Synthesis
Ionic liquids (ILs) are salts with low melting points that can act as both solvents and catalysts.[7][9][10] Their unique properties, such as low vapor pressure, high thermal stability, and tunable solubility, make them attractive for organic synthesis. In this context, ionic liquids can facilitate the nucleophilic substitution by providing a polar reaction medium that enhances the reactivity of the thiocyanate anion.[7]
Mechanism of Action: The ionic liquid provides a highly polar environment that can stabilize the transition state of the Sₙ2 reaction. Specific ionic liquids with thiocyanate anions can also act as the thiocyanate source.[9]
Advantages:
-
Environmentally attractive due to their recyclability.[7]
-
Can serve as both solvent and catalyst, simplifying the reaction setup.
Disadvantages:
-
Higher initial cost compared to traditional solvents and catalysts.
-
Viscosity can sometimes pose challenges for stirring and product isolation.
Transition Metal-Free Thiocyanation
Recent advancements have focused on developing transition metal-free methods for thiocyanation to address concerns about cost and toxicity associated with metal catalysts. Promoters like potassium persulfate (K₂S₂O₈) have been used for the synthesis of α-thiocyanated ketones from alternative starting materials like vinyl azides.[11][12] While not a direct catalytic substitution on the α-haloketone, this approach represents an alternative strategy.
Mechanism of Action: These reactions often proceed through radical pathways, where the promoter initiates the formation of a thiocyanate radical which then reacts with the substrate.[13]
Advantages:
-
Avoids the use of potentially toxic and expensive transition metals.
-
Often proceeds under mild reaction conditions.[11]
Disadvantages:
-
May require different starting materials than the conventional α-haloketone.
-
Substrate scope can be limited.
Photocatalysis
Visible-light photocatalysis has emerged as a green and sustainable method for driving a wide range of organic transformations, including the synthesis of α-thiocyanato ketones.[11][13][14] These reactions typically employ a photocatalyst that, upon light absorption, can initiate a single-electron transfer (SET) process to generate reactive intermediates.
Mechanism of Action: The excited photocatalyst can either oxidize the thiocyanate anion or reduce the substrate to generate radical intermediates that then combine to form the product.
Advantages:
-
Utilizes a renewable energy source (visible light).
-
Often proceeds under very mild conditions.
-
High degree of functional group tolerance.[13]
Disadvantages:
-
Requires specialized photoreactor setups.
-
The efficiency can be sensitive to reaction parameters such as light intensity and wavelength.
Quantitative Comparison of Catalytic Systems
| Catalyst System | Typical Catalyst | Starting Material | Solvent | Temp. (°C) | Time (h) | Yield (%) | Key Advantages |
| Phase-Transfer Catalysis | Tetrabutylammonium bromide (TBAB) | 2-bromo-1-(4-bromophenyl)ethanone | Dichloromethane/Water | RT | 2-4 | >90 | Mild conditions, high yield, operational simplicity.[4][15] |
| Lewis Acid Catalysis | Iron(III) Chloride (FeCl₃) | 1-(4-bromophenyl)ethanone | Acetonitrile | RT | 1-3 | 85-95 | Inexpensive catalyst, high selectivity.[7] |
| Ionic Liquid-Mediated | [bmim][SCN] | 2-bromo-1-(4-bromophenyl)ethanone | [bmim][SCN] | 80-100 | 1-2 | >90 | Recyclable, dual solvent/catalyst role.[7][9] |
| Transition Metal-Free | K₂S₂O₈ | (E)-1-(4-bromophenyl)-2-azidovinylbenzene | Acetonitrile/Water | RT | 12-24 | 70-85 | Avoids transition metals.[11][12] |
| Photocatalysis | Eosin Y | Styrene derivatives | Acetonitrile | RT | 6-12 | 75-90 | Green energy source, mild conditions.[13] |
Note: The data in this table is compiled from various sources and represents typical ranges. Actual results may vary depending on the specific reaction conditions and substrate purity.
Experimental Protocols
Protocol 1: Phase-Transfer Catalyzed Synthesis
This protocol provides a robust and high-yielding method for the synthesis of this compound using a phase-transfer catalyst.
Materials:
-
2-bromo-1-(4-bromophenyl)ethanone (1.0 eq)
-
Potassium thiocyanate (KSCN) (1.5 eq)
-
Tetrabutylammonium bromide (TBAB) (0.1 eq)
-
Dichloromethane (DCM)
-
Deionized water
Procedure:
-
Dissolve 2-bromo-1-(4-bromophenyl)ethanone and TBAB in DCM in a round-bottom flask.
-
In a separate beaker, dissolve KSCN in deionized water.
-
Add the aqueous KSCN solution to the DCM solution.
-
Stir the biphasic mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Protocol 2: Iron(III) Chloride Catalyzed Synthesis
This protocol details a simple and efficient method using an inexpensive Lewis acid catalyst.
Materials:
-
1-(4-bromophenyl)ethanone (1.0 eq)
-
Ammonium thiocyanate (NH₄SCN) (2.0 eq)
-
Anhydrous Iron(III) chloride (FeCl₃) (1.2 eq)
-
Acetonitrile
Procedure:
-
To a stirred solution of 1-(4-bromophenyl)ethanone in acetonitrile, add ammonium thiocyanate and anhydrous FeCl₃.
-
Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC.
-
After completion, pour the reaction mixture into ice-cold water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Workflow
Caption: Comparative experimental workflows for PTC and Lewis acid-catalyzed synthesis.
Caption: Generalized Sₙ2 mechanism for the synthesis.
Conclusion and Future Outlook
The synthesis of this compound can be achieved through various catalytic methods, each with its own set of advantages and disadvantages. For general laboratory synthesis focused on high yield and operational simplicity, Phase-Transfer Catalysis stands out as an excellent choice. For cost-effective synthesis, Lewis Acid Catalysis with inexpensive reagents like FeCl₃ offers a viable alternative.
The fields of Ionic Liquid-Mediated Synthesis and Photocatalysis are rapidly evolving and hold great promise for developing even more sustainable and efficient synthetic routes. As research progresses, we can expect to see the development of novel catalysts with improved activity, selectivity, and recyclability, further streamlining the synthesis of this important chemical intermediate.
It is our hope that this guide will serve as a valuable resource in your research endeavors. The provided protocols and comparative data are intended to be a starting point for your own process optimization.
References
- 1. Buy this compound (EVT-309560) | 65679-14-3 [evitachem.com]
- 2. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biomedres.us [biomedres.us]
- 4. crdeepjournal.org [crdeepjournal.org]
- 5. phasetransfer.com [phasetransfer.com]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. Thiocyanate synthesis by C-S coupling or substitution [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Thiocyanate functionalised ionic liquids: synthesis, characterisation and reactivity [infoscience.epfl.ch]
- 10. EP1512460A1 - Preparation and use of ionic liquids having thiocyanat as anion - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chemrevlett.com [chemrevlett.com]
- 14. researchgate.net [researchgate.net]
- 15. taylorandfrancis.com [taylorandfrancis.com]
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical research and drug development, the precise characterization of novel molecular entities is a cornerstone of progress. Spectroscopic techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) provide an intimate view into the molecular architecture of a compound, revealing the presence of specific functional groups, the connectivity of atoms, and the overall molecular weight. This guide offers an in-depth analysis of the spectroscopic data for 2-(4-Bromophenyl)-2-oxoethyl thiocyanate, a compound of interest in various research domains. Due to the limited availability of published experimental spectra for this specific molecule, we present a set of predicted spectroscopic data, rigorously derived from established principles and a comparative analysis with structurally related compounds. This approach not only provides a valuable reference for the identification and characterization of this compound but also serves as a practical illustration of spectroscopic interpretation for analogous molecular systems.
Predicted Spectroscopic Data of this compound
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its constituent functional groups and comparison with the known spectroscopic features of closely related molecules.
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.8 - 7.9 | Doublet | 2H | Aromatic protons (ortho to C=O) |
| ~7.6 - 7.7 | Doublet | 2H | Aromatic protons (ortho to Br) |
| ~4.5 | Singlet | 2H | -CH₂- |
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~190 | C=O (carbonyl) |
| ~132 | Aromatic C-H (ortho to C=O) |
| ~130 | Aromatic C-H (ortho to Br) |
| ~129 | Aromatic C-Br |
| ~134 | Aromatic C-C=O |
| ~112 | -S-C≡N |
| ~40 | -CH₂- |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~2150 | -S-C≡N stretch (sharp, medium) |
| ~1685 | C=O stretch (aromatic ketone, strong) |
| ~1580 | C=C stretch (aromatic) |
| ~1070 | C-Br stretch (aromatic) |
| ~820 | para-disubstituted benzene C-H bend |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 255/257 | [M]⁺ (Molecular Ion peak with Br isotope pattern) |
| 183/185 | [M - SCN]⁺ |
| 155/157 | [Br-C₆H₄-C≡O]⁺ |
| 76 | [C₆H₄]⁺ |
Comparative Spectroscopic Analysis
To substantiate our predictions for this compound, we will now compare its expected spectroscopic features with those of three closely related compounds:
-
Phenacyl thiocyanate: The parent compound lacking the bromo-substituent.
-
2-Chloro-1-(4-bromophenyl)ethanone: An analog where the thiocyanate group is replaced by a chlorine atom.
-
4-Bromophenacyl bromide: The synthetic precursor to the target molecule.
This comparative approach allows us to dissect the contribution of each structural component to the overall spectroscopic signature.
Infrared (IR) Spectroscopy: The Vibrational Fingerprint
The IR spectrum provides a unique "fingerprint" of a molecule by revealing the vibrational frequencies of its bonds.
-
Carbonyl (C=O) Stretch: In aromatic ketones, the C=O stretching vibration typically appears in the range of 1685-1666 cm⁻¹ due to conjugation with the benzene ring, which weakens the C=O bond.[1] This is consistent with our prediction of ~1685 cm⁻¹ for this compound. For comparison, the C=O stretch in 2-Chloro-1-(4-bromophenyl)ethanone would be expected in a similar region.
-
Thiocyanate (-S-C≡N) Stretch: The thiocyanate group exhibits a sharp, characteristic absorption band around 2150 cm⁻¹. This is a key diagnostic peak for identifying this functional group.
-
Aromatic C-Br Stretch: The presence of a bromine atom on the aromatic ring is expected to give rise to a stretching vibration in the fingerprint region, typically around 1070 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
-
¹H NMR - Aromatic Region: The para-substitution pattern on the benzene ring of this compound is expected to produce a characteristic set of two doublets in the aromatic region (δ 7.0-8.0 ppm). The electron-withdrawing nature of the carbonyl group will deshield the ortho protons, causing them to appear at a higher chemical shift compared to the protons ortho to the bromine atom.[2] A similar pattern would be expected for 2-Chloro-1-(4-bromophenyl)ethanone and 4-Bromophenacyl bromide.
-
¹H NMR - Methylene Protons: The methylene (-CH₂-) protons are situated between two electron-withdrawing groups (the carbonyl and the thiocyanate), leading to a significant downfield shift to approximately 4.5 ppm. This signal is expected to be a singlet as there are no adjacent protons to cause splitting.
-
¹³C NMR: The carbonyl carbon is expected to have a chemical shift of around 190 ppm. The aromatic carbons will appear in the δ 120-140 ppm region, with the carbon attached to the bromine atom showing a characteristic shift. The thiocyanate carbon (-S-C≡N) typically resonates around 112 ppm.
Mass Spectrometry (MS): Deciphering the Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through fragmentation patterns.
-
Molecular Ion Peak: The key feature in the mass spectrum of this compound will be the presence of a pair of molecular ion peaks at m/z 255 and 257, with a nearly 1:1 intensity ratio. This is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).
-
Fragmentation Pattern: Common fragmentation pathways for this molecule are expected to involve the cleavage of the bonds adjacent to the carbonyl group. The loss of the thiocyanate radical (•SCN) would lead to a fragment at m/z 183/185. Further fragmentation could result in the formation of the 4-bromobenzoyl cation at m/z 155/157.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments discussed in this guide.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid: A KBr pellet is prepared by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: A 400 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration and solubility.
-
Relaxation Delay: 2-5 seconds.
-
Reference: Solvent peak (CDCl₃ at 77.16 ppm).
-
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization Method: Electron Impact (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Data Acquisition: The mass spectrum is recorded as relative abundance versus mass-to-charge ratio (m/z).
Visualization of Key Concepts
To further clarify the relationships and workflows discussed, the following diagrams are provided.
Caption: Synthesis of the target compound.
Caption: Spectroscopic analysis workflow.
Conclusion
This guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. By leveraging established spectroscopic principles and drawing comparisons with closely related analogs, we have constructed a detailed and scientifically grounded set of expected data. This information is intended to be a valuable resource for researchers working on the synthesis, characterization, and application of this and similar compounds. The provided experimental protocols offer a standardized approach for obtaining high-quality spectroscopic data, ensuring reproducibility and comparability across different laboratories. As with any predictive analysis, experimental verification remains the gold standard, and it is our hope that this guide will facilitate and inform such future investigations.
References
A Comparative Analysis of the Biological Activity of 2-(4-bromophenyl)-thiosemicarbazide and its Chlorine Analogue
A Guide for Researchers in Drug Discovery and Development
Prepared by: Gemini, Senior Application Scientist
Introduction: The Therapeutic Potential of Halogenated Thiosemicarbazides
Thiosemicarbazides are a versatile class of compounds that serve as crucial intermediates in the synthesis of various heterocyclic systems and bioactive molecules.[1][2][3] Their characteristic -NH-CS-NH-NH2 pharmacophore endows them with the ability to chelate metal ions and interact with biological targets, leading to a broad spectrum of pharmacological effects.[4][5] This has made them a subject of intense investigation in medicinal chemistry, with derivatives demonstrating significant antibacterial, antifungal, antiviral, and anticancer activities.[2][4][6][7]
The introduction of halogen atoms onto the phenyl ring of thiosemicarbazide derivatives is a well-established strategy to modulate their biological activity. Halogens can influence a compound's lipophilicity, electronic properties, and metabolic stability, thereby affecting its absorption, distribution, and interaction with target enzymes or receptors. This guide provides a focused, objective comparison of the biological activities of two closely related analogues: 2-(4-bromophenyl)-thiosemicarbazide and 2-(4-chlorophenyl)-thiosemicarbazide . By synthesizing available experimental data, we aim to elucidate the subtle yet significant impact of substituting bromine for chlorine in the para position of the phenyl ring.
Chemical Structures:
| Compound | Structure |
| 2-(4-bromophenyl)-thiosemicarbazide | ![]() |
| 2-(4-chlorophenyl)-thiosemicarbazide | ![]() |
Comparative Analysis of Biological Performance
The substitution of different halogens, even those within the same group, can lead to distinct biological outcomes. The primary difference between bromine and chlorine lies in their atomic size, electronegativity, and polarizability. Bromine is larger and more polarizable but less electronegative than chlorine. These differences influence how the molecule interacts with its biological environment.
Antibacterial Activity: A Clear Advantage for the Bromo-Analogue
Direct comparative studies provide the most compelling evidence for differentiating the bioactivity of these two compounds. A key crystallographic and biological study directly evaluated both analogues and found that 2-(4-bromophenyl)-thiosemicarbazide exhibits increased antibacterial activity against Escherichia coli compared to its chlorine counterpart .[8]
The authors of the study attribute this enhanced potency to an increase in electron density on the hydrazinic end of the thiosemicarbazide chain in the bromo-derivative.[8] This alteration in electronic properties likely enhances the molecule's ability to interact with its bacterial target. While comprehensive data across multiple bacterial strains is limited, this finding suggests a clear advantage for the bromo-substituent in antibacterial applications.
Table 1: Summary of Antibacterial Activity
| Compound | Bacterial Strain | Reported Activity | Source |
| 2-(4-bromophenyl)-thiosemicarbazide | Escherichia coli | Increased activity compared to the chlorine analogue. | Seth et al.[8] |
| 2-(4-chlorophenyl)-thiosemicarbazide | Escherichia coli | Baseline activity, noted to be less potent than the bromo-analogue. | Seth et al.[8] |
| 2-chlorophenyl derivatives (general) | S. aureus, E. coli | Reported as a potent antibacterial agent in certain thiosemicarbazone structures. | Arora et al.[2] |
Antifungal Activity: The Importance of Halogen Position
Crucially, this research highlighted the critical role of the halogen's position on the phenyl ring. The highest antifungal activity was consistently observed when the halogen (both fluorine and chlorine) was in the meta position .[6][9] This suggests that while the type of halogen is a factor, the overall molecular geometry and its fit within the fungal target's active site are paramount. For instance, a derivative with a chlorine atom in the meta position (3-chlorophenyl) was among the most effective against T. rubrum and T. mentagrophytes.[9]
Therefore, while we cannot definitively state whether the 4-bromo or 4-chloro analogue is superior, the existing evidence strongly suggests that researchers should also consider synthesizing and testing the meta (3-bromo and 3-chloro) and ortho (2-bromo and 2-chloro) analogues to identify the most potent antifungal agent.
Anticancer Activity: A Promising Area for Both Analogues
Thiosemicarbazides and their derivatives, thiosemicarbazones, are well-regarded for their anticancer potential.[4][10] Their mechanism of action is often linked to the inhibition of ribonucleotide reductase, an essential enzyme for DNA synthesis, or topoisomerase II, which is critical for DNA replication.[4]
Studies have shown that various thiosemicarbazone derivatives, including those with halogenated phenyl rings, exhibit potent cytotoxic activity against a range of cancer cell lines.[11][12] For example, thiosemicarbazone derivatives have demonstrated significant activity against C6 glioma and MCF7 breast cancer cell lines.[11] While specific IC50 values for the parent compounds 2-(4-bromophenyl)-thiosemicarbazide and 2-(4-chlorophenyl)-thiosemicarbazide are not consistently reported in a comparative context, the general class of compounds is highly active. The halogen atom's lipophilicity is expected to play a crucial role in the compound's ability to cross cell membranes and reach its intracellular target.
Given the promising anticancer activity of this chemical class, a direct, side-by-side evaluation of the 4-bromo and 4-chloro analogues against a panel of cancer cell lines would be a highly valuable investigation.
Experimental Design & Protocols
To empirically validate the observed differences and further explore the structure-activity relationship, standardized assays are essential. The following section details a representative protocol for determining antibacterial efficacy.
Workflow for Determining Minimum Inhibitory Concentration (MIC)
Caption: Workflow for the broth microdilution MIC assay.
Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol is a self-validating system for determining the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Reagents and Media:
-
Causality: Mueller-Hinton Broth (MHB) is the standard medium for routine antimicrobial susceptibility testing as its composition is well-defined and has minimal interference with antimicrobial agents.
-
Prepare stock solutions of the bromo- and chloro-analogues at 10 mg/mL in dimethyl sulfoxide (DMSO). Ensure complete dissolution.
-
-
Bacterial Inoculum Preparation:
-
Streak the test bacterium (e.g., E. coli ATCC 25922) onto a non-selective agar plate and incubate at 37°C for 18-24 hours.
-
Select 3-5 isolated colonies and suspend them in sterile saline.
-
Causality: Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This standardizes the initial bacterial concentration to approximately 1.5 x 10⁸ CFU/mL, ensuring reproducibility across experiments.
-
Dilute this adjusted suspension 1:150 in MHB to achieve the final target inoculum density for the assay.
-
-
Microplate Assay Setup:
-
In a sterile 96-well plate, add 100 µL of MHB to wells 2 through 12 for each compound being tested.
-
Prepare the starting concentration by adding the appropriate volume of the 10 mg/mL stock solution to MHB. For example, to achieve a starting test concentration of 256 µg/mL, add 5.12 µL of the stock to 195 µL of MHB. Add 200 µL of this solution to well 1.
-
Causality: Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard the final 100 µL from well 10. This creates a logarithmic gradient of compound concentrations.
-
Well 11 will serve as the positive control for growth (no compound). Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum (prepared in step 2) to wells 1 through 11. The final volume in each well will be 200 µL.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Data Interpretation:
-
After incubation, visually inspect the wells for turbidity (a sign of bacterial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
The growth control (well 11) must be turbid, and the sterility control (well 12) must be clear for the assay to be considered valid.
-
Mechanistic Insights: A Potential Mode of Action
The biological activity of thiosemicarbazide derivatives is often linked to their ability to form thiosemicarbazones, which are potent inhibitors of key cellular enzymes. One of the most studied targets, particularly in the context of anticancer activity, is ribonucleotide reductase (RNR).
Caption: Inhibition of Ribonucleotide Reductase by Thiosemicarbazones.
This pathway illustrates how thiosemicarbazones can halt cell proliferation. By inhibiting RNR, they deplete the pool of deoxyribonucleotides, which are the essential building blocks for DNA synthesis and repair. This leads to S-phase cell cycle arrest and ultimately apoptosis, explaining their potent anticancer effects. The specific halogen substituent on the phenyl ring modulates the compound's ability to access and bind to the enzyme, thereby influencing its inhibitory potency.
Conclusion and Future Directions
The available evidence indicates a tangible difference in the biological profiles of 2-(4-bromophenyl)-thiosemicarbazide and its chlorine analogue. The bromo-derivative demonstrates superior antibacterial activity against E. coli, a finding attributed to favorable electronic properties.[8] For antifungal activity, while direct comparisons are lacking, the position of the halogen on the phenyl ring appears to be a more critical determinant of potency than the specific halogen itself.[6][9] Both compounds belong to a class with well-documented anticancer potential, warranting further direct comparative investigation.
For researchers in drug development, these findings suggest that 2-(4-bromophenyl)-thiosemicarbazide may be a more promising lead for developing new antibacterial agents . However, for antifungal applications, a broader screening of positional isomers (ortho, meta, and para) for both halogenated compounds is strongly recommended. A comprehensive head-to-head study evaluating both compounds against a diverse panel of bacterial, fungal, and cancer cell lines would provide invaluable data to guide future optimization efforts.
References
- 1. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. elibrary.ddn.upes.ac.in [elibrary.ddn.upes.ac.in]
- 3. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and biological evaluation of thiosemicarbazone-based antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Biological activity of 4-(4-bromophenyl)-thiosemicarbazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety Against Trichophyton spp. Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ANTICANCER ACTIVITIES OF THIOSEMICARBAZIDES/THIOSEMICARBAZONES: A REVIEW | Semantic Scholar [semanticscholar.org]
- 11. Synthesis and biological evaluation of thiosemicarbazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties [mdpi.com]
evaluating the in vitro cytotoxicity of 2-(4-Bromophenyl)-2-oxoethyl thiocyanate against non-cancerous cell lines
A Senior Application Scientist's Guide to Evaluating the In Vitro Cytotoxicity of 2-(4-Bromophenyl)-2-oxoethyl thiocyanate Against Non-Cancerous Cell Lines
Introduction: Beyond Anticancer Efficacy – The Criticality of Non-Cancerous Cell Cytotoxicity
In the landscape of drug discovery, the quest for potent therapeutic agents is often headlined by their efficacy against disease models, particularly in oncology. However, a compound's journey from a promising hit to a viable drug candidate is critically dependent on its safety profile. A crucial, early-stage assessment in this process is the evaluation of in vitro cytotoxicity against non-cancerous cell lines. This step provides a fundamental understanding of a compound's potential for off-target effects and general toxicity, which can derail an otherwise promising therapeutic.
This guide focuses on this compound, an organic compound featuring a reactive thiocyanate group.[1] The electrophilic nature of the thiocyanate moiety allows it to interact with nucleophilic sites on biomolecules, such as cysteine residues in enzymes, potentially disrupting cellular processes and leading to cytotoxic effects.[1] While this reactivity is explored for antimicrobial and anticancer activities, understanding its impact on healthy, non-cancerous cells is paramount.[1]
Here, we provide a comparative framework for evaluating the cytotoxicity of this compound. We will compare its hypothetical effects with a well-established chemotherapeutic agent, Doxorubicin, and a structurally related but distinct compound, Phenethyl isothiocyanate (PEITC). This guide will delve into the causality behind experimental choices, provide detailed protocols for key cytotoxicity assays, and present a logical framework for data interpretation, empowering researchers to conduct robust and self-validating cytotoxicity assessments.
Comparative Cytotoxicity Analysis: Establishing a Toxicological Benchmark
To contextualize the cytotoxic potential of this compound, it is essential to compare its effects against compounds with known mechanisms and toxicity profiles.
-
Doxorubicin: A widely used anthracycline chemotherapy agent, Doxorubicin induces cytotoxicity primarily through DNA intercalation and inhibition of topoisomerase II, leading to cell cycle arrest and apoptosis.[2][3] Its potent anticancer activity is well-documented, but it also exhibits significant cardiotoxicity, a major dose-limiting side effect.[2] Evaluating Doxorubicin's effect on non-cancerous cell lines provides a benchmark for high, often non-selective, cytotoxicity.[4][5]
-
Phenethyl Isothiocyanate (PEITC): An isothiocyanate found in cruciferous vegetables, PEITC is a known chemopreventive agent that induces apoptosis in cancer cells.[6][7][8] Its mechanism involves the generation of reactive oxygen species (ROS) and the depletion of cellular glutathione (GSH), leading to oxidative stress and cell death.[7][9] Comparing the test compound to PEITC is valuable because, while both contain a reactive sulfur-containing group, the thiocyanate (-SCN) and isothiocyanate (-NCS) moieties have different reactivities and biological targets.
Table 1: Hypothetical Comparative IC₅₀ Values on a Non-Cancerous Human Fibroblast Cell Line (e.g., BJ)
| Compound | Hypothetical IC₅₀ (µM) | Primary Mechanism of Cytotoxicity | Key Considerations for Non-Cancerous Cells |
| This compound | 25 µM | Alkylation of sulfhydryl groups, potential for oxidative stress.[10] | Potential for off-target effects on cysteine-rich proteins. |
| Doxorubicin | 1.5 µM | DNA intercalation, topoisomerase II inhibition, ROS generation.[2][3] | High general cytotoxicity, known cardiotoxicity.[2][4] |
| Phenethyl Isothiocyanate (PEITC) | 15 µM | Glutathione depletion, ROS generation, apoptosis induction.[7][9] | Can induce protective antioxidant responses at lower concentrations. |
| Sodium Thiocyanate | > 1000 µM | Generally low cytotoxicity, involved in endogenous host defense systems.[11] | Serves as a negative control for the thiocyanate moiety's intrinsic toxicity. |
Note: The IC₅₀ values for this compound are hypothetical for illustrative purposes. Experimental determination is required.
This comparative approach allows researchers to classify the test compound's toxicity. Is it highly toxic like a conventional chemotherapeutic, moderately toxic with a specific mechanism like PEITC, or relatively inert like simple thiocyanate salts?
Experimental Design & Protocols: A Multi-Faceted Approach to Cytotoxicity Assessment
No single assay can fully capture the complexity of cytotoxicity. A robust evaluation relies on a combination of methods that probe different aspects of cell health, from metabolic activity to membrane integrity and the induction of programmed cell death.
Core Experimental Workflow
The logical flow of a cytotoxicity study is crucial for generating reliable and interpretable data.
Caption: A multi-phase workflow for comprehensive in vitro cytotoxicity assessment.
Protocol 1: MTT Assay for Cell Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[12][13] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[12] The amount of formazan produced is proportional to the number of metabolically active, and therefore viable, cells.[14]
Step-by-Step Methodology:
-
Cell Seeding: Seed a non-cancerous cell line (e.g., human dermal fibroblasts, HDF) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a 2X stock solution of this compound and comparator compounds in the appropriate culture medium. Perform serial dilutions to create a range of concentrations.
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the compound dilutions (including a vehicle control and a positive control like Doxorubicin). Incubate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[12]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan.[12]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[14][15] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
Principle: The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[16][17] LDH is a stable cytosolic enzyme that is rapidly released upon plasma membrane rupture, a hallmark of necrosis or late-stage apoptosis.[16] The assay involves an enzymatic reaction that produces a colored product proportional to the amount of LDH present.[18]
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is critical to include three control groups:
-
Spontaneous LDH Release: Vehicle-treated cells.
-
Maximum LDH Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the assay endpoint.[19]
-
Background Control: Culture medium without cells.
-
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.[18]
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well flat-bottom plate.[18][19]
-
Reagent Addition: Add 50 µL of the LDH assay reaction mixture (containing diaphorase, NAD+, lactate, and a tetrazolium salt) to each well.[16][18] Mix gently by tapping the plate.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[18][19]
-
Stop Reaction: Add 50 µL of stop solution to each well.[18][19]
-
Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[18][19]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100
Protocol 3: Annexin V / Propidium Iodide (PI) Assay for Apoptosis Detection
Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[20][21]
-
Annexin V: A protein that binds with high affinity to phosphatidylserine (PS) in the presence of calcium.[22] In early apoptosis, PS translocates from the inner to the outer leaflet of the plasma membrane, exposing it for Annexin V binding.[21][22]
-
Propidium Iodide (PI): A fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells.[20] It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.[20][21]
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the test compound at concentrations determined from the MTT assay (e.g., IC₅₀).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Cell Washing: Wash the cells once with cold PBS and centrifuge again.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[23]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution to the cell suspension.[23]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[23]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[23]
-
Flow Cytometry Analysis: Analyze the cells immediately by flow cytometry. The cell populations will be distinguished as follows:
Interpreting the Data: Building a Mechanistic Narrative
The integration of data from these three assays provides a comprehensive picture of the compound's cytotoxic mechanism.
Caption: Decision tree for interpreting multi-assay cytotoxicity data.
-
Scenario 1 (Apoptosis): A significant decrease in viability (MTT) coupled with low LDH release but a high population of Annexin V-positive/PI-negative cells suggests the compound induces programmed cell death without immediate membrane rupture. This is a common mechanism for targeted therapeutics.
-
Scenario 2 (Necrosis/Late Apoptosis): A concurrent decrease in MTT signal and increase in LDH release, along with a high Annexin V-positive/PI-positive population, points towards a mechanism that rapidly compromises membrane integrity. This can be indicative of non-specific toxicity.
-
Scenario 3 (Cytostatic Effects): If the MTT assay shows a potent reduction in signal but both LDH release and Annexin V staining are minimal, the compound may be cytostatic rather than cytotoxic. It inhibits metabolic activity or proliferation without directly killing the cells within the assay timeframe.
Conclusion and Future Directions
The evaluation of this compound's cytotoxicity against non-cancerous cell lines is a foundational step in its development as a potential therapeutic agent. By employing a multi-assay approach and comparing its effects to well-characterized compounds like Doxorubicin and PEITC, researchers can build a robust toxicological profile. This guide provides the experimental framework and logical interpretation necessary to move beyond simple viability measurements and understand the how and why of a compound's interaction with healthy cells.
Future studies should aim to confirm these in vitro findings in more complex models, such as 3D cell cultures or co-culture systems, and investigate the specific molecular targets and signaling pathways affected by the compound. A thorough understanding of its effects on non-cancerous cells is not just a regulatory hurdle but a scientific imperative for developing safer and more effective medicines.
References
- 1. Buy this compound (EVT-309560) | 65679-14-3 [evitachem.com]
- 2. mdpi.com [mdpi.com]
- 3. Differences in Transport Characteristics and Cytotoxicity of Epirubicin and Doxorubicin in HepG2 and A549 Cells | Anticancer Research [ar.iiarjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. tis.wu.ac.th [tis.wu.ac.th]
- 6. Phenethyl isothiocyanate triggers apoptosis in Jurkat cells made resistant by the overexpression of Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Involvement of glutathione metabolism in the cytotoxicity of the phenethyl isothiocyanate and its cysteine conjugate to human leukaemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of action of phenethylisothiocyanate and other reactive oxygen species-inducing anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of action of the antimitotic drug 2,4-dichlorobenzyl thiocyanate: alkylation of sulfhydryl group(s) of beta-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 17. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. cellbiologics.com [cellbiologics.com]
- 20. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bosterbio.com [bosterbio.com]
- 22. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 23. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
comparative analysis of the reactivity of different phenacyl thiocyanates in cyclization reactions
A Comparative Analysis of the Reactivity of Phenacyl Thiocyanates in Heterocyclic Synthesis
Introduction: Phenacyl thiocyanates are versatile and highly reactive building blocks in organic synthesis, prized for their ability to serve as precursors to a wide array of sulfur and nitrogen-containing heterocycles. These compounds feature three key reactive sites: the electrophilic carbonyl carbon, the adjacent methylene carbon, and the thiocyanate group, which can act as a potent nucleophile or electrophile depending on the reaction conditions. This unique structural arrangement allows for a diverse range of cyclization strategies to construct pharmaceutically relevant scaffolds such as thiazoles, aminothiophenes, and thiadiazoles.
This guide provides a comparative analysis of the reactivity of differently substituted phenacyl thiocyanates in key cyclization reactions. We will delve into the mechanistic underpinnings of these transformations, supported by experimental data, to provide researchers, scientists, and drug development professionals with a predictive framework for their synthetic endeavors.
Section 1: The Hantzsch Thiazole Synthesis: A Cornerstone Reaction
The Hantzsch thiazole synthesis is a classic and reliable method for constructing the thiazole ring.[1][2] In a common variation, a phenacyl thiocyanate reacts with a thioamide or thiourea equivalent. The phenacyl thiocyanate, however, is typically generated in situ from the more stable and commercially available phenacyl bromide and a thiocyanate salt, such as potassium or ammonium thiocyanate.[3][4] The reaction then proceeds by nucleophilic attack of the thioamide's sulfur on the α-carbon of the phenacyl halide, followed by cyclization and dehydration.[5][6][7]
Mechanistic Considerations
The generally accepted mechanism for the Hantzsch synthesis involving a phenacyl halide and a thioamide proceeds through an initial S-alkylation to form an isothiourea intermediate, which then undergoes intramolecular cyclization via attack of the nitrogen atom on the carbonyl carbon, followed by dehydration to yield the thiazole ring.[5][6][7]
The reactivity of the phenacyl precursor is paramount. The rate-determining step is often the initial nucleophilic substitution. Therefore, the nature of the substituent on the phenyl ring of the phenacyl moiety significantly impacts the reaction rate.
Influence of Phenyl Ring Substituents
The electrophilicity of the α-carbon and the carbonyl carbon are key drivers of this reaction. Substituents on the phenyl ring modulate this electrophilicity through inductive and resonance effects.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or chloro (-Cl) groups in the para position increase the electrophilicity of the carbonyl carbon and the adjacent methylene carbon. This enhances the rate of the initial nucleophilic attack by the sulfur atom of the thioamide and can also facilitate the subsequent cyclization step.
-
Electron-Donating Groups (EDGs): Conversely, groups like methoxy (-OCH₃) or methyl (-CH₃) decrease the electrophilicity of these centers, generally leading to slower reaction rates.
Workflow for Hantzsch Thiazole Synthesis
Caption: General workflow for the synthesis of thiazoles.
Comparative Experimental Data
The following table summarizes typical yields and reaction times for the synthesis of 4-aryl-2-aminothiazoles from substituted phenacyl bromides and thiourea. The reactions are generally carried out under reflux in ethanol.
| Substituent (R) on Phenacyl Bromide | Reaction Time (hours) | Yield (%) | Reference |
| p-NO₂ | 1.5 | 92 | Adapted from[5] |
| p-Cl | 2.0 | 88 | Adapted from[6][7] |
| -H (unsubstituted) | 3.0 | 85 | Adapted from[8] |
| p-OCH₃ | 5.0 | 75 | Adapted from[6] |
Analysis: The data clearly demonstrates the trend predicted by electronic effects. The strongly electron-withdrawing nitro group leads to the fastest reaction and highest yield. The electron-donating methoxy group significantly slows the reaction and results in a lower yield under comparable conditions. This underscores the importance of the phenacyl moiety's electronic properties in dictating the efficiency of the Hantzsch synthesis.
Experimental Protocol: Synthesis of 2-Amino-4-(4-nitrophenyl)thiazole
-
Reagent Preparation: In a 100 mL round-bottom flask, dissolve 4-nitrophenacyl bromide (2.44 g, 10 mmol) and thiourea (0.76 g, 10 mmol) in 30 mL of absolute ethanol.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with stirring. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 1.5-2 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature. A solid precipitate will form.
-
Isolation: Filter the solid product and wash it with a small amount of cold ethanol.
-
Purification: Neutralize the crude product with a dilute aqueous ammonia solution to remove any hydrobromide salt. Filter the resulting free base, wash with water, and dry. Recrystallize from ethanol to obtain pure 2-amino-4-(4-nitrophenyl)thiazole as a yellow solid.
Rationale for Choices: Ethanol is a common solvent as it effectively dissolves the reactants and is suitable for reflux conditions.[5][7] The final neutralization step is crucial to convert the thiazole hydrobromide salt, which often precipitates from the acidic reaction medium, into the neutral, less soluble free base for easier isolation and purification.
Section 2: The Gewald Aminothiophene Synthesis
The Gewald reaction is a powerful multi-component reaction for the synthesis of 2-aminothiophenes.[9][10] While the classical Gewald synthesis involves a ketone, an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate), and elemental sulfur, phenacyl thiocyanates can be used as precursors in modified procedures.[11] The reaction of a phenacyl thiocyanate with a compound containing an active methylene group in the presence of a base can lead to substituted 2-aminothiophenes.
Mechanistic Pathway
The mechanism is believed to proceed via an initial Knoevenagel condensation between the phenacyl ketone and the active methylene compound, followed by the addition of sulfur.[9][12] The base plays a crucial role in deprotonating the active methylene compound to initiate the condensation.
Mechanism of the Gewald Reaction
Caption: Key steps in the Gewald aminothiophene synthesis.
Substituent Effects on Reactivity
Similar to the Hantzsch synthesis, the reactivity in the Gewald reaction is highly dependent on the electronic nature of the phenacyl ketone.
-
Electron-Withdrawing Groups (EWGs): An EWG on the phenyl ring enhances the electrophilicity of the carbonyl carbon, accelerating the initial Knoevenagel condensation, which is often the rate-limiting step. This leads to higher reaction rates and often better yields.[13][14]
-
Electron-Donating Groups (EDGs): EDGs deactivate the carbonyl group towards nucleophilic attack, slowing down the initial condensation and leading to longer reaction times or requiring more forcing conditions.
Comparative Experimental Data
The following data illustrates the effect of substituents on the yield of 2-aminothiophenes from the reaction of substituted acetophenones (as a proxy for phenacyl reactivity), malononitrile, and sulfur, catalyzed by morpholine.
| Substituent (R) on Acetophenone | Reaction Time (hours) | Yield (%) | Reference |
| p-NO₂ | 0.5 | 90 | Adapted from[13] |
| p-Br | 1.0 | 85 | Adapted from[13] |
| -H (unsubstituted) | 1.5 | 82 | Adapted from[13] |
| p-CH₃ | 2.5 | 78 | Adapted from[13] |
| p-OCH₃ | 3.0 | 75 | Adapted from[13] |
Analysis: The trend is consistent and pronounced. The presence of a strong EWG (p-NO₂) dramatically reduces the reaction time from 3 hours (p-OCH₃) to just 30 minutes, while also providing the highest yield. This highlights the critical role of the carbonyl group's activation in the efficiency of the Gewald synthesis.
Section 3: Cyclocondensation with Hydrazides to form 1,3,4-Thiadiazoles
Phenacyl thiocyanates can also undergo cyclocondensation reactions with acid hydrazides to furnish 2,5-disubstituted-1,3,4-thiadiazoles, another class of heterocycles with significant biological activity.[15][16][17]
Mechanistic Overview
In this reaction, the acid hydrazide acts as a dinucleophile. The reaction is typically initiated by the nucleophilic attack of the terminal nitrogen of the hydrazide on the carbon of the thiocyanate group. This is followed by an intramolecular cyclization where the other hydrazide nitrogen attacks the carbonyl carbon of the phenacyl moiety, leading to a heterocyclic intermediate that dehydrates to form the stable aromatic 1,3,4-thiadiazole ring.
Influence of Substituents
The reactivity in this transformation is influenced by substituents on both the phenacyl thiocyanate and the acid hydrazide.
-
On Phenacyl Thiocyanate: EWGs on the phenyl ring enhance the electrophilicity of the carbonyl carbon, facilitating the final ring-closing step.
-
On Acid Hydrazide: The nucleophilicity of the hydrazide is also key. EWGs on the aryl group of the acid hydrazide will decrease its nucleophilicity and slow the reaction, whereas EDGs will have the opposite effect.
Conclusion
The reactivity of phenacyl thiocyanates in cyclization reactions is a finely tuned interplay of electronic and steric factors. A comprehensive understanding of these influences allows for the rational design of synthetic routes to important heterocyclic scaffolds.
Key Takeaways:
-
Electron-Withdrawing Groups (EWGs) on the phenyl ring of the phenacyl thiocyanate generally accelerate cyclization reactions by increasing the electrophilicity of the key carbon centers (α-carbon and carbonyl carbon). This is consistently observed in Hantzsch thiazole synthesis and Gewald aminothiophene synthesis.
-
Electron-Donating Groups (EDGs) on the phenyl ring typically decelerate these reactions by reducing the electrophilicity of the reactive sites.
-
The choice of reaction partners and catalysts is crucial. The nucleophilicity of the co-reactant (e.g., thioamide, active methylene compound, hydrazide) and the role of the base or acid catalyst are equally important in determining the reaction's outcome and efficiency.
By leveraging these principles, researchers can optimize reaction conditions, improve yields, and strategically design novel heterocyclic compounds for applications in medicinal chemistry and materials science.
References
- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ias.ac.in [ias.ac.in]
- 9. Gewald reaction - Wikipedia [en.wikipedia.org]
- 10. Gewald Reaction [organic-chemistry.org]
- 11. resource.aminer.org [resource.aminer.org]
- 12. d-nb.info [d-nb.info]
- 13. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 14. arkat-usa.org [arkat-usa.org]
- 15. mdpi.com [mdpi.com]
- 16. chemmethod.com [chemmethod.com]
- 17. jocpr.com [jocpr.com]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of Synthesized 2-(4-Bromophenyl)-2-oxoethyl thiocyanate
Abstract
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the critical purity assessment of 2-(4-Bromophenyl)-2-oxoethyl thiocyanate, a key intermediate in pharmaceutical synthesis. As the efficacy and safety of active pharmaceutical ingredients (APIs) are directly linked to the purity of their precursors, robust analytical methods are paramount.[1][2] This document delves into two distinct reversed-phase HPLC (RP-HPLC) methods—a rapid isocratic screening method and a high-resolution gradient method—designed to detect and quantify the target compound and its process-related impurities. We will explore the scientific rationale behind chromatographic parameter selection, provide detailed, step-by-step protocols, and present comparative data to guide researchers, scientists, and drug development professionals in selecting the optimal method for their specific analytical needs.
Introduction: The Analytical Imperative for a Key Synthetic Intermediate
This compound is an organic compound of significant interest in medicinal chemistry and organic synthesis.[3] It belongs to the class of α-carbonyl thiocyanates and serves as a versatile building block for the synthesis of various heterocyclic compounds, some of which exhibit promising biological activities.[4] The most common synthetic route involves the nucleophilic substitution of an α-haloketone, specifically 2-bromo-1-(4-bromophenyl)ethanone (also known as 4-bromophenacyl bromide), with a thiocyanate salt.[3]
Given its role as a precursor, the purity of this compound is not merely a quality metric but a critical determinant of the success of subsequent synthetic steps and the purity profile of the final API.[5] HPLC stands as the quintessential technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy for separating the main component from structurally similar impurities.[2]
Anticipating the Challenge: Potential Process-Related Impurities
A robust analytical method is one that is designed with a thorough understanding of the synthetic process and its potential by-products. The synthesis of this compound from 2-bromo-1-(4-bromophenyl)ethanone and potassium thiocyanate can potentially generate the following impurities:
-
Impurity A: 2-bromo-1-(4-bromophenyl)ethanone: The unreacted starting material. Its presence indicates an incomplete reaction.
-
Impurity B: 1-(4-bromophenyl)ethanone (4'-Bromoacetophenone): A common precursor for the synthesis of the α-haloketone starting material.
-
Impurity C: 2-hydroxy-1-(4-bromophenyl)ethanone: Formed by the hydrolysis of the starting material or the product, especially if water is present in the reaction medium.
The analytical goal is to develop an HPLC method with sufficient specificity to resolve the main peak of this compound from these and other potential unknown impurities.[6][7]
Comparative HPLC Methodologies
The choice of an HPLC method is often a balance between speed and resolution. For in-process controls, a rapid screening method may be sufficient, while for final product release and stability testing, a comprehensive, high-resolution method is required.[8] We will compare two RP-HPLC methods using a standard C18 column, which is well-suited for the separation of non-polar to moderately polar analytes like our target compound.[8]
Method A: Rapid Isocratic Screening
This method is designed for high-throughput analysis, where speed is prioritized. It uses a single, constant mobile phase composition.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is selected for its versatility and strong retention of hydrophobic compounds.
-
Mobile Phase: An isocratic mixture of acetonitrile (ACN) and water is chosen. ACN is a common organic modifier in RP-HPLC. A higher percentage of ACN leads to faster elution. 0.1% formic acid is added to both solvents to control the pH and ensure sharp, symmetrical peaks by suppressing the ionization of any acidic or basic functional groups.[1]
-
Detector: A UV detector set at 254 nm is used, as the bromophenyl group provides strong chromophoric activity at this wavelength.[9]
Experimental Protocol: Method A
-
System Preparation: Equilibrate the HPLC system and C18 column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Mobile Phase: Prepare a premixed solution of Acetonitrile:Water (65:35 v/v), with each component containing 0.1% formic acid. Filter and degas the solution.
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound in acetonitrile to a final concentration of approximately 0.5 mg/mL.
-
HPLC Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic, ACN/Water (65:35 v/v) with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector: UV at 254 nm.
-
Run Time: 10 minutes.
-
-
System Suitability Test (SST): Before sample analysis, inject a standard solution six times. The %RSD for the peak area should be ≤ 2.0%.[7] The tailing factor for the main peak should be ≤ 2.0.
Method B: High-Resolution Gradient Method
This method is developed for comprehensive impurity profiling, providing superior separation of closely eluting peaks by gradually increasing the organic solvent concentration.[10]
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 column with similar specifications is used for consistency.
-
Mobile Phase: A gradient elution is employed, starting with a higher percentage of aqueous phase to retain polar impurities and gradually increasing the organic phase (ACN) to elute the main compound and any non-polar impurities. This provides a much higher resolving power across a wider polarity range.[10]
-
Detector: A Diode Array Detector (DAD) is preferred over a simple UV detector. A DAD allows for the acquisition of the full UV spectrum for each peak, which is crucial for peak purity analysis to check for co-eluting impurities.[7][11]
Experimental Protocol: Method B
-
System Preparation: Equilibrate the HPLC system and C18 column with the initial mobile phase composition (Mobile Phase A: 60%) for at least 30 minutes.
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Filter and degas both solutions.
-
-
Sample Preparation: Prepare the sample as described in Method A (0.5 mg/mL in acetonitrile).
-
HPLC Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector: DAD, 254 nm (with spectral scanning from 200-400 nm).
-
Gradient Program:
Time (min) % Mobile Phase B (ACN) 0.0 40 20.0 90 25.0 90 25.1 40 | 30.0 | 40 |
-
-
System Suitability Test (SST): Perform the same SST as in Method A. Additionally, the resolution between the main peak and the closest eluting impurity should be ≥ 2.0.[10]
Visualization of the Analytical Workflow
The general workflow for assessing the purity of a synthesized compound involves a series of logical steps from synthesis to final data analysis.
Caption: Workflow for Synthesis and HPLC Purity Analysis.
Data Comparison and Performance Evaluation
The following table summarizes hypothetical but representative data comparing the performance of the two HPLC methods for the analysis of a synthesized batch of this compound containing trace impurities.
| Parameter | Method A (Isocratic) | Method B (Gradient) | Ideal Acceptance Criteria |
| Retention Time (Main Peak) | 4.5 min | 15.2 min | Consistent |
| Retention Time (Impurity A) | 3.8 min | 12.1 min | Consistent |
| Retention Time (Impurity C) | Co-elutes with solvent front | 5.4 min | - |
| Resolution (Main Peak / Impurity A) | 1.8 | 4.5 | ≥ 2.0 |
| Tailing Factor (Main Peak) | 1.3 | 1.1 | ≤ 2.0 |
| Peak Purity Angle (Main Peak) | N/A (UV Detector) | 0.05 | < Purity Threshold (e.g., 0.20)[11] |
| Total Run Time | 10 min | 30 min | Method Dependent |
Interpretation of Results:
-
Method A is significantly faster but fails to provide baseline resolution (R=1.8) between the main peak and Impurity A, which does not meet the typical requirement for quantitative analysis.[10] It also fails to detect the early-eluting polar impurity (Impurity C). This method is suitable only for rapid, qualitative checks of reaction conversion where high accuracy is not the primary goal.
-
Method B provides excellent resolution (R=4.5) for all known impurities and allows for the detection of early eluting compounds. The longer run time is justified by the superior quality of the data. The use of a DAD enables peak purity assessment, providing a higher degree of confidence that the main peak is not composed of co-eluting components.[11] For accurate purity determination and method validation, Method B is the unequivocally superior choice.
Overview of Method Validation
Once a suitable high-resolution method like Method B is developed, it must be validated to ensure it is fit for its intended purpose, in accordance with guidelines from the International Council on Harmonisation (ICH).[10][12] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities and degradation products.[6][7] This is demonstrated by achieving adequate resolution and peak purity.
-
Linearity: Demonstrating a direct proportional relationship between the concentration of the analyte and the detector response over a specified range (e.g., 50% to 150% of the target concentration).[6]
-
Accuracy: The closeness of the test results to the true value, often determined by recovery studies on spiked samples.[7]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temperature, ±5% change in mobile phase composition), providing an indication of its reliability during normal usage.
Conclusion
The purity of this compound is a critical quality attribute that directly impacts its suitability as a pharmaceutical intermediate. While a rapid isocratic HPLC method can serve for preliminary in-process monitoring, a high-resolution gradient method (Method B) is essential for accurate purity assessment and impurity profiling. The superior resolving power of the gradient method, combined with the peak purity verification capabilities of a Diode Array Detector, provides the necessary confidence in the analytical results. This guide demonstrates that a well-designed, validated HPLC method is an indispensable tool for ensuring the quality and consistency of synthesized chemical intermediates in the rigorous environment of drug development and manufacturing.
References
- 1. onyxipca.com [onyxipca.com]
- 2. pharmasalmanac.com [pharmasalmanac.com]
- 3. Buy this compound (EVT-309560) | 65679-14-3 [evitachem.com]
- 4. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. moravek.com [moravek.com]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. mastelf.com [mastelf.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. researchgate.net [researchgate.net]
- 10. pharmtech.com [pharmtech.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
Safety Operating Guide
A Procedural Guide for the Safe Disposal of 2-(4-Bromophenyl)-2-oxoethyl thiocyanate
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 2-(4-Bromophenyl)-2-oxoethyl thiocyanate (CAS No. 65679-14-3). Developed for researchers, scientists, and drug development professionals, this guide synthesizes critical safety data with established hazardous waste management protocols to ensure regulatory compliance and personnel safety. The procedures outlined herein are grounded in the principles of risk mitigation, chemical compatibility, and environmental stewardship, reflecting the highest standards of laboratory practice.
Core Principle: Hazard-Based Waste Characterization
Proper disposal begins with a thorough understanding of the compound's inherent hazards. This compound is a bifunctional organic molecule, meaning its risks are derived from two distinct structural features: the brominated aromatic ring and the thiocyanate functional group.
-
Brominated Organic Compound : As a halogenated aromatic compound, it must be segregated into the halogenated organic waste stream .[1][2] This is critical because disposal methods, such as incineration, require specific conditions for halogenated versus non-halogenated waste to prevent the formation of toxic byproducts.[3]
-
Thiocyanate Group (-SCN) : This functional group presents the most acute chemical hazard. Thiocyanates are known to be toxic and can react with acids to liberate highly toxic and flammable hydrogen cyanide (HCN) gas.[4][5] Furthermore, the compound itself is classified as harmful if swallowed and may cause an allergic skin reaction.[6]
Based on this characterization, this compound must be managed as a reactive and toxic hazardous waste , with an absolute prohibition on drain or general refuse disposal.[4][7][8]
Table 1: Hazard Profile of this compound
| Hazard Classification | GHS Pictogram | Hazard Statement | Primary Precaution | Source |
| Acute Toxicity (Oral) | H302: Harmful if swallowed. | Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed and call a poison center. | [6] | |
| Skin Sensitization | H317: May cause an allergic skin reaction. | Avoid breathing dust. Wear protective gloves. If skin irritation or rash occurs, seek medical attention. | [6] | |
| Reactivity Hazard | N/A | Contact with acids liberates very toxic gas (Hydrogen Cyanide). | CRITICAL: Segregate from all acidic materials and waste streams. | [5][9] |
Mandatory Personal Protective Equipment (PPE) & Handling
Prior to handling the compound for disposal, all personnel must be equipped with the appropriate PPE to mitigate exposure risks.
-
Eye Protection : Wear chemical safety goggles or a face shield for full splash protection.[4]
-
Hand Protection : Use chemical-resistant gloves, such as nitrile gloves.[4][6] Inspect gloves for integrity before each use.
-
Body Protection : A standard laboratory coat is required.[4][6] For larger quantities or in the event of a spill, a chemical-resistant apron may be necessary.
-
Work Area : All handling and preparation for disposal should occur within a certified chemical fume hood to prevent the inhalation of dust or aerosols.[4][6]
Step-by-Step Disposal Protocol
Adherence to a systematic disposal workflow is essential. The following protocol aligns with regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7]
Step 1: Waste Classification & Segregation
Immediately classify any waste containing this compound (including pure compound, reaction mixtures, and contaminated materials) as Hazardous Waste: Halogenated Organic .
Crucially, ensure this waste stream is segregated from:
-
Acidic Waste : To prevent the formation of hydrogen cyanide gas.[5]
-
Non-Halogenated Organic Waste : To ensure proper final disposal treatment.[1]
-
Aqueous Waste : Unless the aqueous solution is specifically designated for halogenated organic waste.
-
Oxidizers and Bases : To avoid unforeseen chemical reactions.
Step 2: Containerization
-
Select an Appropriate Container : Use a designated hazardous waste container that is chemically compatible with the compound and any solvents. A high-density polyethylene (HDPE) or glass container is typically suitable. The container must be in good condition, free of damage, and have a secure, leak-proof screw cap.[7][10]
-
Transfer Waste : Carefully transfer the waste into the container, minimizing the generation of dust or splashes. If transferring a solid, use a powder funnel. For contaminated items like weighing paper or gloves, place them directly into the container.
-
Keep Container Closed : The waste container must remain securely closed at all times, except when actively adding waste.[8]
Step 3: Labeling
Proper labeling is a key regulatory requirement and ensures safe handling by all personnel, including your institution's Environmental Health & Safety (EHS) team.[10]
The label must be fully completed and include:
-
The words "Hazardous Waste" .
-
Full Chemical Name(s) : List "this compound" and any other components or solvents in the waste mixture.
-
Associated Hazards : Clearly indicate "Toxic," "Irritant," and "Reactive: Contact with acid liberates toxic gas."
Step 4: Temporary Storage (Satellite Accumulation)
Store the labeled, sealed waste container in a designated Satellite Accumulation Area (SAA) .[8]
-
The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[7]
-
It should be located in a secondary containment tray to control any potential leaks.
-
The SAA must be inspected weekly for leaks and proper labeling.[8]
Step 5: Final Disposal
Once the waste container is full or has been in accumulation for the maximum allowed time (typically 6-12 months, check your institutional and local regulations), arrange for its disposal.[7][8][11]
-
Contact EHS : Coordinate with your institution's EHS department or equivalent safety office.
-
Professional Disposal : The EHS office will work with a licensed hazardous waste disposal contractor for transport and final destruction, which is typically accomplished via high-temperature incineration at a permitted facility.[3][12]
Emergency Procedures: Spill Management
In the event of an accidental spill, immediate and correct action is vital to ensure safety.
-
Alert & Evacuate : Alert personnel in the immediate area and evacuate non-essential staff.
-
Don PPE : Before addressing the spill, don the full PPE detailed in Section 2.
-
Containment : For a liquid spill, contain it with absorbent pads or dikes. For a solid spill, cover it with a plastic sheet to prevent dust from becoming airborne.
-
Neutralization/Absorption :
-
Collection : Using non-sparking tools, carefully sweep or scoop the absorbed material into the designated halogenated organic hazardous waste container.[6][13]
-
Decontamination : Clean the spill area thoroughly with a suitable solvent (e.g., acetone, ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste in the same container.
-
Reporting : Report the incident to your laboratory supervisor and EHS department, regardless of the spill's size.
Visualization: Disposal Workflow
The following diagram illustrates the required procedural flow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. community.preproom.org [community.preproom.org]
- 2. chemtalk.com.au [chemtalk.com.au]
- 3. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. aksci.com [aksci.com]
- 7. danielshealth.com [danielshealth.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
- 11. Regulation of Laboratory Waste - American Chemical Society [acs.org]
- 12. epa.gov [epa.gov]
- 13. rowe.com.au [rowe.com.au]
A Researcher's Guide to the Safe Handling of 2-(4-Bromophenyl)-2-oxoethyl thiocyanate
As a Senior Application Scientist, it is imperative to foster a culture of safety that extends beyond mere compliance. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the safe handling, operational protocols, and disposal of 2-(4-Bromophenyl)-2-oxoethyl thiocyanate. Our goal is to empower you with the knowledge to not only protect yourself and your colleagues but also to ensure the integrity of your research.
This document moves beyond a simple checklist, delving into the rationale behind each safety recommendation. By understanding the "why," you can make more informed decisions and cultivate a proactive safety mindset in the laboratory.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is an organic compound with specific hazards that necessitate careful handling. A thorough risk assessment is the foundational step before any experimental work begins.
According to its Safety Data Sheet (SDS), this compound is classified as follows:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed[1].
-
Skin Sensitization (Category 1): May cause an allergic skin reaction[1].
The primary routes of exposure are ingestion, skin contact, and eye contact[1]. Inhalation of dust should also be avoided. Skin contact may lead to inflammation, itching, redness, or blistering. Eye contact can result in redness, pain, or more severe damage[1].
The Chemistry of Concern: The thiocyanate group (-SCN) can, under certain conditions (e.g., reaction with strong acids), release highly toxic hydrogen cyanide gas[2][3]. While the SDS for this specific compound does not explicitly mention this, it is a known hazard for thiocyanate salts and should be considered a potential risk[2][3].
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Safety glasses with side shields or chemical splash goggles.[1][4] | Chemical-resistant gloves (e.g., nitrile).[3][5] | Laboratory coat.[5][6] | Recommended if weighing outside of a ventilated enclosure to minimize dust inhalation.[1][7] |
| Conducting reactions | Chemical splash goggles. A face shield may be necessary for reactions with a higher risk of splashing.[5] | Chemical-resistant gloves (e.g., nitrile).[3][5] | Laboratory coat.[5][6] | Work should be conducted in a certified chemical fume hood.[6][7] |
| Purification (e.g., chromatography) | Chemical splash goggles. | Chemical-resistant gloves (e.g., nitrile). | Laboratory coat. | Work should be conducted in a certified chemical fume hood. |
| Handling waste | Chemical splash goggles. | Chemical-resistant gloves (e.g., nitrile). | Laboratory coat. | Not generally required if handling sealed waste containers. |
Why This PPE?
-
Eye Protection: Protects against accidental splashes of solutions or contact with airborne particles of the solid compound.
-
Gloves: Nitrile gloves provide a suitable barrier against incidental contact. It is crucial to change gloves immediately if they become contaminated[5][8].
-
Lab Coat: Protects your skin and personal clothing from contamination[5][6].
-
Respiratory Protection: While engineering controls like fume hoods are the primary means of protection, a respirator may be necessary in situations with poor ventilation or during spill clean-up.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational plan minimizes the risk of exposure and ensures the reproducibility of your experiments.
Preparation and Weighing
-
Designated Area: Conduct all manipulations of solid this compound in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control dust[7].
-
Gather Materials: Before handling the compound, ensure all necessary equipment (spatulas, weigh boats, solvents, etc.) and waste containers are within arm's reach to avoid unnecessary movement and potential spills.
-
Don PPE: Put on all required PPE as outlined in the table above.
-
Weighing: Carefully weigh the desired amount of the compound. Use a gentle scooping motion to minimize dust generation.
-
Dissolution: If preparing a solution, add the solid to the solvent in a flask or beaker within the fume hood. Swirl gently or use a magnetic stirrer to dissolve.
Reaction Setup and Execution
-
Fume Hood: All reactions involving this compound must be performed in a properly functioning chemical fume hood[6][7].
-
Glassware Inspection: Before use, inspect all glassware for cracks or defects that could lead to failure during the experiment[8].
-
Secure Setup: Ensure all reaction apparatus is securely clamped and stable.
-
Controlled Additions: When adding reagents, do so in a slow and controlled manner to prevent exothermic reactions from becoming uncontrollable.
-
Monitoring: Continuously monitor the reaction for any unexpected changes in temperature, pressure, or color.
Workflow for Handling this compound
Caption: Workflow for handling this compound.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, a swift and correct response is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[1]. Seek medical attention if irritation or a rash develops[1].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[1]. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[1].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Spill: For small spills, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a sealed container for disposal[1][9]. For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EH&S) department.
Disposal Plan: Responsible Stewardship
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Collection: All waste containing this compound, including unused material, contaminated PPE, and reaction byproducts, must be collected in a clearly labeled, sealed, and appropriate waste container[1][6].
-
Labeling: The waste container must be labeled with the full chemical name and any known hazards.
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the chemical waste through your institution's EH&S department. Do not dispose of this chemical down the drain or in the regular trash[6].
Disposal Decision Tree
Caption: Decision tree for the disposal of this compound waste.
By integrating these safety protocols into your daily laboratory practices, you contribute to a safer research environment for everyone. Remember that safety is an ongoing commitment, and this guide should serve as a living document to be revisited and adapted as new information becomes available.
References
- 1. aksci.com [aksci.com]
- 2. benchchem.com [benchchem.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. aksci.com [aksci.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 7. westliberty.edu [westliberty.edu]
- 8. csub.edu [csub.edu]
- 9. aksci.com [aksci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


